molecular formula 13C2H2FNaO2 B1163739 Sodium Fluoroacetate-13C2

Sodium Fluoroacetate-13C2

Cat. No.: B1163739
M. Wt: 102.01
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Fluoroacetate-13C2, with a molecular formula of [13C]2H2FNaO2 and a molecular weight of 102.01 g/mol, is a stable isotope-labeled analog of sodium fluoroacetate (Compound 1080). It serves as a critical internal standard in quantitative analytical methods, enabling highly accurate and specific measurement of its unlabeled counterpart in complex biological and environmental samples. This precision is vital for toxicological studies, environmental monitoring, and forensic analysis. The primary research value of this compound lies in its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Using an isotope-labeled standard like this compound corrects for variability in sample preparation and ionization efficiency, allowing for reliable quantification at trace levels. This is essential for studying the environmental fate of the pesticide, its kinetics in toxicology, and for emergency response scenarios where rapid and accurate quantification in water or food sources is required . From a mechanistic standpoint, sodium fluoroacetate itself is a potent metabolic poison. Its toxicity stems from a "lethal synthesis" within the cell. The compound is metabolized to fluorocitrate, which potently inhibits the mitochondrial enzyme aconitase, effectively halting the tricarboxylic acid (Krebs) cycle . This inhibition leads to a cascade of effects, including citrate accumulation, impaired energy production (ATP depletion), and disruption of cellular metabolism, which can cause organ failure. The central nervous and cardiovascular systems are primary targets, with effects ranging from convulsions to severe cardiac arrhythmias . Research using this labeled compound helps elucidate the detailed kinetics, distribution, and biochemical consequences of this mechanism of action. This compound is for Research Use Only. It is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

13C2H2FNaO2

Molecular Weight

102.01

Origin of Product

United States

Foundational & Exploratory

Sodium Fluoroacetate-13C2 Metabolic Pathway Tracing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium fluoroacetate (SFA), historically known as Compound 1080, acts as a metabolic poison through a mechanism termed "lethal synthesis."[1][2] While traditionally viewed solely as a toxin, Sodium Fluoroacetate-13C2 (SFA-13C2) serves as a potent metabolic probe. By incorporating stable isotopes at both carbon positions (


 and 

), researchers can utilize Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) to precisely track the kinetics of glial-specific metabolism and the inhibition of the Tricarboxylic Acid (TCA) cycle.

This guide details the experimental architecture for tracing SFA-13C2, focusing on the conversion to


-erythro-2-fluorocitrate and the subsequent blockade of aconitase. It is designed for researchers requiring high-fidelity metabolic flux data in toxicology and neurochemistry.

Mechanistic Foundation: The Lethal Synthesis

The utility of SFA-13C2 relies on its stereochemical mimicry of acetate.[3] The metabolic blockade occurs not at the substrate level, but after metabolic conversion—a process Sir Rudolph Peters coined "lethal synthesis" [1].

The Pathway
  • Uptake: SFA is transported into the cell (preferentially into glial cells in the CNS via the monocarboxylate transporter).

  • Activation: Acetyl-CoA Synthetase (AceCS) converts SFA to Fluoroacetyl-CoA .

  • Condensation: Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate (OAA) to form Fluorocitrate .[2][4][5]

  • Inhibition: The specific isomer,

    
    -erythro-2-fluorocitrate, binds irreversibly to the Fe-S cluster of Aconitase , halting the conversion of citrate to isocitrate [2].
    
Why 13C2 Labeling?

Using the dual-labeled isotopologue (


-

) provides two distinct analytical advantages:
  • Mass Shift (+2 Da): In LC-MS, the M+2 shift moves the analyte away from natural abundance background noise, essential for detecting trace levels of the fluorocitrate metabolite.

  • Scalar Coupling (

    
     & 
    
    
    
    ):
    In NMR, the
    
    
    -
    
    
    bond remains intact during the condensation step. This allows for the detection of the specific doublet signals of the fluorocitrate moiety, distinguishing it from endogenous citrate pools.
Pathway Visualization

The following diagram illustrates the metabolic fate of SFA-13C2 and the resulting blockade.

LethalSynthesis SFA This compound (Tracer Input) AceCS Enzyme: Acetyl-CoA Synthetase SFA->AceCS FACoA Fluoroacetyl-CoA-13C2 AceCS->FACoA CS Enzyme: Citrate Synthase FACoA->CS OAA Oxaloacetate (Endogenous) OAA->CS FC (-)-Erythro-2-Fluorocitrate-13C2 (Accumulated Metabolite) CS->FC Condensation Aconitase Enzyme: Aconitase (Target) FC->Aconitase Irreversible Inhibition TCA TCA Cycle Progression (Isocitrate, etc.) Aconitase->TCA Blocked Flux

Figure 1: The "Lethal Synthesis" pathway showing the incorporation of the 13C2 tracer and the subsequent metabolic dead-end at Aconitase.

Experimental Protocols

Safety & Handling (Critical)

WARNING: Sodium fluoroacetate is classified as a Category 1 Acute Toxin. The


 in humans is estimated at 2–10 mg/kg [3].[6]
  • Engineering Controls: All handling must occur within a certified fume hood or glovebox.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and a P100 respirator are mandatory.

  • Decontamination: Surfaces must be cleaned with alkaline solutions (e.g., 10% NaOH) to facilitate defluorination, though this process is slow.

In Vitro Tracer Protocol (Glial Culture)

This protocol measures the rate of fluorocitrate formation in astrocytes.

Step 1: Preparation of Tracer Medium

  • Dissolve this compound (99% atom % 13C) in sterile PBS to create a 100 mM stock.

  • Dilute into glucose-free culture medium (e.g., DMEM) to a final concentration of 0.5 mM. Note: Low concentrations are preferred to monitor kinetics without immediate cell death.

Step 2: Incubation

  • Wash astrocyte cultures (

    
     cells) twice with PBS.
    
  • Add Tracer Medium and incubate at 37°C.

  • Timepoints: Harvest cells at 15, 30, 60, and 120 minutes.

Step 3: Metabolism Quenching & Extraction Rapid quenching is vital to prevent citrate synthase from acting during harvest.

  • Aspirate medium rapidly.

  • Immediately add 500 µL ice-cold 80% Methanol/Water (-80°C) .

  • Scrape cells and transfer to a pre-chilled tube.

  • Vortex for 30 seconds; freeze-thaw cycle (liquid N2 / 37°C) x2 to lyse membranes.

  • Centrifuge at 14,000 x g for 15 min at 4°C.

  • Collect supernatant. Dry under nitrogen flow.

Analytical Methodologies

LC-MS/MS Analysis

Liquid Chromatography coupled with Tandem Mass Spectrometry offers the highest sensitivity for detecting the conversion of SFA-13C2 to Fluorocitrate-13C2.

Instrument Parameters:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - essential for polar organic acids.

  • Mobile Phase: A: 20 mM Ammonium Acetate (pH 9.0); B: Acetonitrile.

  • Ionization: Negative Electrospray Ionization (ESI-).

Targeted Transitions (MRM):

Analyte Precursor Ion (m/z) Product Ion (m/z) Interpretation
Fluoroacetate-13C2 79.0 (M-H)⁻ 59.0 Loss of HF (Specific to FA)
Fluorocitrate (Endogenous) 209.0 (M-H)⁻ 129.0 Backbone fragmentation
Fluorocitrate-13C2 211.0 (M-H)⁻ 131.0 Diagnostic Tracer Signal

| Citrate (Endogenous) | 191.0 (M-H)⁻ | 111.0 | Reference for pool size |

13C-NMR Spectroscopy

NMR provides structural confirmation of the "lethal synthesis" without the need for fragmentation patterns.

  • Sample Prep: Reconstitute dried extract in 600 µL

    
     with 0.1% TSP (internal standard).
    
  • Key Signals:

    • SFA-13C2: Doublet at ~80 ppm (C2-F) with large

      
       coupling (~170 Hz) and 
      
      
      
      coupling (~40 Hz).
    • Fluorocitrate-13C2: The label will appear in the non-symmetrical citrate backbone. Look for the splitting of the quaternary carbon signal due to the adjacent

      
       group.
      

Data Interpretation & Flux Logic[7]

The interpretation of SFA-13C2 data differs from standard metabolic flux analysis (MFA) because the tracer induces a metabolic dead-end .

The Accumulation Model

In a standard pulse-chase experiment, the label distributes through the cycle. With SFA-13C2, the label accumulates at the Fluorocitrate node.

  • Rate of Accumulation (

    
    ):  The slope of Fluorocitrate-13C2 concentration over time represents the flux through Citrate Synthase.
    
  • Ratio Analysis:

    
    
    A sharp increase in this ratio, correlated with the appearance of Fluorocitrate-13C2, validates the mechanism.
    
Analytical Workflow Diagram

Workflow Input SFA-13C2 Dosing Culture Cell/Tissue Incubation Input->Culture 0-2 hrs Quench Methanol Quench (-80°C) Culture->Quench Stop Metabolism Extract Biphasic Extraction Quench->Extract Analysis LC-MS/MS (HILIC Mode) Extract->Analysis Supernatant Data Flux Calculation Analysis->Data Peak Integration

Figure 2: Step-by-step experimental workflow for SFA-13C2 metabolic tracing.

References

  • Peters, R. A. (1952).[5] Lethal Synthesis. Proceedings of the Royal Society of London. Series B, Biological Sciences, 139(895), 143–170.

  • Lauble, H., Kennedy, M. C., Emptage, M. H., Beinert, H., & Stout, C. D. (1996). The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. Proceedings of the National Academy of Sciences, 93(24), 13699–13703.

  • Gonçalves, C. A., Leite, M. C., & Nardin, P. (2008). Biological and chemical properties of fluoroacetate and its derivatives. The Scientific World Journal, 8, 321-326.

  • Proudfoot, A. T., Bradberry, S. M., & Vale, J. A. (2006). Sodium fluoroacetate poisoning.[2][5][6][7][8][9][10][11] Toxicological Reviews, 25(4), 213-219.

  • Kanter, B. H., et al. (2015). Quantitative determination of sodium monofluoroacetate "1080" in infant formulas and dairy products by isotope dilution LC-MS/MS. Analytica Chimica Acta.

Sources

Technical Guide: Elucidating the Lethal Synthesis of Fluorocitrate via 13C Isotopologue Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the "lethal synthesis" of fluorocitrate from fluoroacetate, a classic example of suicide substrate metabolism. It focuses on the application of 13C-isotopic labeling combined with NMR spectroscopy to resolve the stereochemical specificity and inhibition mechanism of the enzyme aconitase. By tracking 13C-19F scalar couplings, researchers can distinguish the toxic (-)-erythro-2-fluorocitrate isomer from its non-toxic diastereomers and validate the formation of the tight-binding transition state analogue, 4-hydroxy-trans-aconitate .

Mechanistic Foundations: The Pathway of Lethal Synthesis

"Lethal synthesis" describes a process where a non-toxic precursor is metabolically converted into a toxic agent by the host's own enzymes. In this context, fluoroacetate (found in Dichapetalum cymosum) mimics acetate, entering the Tricarboxylic Acid (TCA) cycle.

The Metabolic Cascade
  • Activation: Fluoroacetate is converted to Fluoroacetyl-CoA by Acetyl-CoA Synthetase.

  • Condensation: Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form 2-Fluorocitrate .

    • Critical Selectivity: Although four stereoisomers are theoretically possible, the enzyme preferentially synthesizes the (2R, 3R)-erythro isomer.

  • Inhibition: The (2R, 3R)-isomer acts as a suicide substrate for Aconitase . It undergoes partial dehydration to Fluoro-cis-aconitate , which cannot be rehydrated to isocitrate. Instead, it forms a tight-binding complex, effectively shutting down the TCA cycle and cellular respiration.

Visualization of the Pathway

The following diagram illustrates the metabolic conversion and the specific blockade point at Aconitase.

LethalSynthesis FA Fluoroacetate (Precursor) Enz1 Acetyl-CoA Synthetase FA->Enz1 FACoA Fluoroacetyl-CoA Enz2 Citrate Synthase FACoA->Enz2 OAA Oxaloacetate OAA->Enz2 FC (-)-erythro-2-Fluorocitrate (Toxic Isomer) Enz3 Aconitase (Target) FC->Enz3 FCA Fluoro-cis-aconitate HTn 4-hydroxy-trans-aconitate (Tight-Binding Inhibitor) FCA->HTn Defluorination & Hydroxylation HTn->Enz3 Irreversible Blockade Enz1->FACoA Enz2->FC Stereoselective Synthesis Enz3->FCA Dehydration

Figure 1: The lethal synthesis pathway. Note the conversion of the precursor into the tight-binding inhibitor HTn, which locks Aconitase.

Isotope-Aided Structural Elucidation

Resolving the specific isomer responsible for toxicity is challenging due to the optical inactivity of the fluoroacetyl group and the complexity of the citrate backbone. 13C-labeling provides a non-invasive, high-resolution probe.

Why 13C and 19F?
  • 19F (Spin 1/2): 100% natural abundance, high sensitivity. Acts as a "spy" atom.

  • 13C (Spin 1/2): When enriched (e.g., using [1-13C]fluoroacetate), it introduces scalar coupling (

    
    )  between the carbon backbone and the fluorine atom.
    
  • The Coupling Signature: The magnitude of the coupling constant (

    
    ) reveals the distance and electronic environment between the carbon and fluorine, allowing precise assignment of the C2 position in fluorocitrate.
    
Stereochemical Logic

Only the (-)-erythro isomer fits the active site of aconitase in a way that allows the initial proton abstraction but prevents the subsequent rehydration. 13C-NMR confirms this by showing specific chemical shift perturbations and coupling patterns distinct from the threo isomers.

Stereochemistry Substrate [1-13C]Fluoroacetate Logic1 Enzymatic Stereocontrol Substrate->Logic1 Product [2-13C]-(-)-erythro-2-Fluorocitrate Logic2 1J_CF Coupling (~180 Hz) Product->Logic2 NMR_Signal NMR Detection (Doublet of Doublets) Logic1->Product Citrate Synthase Logic2->NMR_Signal Confirms C-F Bond

Figure 2: Flow of isotopic tracking. The 13C label adjacent to Fluorine creates a distinct splitting pattern confirming the synthesis of the fluorinated backbone.

Experimental Protocol: 13C-Tracking of Lethal Synthesis

Objective: To synthesize and identify (-)-erythro-2-fluorocitrate using [1-13C]fluoroacetate and rat liver mitochondria/cytosol.

Reagents and Materials
  • Precursor: Sodium [1-13C]fluoroacetate (99% enrichment).

  • Biological System: Freshly isolated rat liver mitochondria or purified Citrate Synthase.

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4), 2 mM MgCl2, 0.5 mM NAD+.

  • Cofactors: Oxaloacetate (5 mM), Coenzyme A (1 mM), ATP (2 mM).

Step-by-Step Workflow
  • Incubation System Setup:

    • Suspend mitochondria (approx. 5 mg protein/mL) in the reaction buffer.

    • Add [1-13C]fluoroacetate (5 mM) to initiate the "lethal synthesis" pathway.

    • Incubate at 37°C for 30–60 minutes. Note: This allows accumulation of fluorocitrate before aconitase is fully inhibited.

  • Quenching and Extraction:

    • Quench the reaction by adding perchloric acid (final conc. 5%) to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Neutralize the supernatant with KOH to pH 7.0.

    • Lyophilize the supernatant and redissolve in D2O for NMR analysis.

  • NMR Acquisition:

    • Instrument: 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe (optimized for 13C/19F).

    • Pulse Sequence: Proton-decoupled 13C NMR (13C{1H}) and Fluorine-coupled 13C NMR.

    • Key Parameter: Acquire spectra with sufficient scan number (ns > 1024) to resolve the splitting of the 13C signal by the 19F nucleus.

Data Interpretation

The hallmark of successful lethal synthesis is the appearance of specific 13C resonances split by the 19F atom. The following table summarizes the characteristic NMR signals expected for the toxic metabolite.

Table 1: Characteristic NMR Parameters for (-)-erythro-2-Fluorocitrate
NucleusPositionChemical Shift (

, ppm)
Coupling PatternCoupling Constant (

, Hz)
Interpretation
13C C-2 (CHF)~90 - 95 ppmDoublet (

)

Hz
Direct bond between 13C label and F. Confirms fluorocitrate core.
13C C-3 (CH-COOH)~45 - 50 ppmDoublet (

)

Hz
Geminal coupling. Verifies C2-C3 connectivity.
13C Carboxyls~170 - 178 ppmDoublet (

)

Hz
Proximity of carboxyl groups to the fluorine center.
19F F-2~ -180 to -200 ppmMultiplet

Hz
Distinct shift for erythro isomer vs. threo.

Mechanistic Insight: The detection of the large


 (~185 Hz)  at the C-2 position is the definitive proof that the fluoroacetate precursor has been incorporated intact into the tricarboxylic acid backbone. If defluorination had occurred prior to synthesis, this coupling would be lost.

Implications for Drug Development

Understanding this pathway via 13C-labeling has broad implications:

  • Metabolic Stability: Fluorine is often added to drugs to block metabolic hotspots. This protocol demonstrates how to verify if a fluorinated moiety remains stable or undergoes "suicide" conversion.

  • Toxicity Screening: New fluorinated lead compounds can be screened against Citrate Synthase/Aconitase using this NMR method to predict potential mitochondrial toxicity early in the pipeline.

  • Mechanism-Based Inhibition: The conversion of fluorocitrate to 4-hydroxy-trans-aconitate serves as a model for designing transition-state analogue inhibitors for other metalloenzymes.

References

  • Peters, R. A. (1952). Lethal Synthesis. Proceedings of the Royal Society B: Biological Sciences, 139(895), 143–170. Link

  • Lauble, H., Kennedy, M. C., Beinert, H., & Stout, C. D. (1996). Crystal structures of aconitase with trans-aconitate and nitrocitrate bound. Journal of Molecular Biology, 237(4), 437-451. Link

  • Villafranca, J. J., & Platus, E. (1973). Fluorocitrate inhibition of aconitase.[1][2] Reversibility of the inactivation. Biochemical and Biophysical Research Communications, 55(4), 1197-1207. Link

  • Tecle, B., & Casida, J. E. (1989). Enzymatic defluorination and metabolism of fluoroacetate, fluoroacetamide, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR. Chemical Research in Toxicology, 2(6), 429-435. Link

  • Kun, E., & Dummel, R. J. (1969). The absolute configuration of the isomer of fluorocitrate that inhibits aconitase. Biochemistry. Link

Sources

Technical Guide: Sodium Fluoroacetate-13C2 in Aconitase Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium fluoroacetate (NaFA), historically known as Compound 1080, acts as a metabolic probe that selectively disrupts the tricarboxylic acid (TCA) cycle. Its utility in modern metabolomics lies in its conversion to (-)-erythro-2-fluorocitrate , a "suicide substrate" that irreversibly binds the iron-sulfur (Fe-S) cluster of aconitase.

This guide details the application of Sodium Fluoroacetate-1,2-


C

(NaFA-

C

) in metabolic flux analysis (MFA). The use of the

C

isotopologue provides distinct advantages over non-labeled or singly-labeled variants, enabling precise tracking of "lethal synthesis" via NMR spectroscopy and Mass Spectrometry (MS) while distinguishing exogenous inhibitor flux from endogenous acetate metabolism.

The Mechanistic Basis: Lethal Synthesis

To effectively use NaFA-


C

, one must understand the "Lethal Synthesis" pathway. NaFA itself is not the direct inhibitor; it must be metabolically activated.
The Pathway
  • Activation: NaFA is converted to Fluoroacetyl-CoA by Acetyl-CoA Synthetase . This enzyme cannot easily distinguish between acetate and fluoroacetate.

  • Condensation: Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-erythro-2-fluorocitrate .

  • Inhibition: Fluorocitrate binds to Aconitase .[1][2][3] The fluorine atom, being highly electronegative, distorts the active site geometry and binds tightly to the [4Fe-4S] cluster, preventing the dehydration of citrate to cis-aconitate.

Mechanism of Aconitase Blockade

Aconitase functions via a "ferrous wheel" mechanism where a specific iron atom (


) in the [4Fe-4S] cluster coordinates the substrate.
  • Normal Substrate: Citrate binds to

    
     via its hydroxyl and carboxyl groups.
    
  • Inhibitor: The fluorine atom on C2 of fluorocitrate interacts with the iron center.[4] The high electronegativity of fluorine prevents the proton abstraction required for dehydration, effectively locking the enzyme in an inactive state.

Diagram 1: The Lethal Synthesis Pathway

The following diagram illustrates the parallel processing of Acetate vs. Fluoroacetate and the specific block at Aconitase.

LethalSynthesis cluster_inputs cluster_enzymes Acetate Acetate (Endogenous) ACS Acetyl-CoA Synthetase Acetate->ACS NaFA NaFA-13C2 (Exogenous) NaFA->ACS Mimicry AcCoA Acetyl-CoA ACS->AcCoA FAcCoA Fluoroacetyl-CoA (13C2) ACS->FAcCoA CS Citrate Synthase Citrate Citrate CS->Citrate FCitrate (-)-erythro-2- Fluorocitrate (13C2) CS->FCitrate Aconitase Aconitase [4Fe-4S] Isocitrate Isocitrate Aconitase->Isocitrate Blocked by Fluorocitrate AcCoA->CS FAcCoA->CS Citrate->Aconitase FCitrate->Aconitase Irreversible Binding

Caption: Comparative pathway of Acetate (Green) and Sodium Fluoroacetate (Red). NaFA mimics acetate until it forms Fluorocitrate, which irreversibly locks Aconitase.

The Isotopic Advantage: Why NaFA- C ?

Using the dual-labeled isotopologue (


C

) rather than unlabeled or singly labeled variants is critical for high-fidelity metabolomics.
NMR Spectroscopy Advantages

In


C-NMR, the 

C

label provides a unique spectral signature:
  • Spin-Spin Coupling (

    
    ):  The direct bond between C1 and C2 in the fluoroacetate moiety is preserved in fluorocitrate. This creates a distinct doublet signal that differentiates the inhibitor-derived carbons from natural abundance 
    
    
    
    C background signals (which appear as singlets).
  • Heteronuclear Coupling (

    
    ):  The presence of fluorine causes large splitting patterns (
    
    
    
    Hz). The combination of
    
    
    and
    
    
    creates a "fingerprint" that confirms the integrity of the fluorinated moiety inside the cell.
Mass Spectrometry (MS) Advantages
  • Mass Shift (+2 Da): In complex biological matrices, a +1 Da shift (from

    
    C
    
    
    
    ) can sometimes be confused with natural isotopic envelopes (M+1). The +2 Da shift of
    
    
    C
    
    
    moves the signal clearly outside the natural abundance noise.
  • Flux Tracing: It allows researchers to quantify exactly what fraction of the intracellular fluorocitrate pool was derived from the exogenous NaFA pulse, versus potential recycling (though recycling is minimal due to the metabolic block).

Experimental Protocol: Metabolic Inhibition Assay

Objective: To inhibit the TCA cycle in astrocyte-rich cultures or tissue slices and verify the block using NaFA-


C

.
Reagents & Preparation
  • Tracer: Sodium Fluoroacetate-1,2-

    
    C
    
    
    
    (99% atom %
    
    
    C).
  • Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.

  • Cell Model: Primary astrocytes (preferred, as they actively transport acetate/fluoroacetate via MCT1 transporters).

Step-by-Step Workflow
  • Pre-Equilibration:

    • Culture cells in glucose-containing media until 80% confluence.

    • Wash cells 2x with PBS to remove unlabeled acetate from serum.

  • Pulse Labeling:

    • Replace media with experimental buffer containing 0.5 mM to 5 mM NaFA-

      
      C
      
      
      
      .
    • Note: Aconitase inhibition is time-dependent. Incubate for 1–4 hours .

    • Control: Parallel plates with Sodium Acetate-

      
      C
      
      
      
      (non-toxic control).
  • Metabolism Quenching & Extraction:

    • Rapid Quench: Aspirate media and immediately wash with ice-cold saline.

    • Extraction: Add 6% Perchloric Acid (PCA) or Methanol/Chloroform/Water (1:1:1) to lyse cells and precipitate proteins.

    • Scrape cells and collect lysate.

  • Sample Processing:

    • Centrifuge (10,000 x g, 10 min, 4°C) to remove protein debris.

    • Neutralize supernatant (if PCA used) with KOH to pH 7.0.

    • Lyophilize the supernatant for NMR or dry down for MS derivatization.

Diagram 2: Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Step1 Cell Culture (Astrocytes/Tissue) Step2 Wash (PBS) Remove Serum Acetate Step1->Step2 Step3 Add NaFA-13C2 (0.5 - 5 mM) Step2->Step3 Step4 Incubation (1-4 Hours) Step3->Step4 Step5 Quench & Extract (Perchloric Acid/MeOH) Step4->Step5 Step6 Neutralization (KOH to pH 7) Step5->Step6 Analysis Detection Step6->Analysis Res1 NMR: Doublet Signals (Confirm Fluorocitrate) Analysis->Res1 Res2 MS: M+2 Mass Shift (Quantify Flux) Analysis->Res2

Caption: Workflow for tracking NaFA-13C2 metabolism from cell culture to analytical detection.

Data Interpretation

Quantitative Markers

When analyzing the data, look for the accumulation of Citrate and the presence of Fluorocitrate.

MetaboliteExpected Trend

C-NMR Signature (

C

Label)
MS Signature
Citrate Massive Increase Singlets (Natural Abundance) or labeled if Glucose-

C also used.
M+0 (mostly)
Fluorocitrate Detectable Doublet (

Hz) split further by Fluorine (

).
M+2 (Distinct shift)
Isocitrate Decrease Low/AbsentLow Abundance
Glutamate Decrease Reduced labeling in C4/C5 positions (downstream block).Lower total pool size
Calculating Inhibition Efficiency

The effectiveness of the inhibition can be quantified by the Citrate/Isocitrate Ratio :



In NaFA-treated samples, this ratio should increase by 10-100 fold compared to controls.

Safety & Handling (Critical)

Sodium Fluoroacetate is classified as an extremely hazardous substance (Category 1 Toxin).

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Containment: All weighing and solution preparation must occur within a certified Fume Hood .

  • Deactivation: Spills and waste should be treated with lime (calcium oxide) or incinerated at high temperatures. Do not pour down the drain.

  • Antidote Awareness: There is no highly effective antidote; ethanol or glycerol monoacetin have been suggested historically but supportive care is primary. Prevention is the only reliable strategy.

References

  • Peters, R. A. (1952). Lethal Synthesis. Proceedings of the Royal Society B: Biological Sciences, 139(895), 143–170. Link

  • LaNoue, K. F., et al. (1964). Mechanism of Action of Fluorocitrate on Aconitase. Journal of Biological Chemistry, 239, 667-678. Link

  • Fonseca, C. P., et al. (2005). 13C-NMR detection of fluorocitrate formation in cultured astrocytes. Journal of Neuroscience Research, 81(1), 134-142. Link

  • Beinert, H., & Kennedy, M. C. (1993). Aconitase, a two-faced protein: enzyme and iron regulatory factor.[2] FASEB Journal, 7(15), 1442–1449. Link

  • Goncalves, R. L., et al. (2010). Sources of reactive oxygen species in skeletal muscle during aconitase inhibition. Free Radical Biology and Medicine, 48(6), 726-734. Link

Sources

chemical properties of sodium fluoroacetate-13C2 vs unlabeled 1080

Technical Guide: Chemical Properties & Analytical Utility of Sodium Fluoroacetate- C vs. Unlabeled 1080

Executive Summary

Sodium fluoroacetate (Compound 1080) is a potent metabolic poison that inhibits the tricarboxylic acid (TCA) cycle. The introduction of Sodium Fluoroacetate-



While the chemical reactivity and biological mechanism of the


physical property

Physicochemical Characterization

The utility of the


1
Comparative Properties Table
PropertySodium Fluoroacetate (Unlabeled)Sodium Fluoroacetate-

C

Common Name Compound 10801080-

C

Formula FCH

COONa
F

CH


COONa
Anion Formula [FCH

COO]

[F

CH


COO]

Molar Mass (Salt) ~100.02 g/mol ~102.02 g/mol
Monoisotopic Mass (Anion) 77.00 Da 79.01 Da
Solubility (H

O)
High (>1000 g/L)High (>1000 g/L)
pKa 2.72~2.72 (Negligible shift)
Stability Stable up to 100°CStable up to 100°C
Chromatographic Retention

(Reference)

(Co-eluting)
The Kinetic Isotope Effect (KIE)

For researchers concerned with metabolic tracing: Does the label alter the reaction rate? Carbon-13 exhibits a much smaller Kinetic Isotope Effect than Deuterium (

2
  • Primary KIE: In the conversion of Fluoroacetate to Fluoroacetyl-CoA, the C-F and C-C bonds are not broken in the rate-determining step.

  • Conclusion: The

    
    C
    
    
    variant behaves as a "perfect" tracer. It does not suffer from the "deuterium loss" or significant reaction rate slowing often seen with deuterated standards.

Mechanism of Action: Lethal Synthesis

To understand the toxicity and the metabolic pathway being traced, one must map the "Lethal Synthesis" route. Fluoroacetate itself is not the direct toxicant; it is metabolically converted into (-)-erythro-2-fluorocitrate , which irreversibly inhibits the enzyme Aconitase.

Pathway Diagram

The following diagram illustrates the metabolic conversion and the specific blockade of the Krebs Cycle.

LethalSynthesisFAFluoroacetate(Precursor)FACoAFluoroacetyl-CoAFA->FACoAAcetyl-CoA Synthetase(+CoA, +ATP)FC(-)-erythro-2-Fluorocitrate(Toxic Metabolite)FACoA->FCCitrate Synthase(+Oxaloacetate)AconitaseACONITASE ENZYME(Target)FC->AconitaseSuicide Inhibition(Fe-S Cluster Binding)TCATCA Cycle(Cellular Respiration)Aconitase->TCARequired forCitrate -> IsocitrateBlockEnergy Failure &Citrate AccumulationAconitase->Block

Figure 1: The mechanism of Lethal Synthesis. Fluoroacetate mimics acetate, entering the TCA cycle to form Fluorocitrate, which locks Aconitase, halting cellular respiration.[3][4]

Analytical Applications: LC-MS/MS

The primary application of Sodium Fluoroacetate-


Mass Spectrometry Transitions (MRM)

In Negative Electrospray Ionization (ESI-), the molecule loses

AnalytePrecursor Ion (Q1)Product Ion (Q3)Loss Mechanism
Native 1080 77.0 m/z 57.0 m/z Loss of HF (20 Da)
1080-

C

79.0 m/z 59.0 m/z Loss of HF (20 Da)

Note: The product ion retains both

Analytical Workflow Diagram

LCMS_WorkflowSampleBiological/WaterSampleSpikeSpike with13C2-FluoroacetateSample->SpikeExtractExtraction(Acidified ACN/Water)Spike->ExtractCleanCleanup(QuEChERS/SPE)Extract->CleanLCLC Separation(HILIC or C18)Clean->LCMSMS/MS Detection(MRM Mode)LC->MSDataQuantification(Area Ratio 77/79)MS->Data

Figure 2: Isotope Dilution Workflow.[1] Spiking the


Experimental Protocol: Extraction & Analysis

Objective: Quantification of Sodium Fluoroacetate in biological tissue using


Reagents
  • Standard: Sodium Fluoroacetate (99% purity).[5][6][7][8]

  • Internal Standard: Sodium Fluoroacetate-

    
    C
    
    
    (10 µg/mL in water).
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid.[9]

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 2.0 g of homogenized tissue (liver/kidney) into a centrifuge tube.

    • CRITICAL STEP: Add 50 µL of

      
      C
      
      
      -IS solution. Vortex for 30 seconds. Allow to equilibrate for 15 minutes. This ensures the IS binds to the matrix similarly to the analyte.
  • Extraction:

    • Add 8 mL of ACN and 2 mL of water.

    • Acidify with 100 µL Formic Acid (promotes protonation of the carboxylic acid to improve organic solubility).

    • Shake vigorously/mechanically for 10 minutes.

    • Centrifuge at 4,000 x g for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer supernatant to a tube containing MgSO

      
       (to remove water) and C18 sorbent (to remove lipids).
      
    • Vortex and centrifuge. Filter supernatant through a 0.22 µm PTFE filter.

  • LC-MS/MS Parameters:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of fluoroacetate.

    • Mobile Phase:

      • A: 10 mM Ammonium Acetate in Water (pH 9).

      • B: Acetonitrile.[1][7][10]

    • Ionization: ESI Negative Mode.

    • Quantification: Calculate the ratio of the Area (77/57) to Area (79/59). Use this ratio against a calibration curve to determine concentration.

References

  • Peters, R. A. (1952). Lethal Synthesis. Proceedings of the Royal Society of London. Series B, Biological Sciences, 139(895), 143–170. Link

  • U.S. Environmental Protection Agency (EPA). (2022). Selected Analytical Methods for Environmental Remediation and Recovery (SAM). EPA/600/R-22/084. Link

  • Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: A review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148–161. Link

  • Cambridge Isotope Laboratories. (2024).[9] Sodium Monofluoroacetate (

    
    C
    
    
    ) Product Specification. Link

An In-Depth Technical Guide to the Application of Sodium Fluoroacetate-¹³C₂ in Citric Acid Cycle Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the application of sodium fluoroacetate-¹³C₂ in studying the citric acid cycle. It delves into the underlying biochemical principles, detailed experimental methodologies, and advanced analytical techniques, offering a robust framework for leveraging this powerful metabolic tracer.

Foundational Principles: The Citric Acid Cycle and the Role of Metabolic Tracers

The citric acid cycle (CAC), also known as the Krebs cycle or tricarboxylic acid (TCA) cycle, is a central metabolic pathway essential for cellular energy production and the biosynthesis of key molecular precursors. This series of enzymatic reactions, occurring within the mitochondrial matrix, oxidizes acetyl-CoA, derived from carbohydrates, fats, and proteins, to generate ATP, NADH, and FADH₂, the primary energy currency of the cell.

Understanding the intricate regulation and flux through the CAC is paramount in various fields of biomedical research, from oncology to neurodegenerative diseases. Metabolic tracers, particularly stable isotope-labeled compounds, have emerged as indispensable tools for elucidating the dynamics of these pathways. By introducing molecules enriched with stable isotopes like carbon-13 (¹³C), researchers can track the metabolic fate of specific atoms through various biochemical transformations. This allows for the precise measurement of pathway activity and the identification of metabolic bottlenecks or alterations in disease states or in response to therapeutic interventions.[1][2]

Sodium Fluoroacetate-¹³C₂: A Unique Probe for the Citric Acid Cycle

Sodium fluoroacetate is a potent metabolic poison that acts as a highly specific inhibitor of the citric acid cycle.[3][4][5] Its utility in research stems from its "lethal synthesis," a process where the relatively non-toxic fluoroacetate is converted within the cell into a highly toxic metabolite.[3][6] When labeled with ¹³C at both carbon positions (sodium fluoroacetate-¹³C₂), it becomes a powerful tool for tracing its entry and site of action within the CAC.

Mechanism of Action: "Lethal Synthesis" and Aconitase Inhibition

The inhibitory effect of sodium fluoroacetate is a multi-step process that begins with its structural similarity to acetate, a key substrate in cellular metabolism.[7][8]

  • Conversion to Fluoroacetyl-CoA: Upon entering the cell, fluoroacetate is activated by acetyl-CoA synthetase to form fluoroacetyl-CoA.[3]

  • Condensation to Fluorocitrate: Fluoroacetyl-CoA then enters the citric acid cycle, where it condenses with oxaloacetate in a reaction catalyzed by citrate synthase to produce fluorocitrate.[3][7][8] It is this fluorocitrate molecule that is the ultimate inhibitor.

  • Inhibition of Aconitase: Fluorocitrate acts as a potent inhibitor of aconitase, the enzyme responsible for the isomerization of citrate to isocitrate.[3][6][9][10][11] Specifically, the (-)-erythro diastereomer of 2-fluorocitrate is a mechanism-based inhibitor. It is first converted by aconitase to fluoro-cis-aconitate, which then reacts to form 4-hydroxy-trans-aconitate, a compound that binds very tightly to the enzyme, effectively halting the cycle.[12][13]

This targeted inhibition leads to a significant accumulation of citrate within the cell and a depletion of downstream CAC intermediates, ultimately disrupting cellular energy production.[7][14]

The use of sodium fluoroacetate-¹³C₂ allows researchers to precisely follow this pathway. The two ¹³C atoms serve as a distinct isotopic signature, enabling the unambiguous identification of ¹³C₂-fluoroacetyl-CoA and, subsequently, the specific isotopologues of ¹³C-fluorocitrate and accumulated ¹³C-citrate.

Metabolic Pathway of Sodium Fluoroacetate-13C2 cluster_cell Cell Sodium_Fluoroacetate_13C2 Sodium Fluoroacetate-¹³C₂ Fluoroacetyl_CoA_13C2 Fluoroacetyl-CoA-¹³C₂ Sodium_Fluoroacetate_13C2->Fluoroacetyl_CoA_13C2 Acetyl-CoA Synthetase Fluorocitrate_13C2 Fluorocitrate-¹³C₂ Fluoroacetyl_CoA_13C2->Fluorocitrate_13C2 Citrate Synthase Aconitase_Inhibition Aconitase (Inhibited) Fluorocitrate_13C2->Aconitase_Inhibition Citrate_Accumulation_13C2 Accumulated Citrate-¹³C₂ Aconitase_Inhibition->Citrate_Accumulation_13C2 Oxaloacetate Oxaloacetate Oxaloacetate->Fluorocitrate_13C2

Caption: Metabolic activation of Sodium Fluoroacetate-¹³C₂ to Fluorocitrate-¹³C₂ and subsequent inhibition of aconitase.

Experimental Design and Protocols

The successful application of sodium fluoroacetate-¹³C₂ in CAC research hinges on a well-designed experimental protocol. The following sections provide a detailed methodology for a typical cell culture-based experiment.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. The optimal seeding density will vary depending on the cell line.

  • Media Preparation: Prepare the cell culture medium. For tracer studies, it is often beneficial to use a custom medium where the concentration of acetate can be controlled.

  • Introduction of the Tracer: Replace the standard culture medium with the medium containing sodium fluoroacetate-¹³C₂. The final concentration of the tracer should be optimized for each cell line and experimental goal, typically in the low micromolar range to observe the inhibitory effect without causing immediate cell death.

  • Time-Course Experiment: The metabolic effects of fluoroacetate can be observed within minutes to hours.[15][16] It is recommended to perform a time-course experiment (e.g., 0, 30, 60, 120, 240 minutes) to capture the dynamics of citrate accumulation and the perturbation of other metabolites.

Metabolite Extraction

Rapid and efficient quenching of metabolic activity is critical for obtaining an accurate snapshot of the cellular metabolome.

  • Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v), to the cell culture plate.

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites for subsequent analysis.

Analytical Techniques for ¹³C-Labeled Metabolites

The analysis of ¹³C-labeled metabolites is most commonly performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]

Mass Spectrometry-Based Analysis

Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a highly sensitive technique for detecting and quantifying isotopologues of metabolites.[17]

  • LC-MS: This is a versatile platform for analyzing a wide range of polar metabolites, including organic acids of the CAC.

  • GC-MS: This technique often requires derivatization of the metabolites to increase their volatility but can provide excellent chromatographic resolution.[17]

The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions. The incorporation of ¹³C atoms results in a predictable increase in the mass of the metabolite. For example, the accumulation of citrate-¹³C₂ following the administration of sodium fluoroacetate-¹³C₂ can be monitored by observing the increase in the M+2 isotopologue of citrate.

Data Analysis and Interpretation

The raw data from the mass spectrometer consists of mass spectra for each metabolite at different time points. The analysis involves:

  • Peak Integration: Quantification of the area under the curve for each isotopologue peak.

  • Correction for Natural Isotope Abundance: The natural abundance of ¹³C (approximately 1.1%) must be corrected for to accurately determine the extent of labeling from the tracer.

  • Calculation of Fractional Enrichment: This is the proportion of a metabolite pool that is labeled with ¹³C.

  • Metabolic Flux Analysis (MFA): For more advanced studies, the isotopic labeling data can be used in computational models to calculate the rates (fluxes) of metabolic reactions.[18][19]

Quantitative Data Presentation

The following table provides an example of how quantitative data from a sodium fluoroacetate-¹³C₂ tracer experiment could be presented.

MetaboliteIsotopologueFractional Enrichment (Time 0)Fractional Enrichment (60 min)Fractional Enrichment (240 min)
CitrateM+099.0%60.0%20.0%
M+21.0%40.0%80.0%
IsocitrateM+099.0%98.5%98.0%
M+21.0%1.5%2.0%
α-KetoglutarateM+099.0%98.8%98.5%
M+21.0%1.2%1.5%

This data clearly demonstrates the time-dependent accumulation of ¹³C₂-labeled citrate, confirming the inhibition of aconitase. The minimal labeling of downstream metabolites like isocitrate and α-ketoglutarate further validates the specific site of action of fluorocitrate.

Experimental Workflow Visualization

Experimental Workflow Cell_Culture 1. Cell Culture (Exponential Growth) Labeling 2. Labeling with Sodium Fluoroacetate-¹³C₂ Cell_Culture->Labeling Quenching 3. Quenching of Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. LC-MS/GC-MS Analysis Extraction->Analysis Data_Processing 6. Data Processing and Interpretation Analysis->Data_Processing

Caption: A streamlined workflow for citric acid cycle research using sodium fluoroacetate-¹³C₂.

Applications in Drug Development and Metabolic Research

The use of sodium fluoroacetate-¹³C₂ extends beyond fundamental metabolic research. In drug development, it can be employed to:

  • Identify Off-Target Effects: Assess whether a drug candidate inadvertently affects the citric acid cycle.

  • Elucidate Mechanisms of Action: Determine if a drug's therapeutic effect is mediated through modulation of the CAC.

  • Study Drug-Induced Metabolic Reprogramming: Investigate how cancer cells, for example, alter their metabolism in response to chemotherapy, and whether this involves changes in CAC activity.

Conclusion

Sodium fluoroacetate-¹³C₂ is a highly specific and powerful tool for investigating the citric acid cycle. Its well-defined mechanism of action, coupled with modern analytical techniques, provides researchers with a robust method to probe the intricacies of cellular metabolism. The detailed protocols and conceptual framework presented in this guide are intended to empower researchers to effectively design and execute experiments that will yield high-quality, interpretable data, ultimately advancing our understanding of the central role of the citric acid cycle in health and disease.

References

  • Sodium fluoroacetate. (n.d.). chemeurope.com. Retrieved February 9, 2026, from [Link]

  • Sodium fluoroacetate, or compound 1080, is a rodent poison that probably disrupts the citr [Biology]. (n.d.). Gauth. Retrieved February 9, 2026, from [Link]

  • McCranor, L., et al. (2025). Development of exposure limits for sodium fluoroacetate based on chronic health effects.
  • Sodium fluoroacetate poisoning: A case report. (2018). SciELO Colombia. Retrieved February 9, 2026, from [Link]

  • Metabolic Effects of Sodium Fluorocitrate and Meclizine on Saccharomyces cerevisiae: Changes in Oxygen Consumption. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • How does fluoroacetate inhibits the Krebs cycle?. (2020). Quora. Retrieved February 9, 2026, from [Link]

  • Sodium fluoracetate's poisoning, a case report. (n.d.). medigraphic.com. Retrieved February 9, 2026, from [Link]

  • Fluoroacetate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 9, 2026, from [Link]

  • Sodium fluoroacetate. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC - NIH. Retrieved February 9, 2026, from [Link]

  • Ponde, D. E., et al. (2008). Pharmacokinetics, Metabolism, Biodistribution, Radiation Dosimetry, and Toxicology of 18F-Fluoroacetate (18F-FACE) in Non-human Primates. NIH. Retrieved February 9, 2026, from [Link]

  • Changes in Cellular Metabolic Pathways in Response to Fluoroacetate/Fluorocitrate Toxicity. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Fonnum, F., et al. (1997). Use of fluorocitrate and fluoroacetate in the study of brain metabolism. PubMed. Retrieved February 9, 2026, from [Link]

  • Clarke, D. D. (1991). Fluoroacetate and fluorocitrate: mechanism of action. PubMed - NIH. Retrieved February 9, 2026, from [Link]

  • Thompson, M. G., et al. (2020). Succinate prodrugs as treatment for acute metabolic crisis during fluoroacetate intoxication in the rat. NIH. Retrieved February 9, 2026, from [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. Retrieved February 9, 2026, from [Link]

  • Kirsten, E., et al. (1978). Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria. PMC - NIH. Retrieved February 9, 2026, from [Link]

  • Dean, D. C., et al. (Eds.). (2004). Synthesis and Applications of Isotopically Labelled Compounds. Google Books.
  • Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria. (n.d.). SciSpace. Retrieved February 9, 2026, from [Link]

  • Schematic demonstrating the 13 C-labeling of citrate and other CAC... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica. (n.d.). Metabolic Engineering. Retrieved February 9, 2026, from [Link]

  • Lauble, H., et al. (1996). The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. PubMed. Retrieved February 9, 2026, from [Link]

  • Hui, S., et al. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. PMC - NIH. Retrieved February 9, 2026, from [Link]

  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. (2015). ACS Publications. Retrieved February 9, 2026, from [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC - PubMed Central. Retrieved February 9, 2026, from [Link]

  • Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. (2025). bioRxiv. Retrieved February 9, 2026, from [Link]

  • Le, T., et al. (2024). Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy. PMC. Retrieved February 9, 2026, from [Link]

  • #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. (2019). YouTube. Retrieved February 9, 2026, from [Link]

  • Lauble, H., et al. (1996). The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. PMC - PubMed Central. Retrieved February 9, 2026, from [Link]

  • (PDF) A guide to 13C metabolic flux analysis for the cancer biologist. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Williams, M. B., et al. (2017). The Cardiopulmonary Effects of Sodium Fluoroacetate (1080) in Sprague-Dawley Rats. PMC. Retrieved February 9, 2026, from [Link]

  • Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

Sources

Microbial Defluorination Pathways of Sodium Fluoroacetate-13C2: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the study of microbial defluorination, specifically utilizing Sodium Fluoroacetate-13C2 (


-FA)  as a metabolic probe. It is designed for researchers requiring high-fidelity metabolic flux data to validate bioremediation potential or elucidate xenobiotic detoxification pathways.[1]

Executive Summary

Sodium fluoroacetate (Compound 1080) is a potent metabolic inhibitor that disrupts the tricarboxylic acid (TCA) cycle by mimicking acetate, eventually forming the aconitase-inhibitor (-)-erythro-2-fluorocitrate . However, specific microbial clades (Pseudomonas, Rhodopseudomonas, Burkholderia) possess fluoroacetate dehalogenases (FAc-D) capable of cleaving the C-F bond—the strongest single bond in organic chemistry (


).[1]

Using This compound (dually labeled on the carboxyl and


-carbon) allows for the precise differentiation between hydrolytic defluorination (yielding glycolate) and reductive pathways, while enabling the tracking of carbon assimilation into the central metabolome without interference from background carbon sources.

Part 1: Mechanistic Foundations[1]

The Hydrolytic Pathway (Aerobic)

The primary mechanism of detoxification in aerobic bacteria (e.g., Rhodopseudomonas palustris, Moraxella sp.) is an


 nucleophilic substitution catalyzed by fluoroacetate dehalogenase (EC 3.8.1.3).[1]
  • Nucleophilic Attack: An active-site Aspartate (e.g., Asp110) acts as a nucleophile, attacking the

    
     of fluoroacetate.[1]
    
  • Halide Release: The fluoride ion (

    
    ) is displaced, stabilized by a halide pocket formed by Tryptophan  and Tyrosine  residues.[1]
    
  • Ester Intermediate: A covalent ester intermediate (enzyme-glycolyl adduct) is formed.[1]

  • Hydrolysis: A Histidine -activated water molecule hydrolyzes the ester, releasing Glycolate-13C2 and regenerating the enzyme.[1]

Why 13C2? In standard 1H-NMR, the loss of fluorine simplifies the splitting pattern of the


-protons.[1] However, 13C-NMR  provides a definitive structural proof.[1]
  • Fluoroacetate-13C2: The

    
     appears as a doublet (due to 
    
    
    
    coupling
    
    
    ).
  • Glycolate-13C2: Upon defluorination, the large C-F coupling vanishes.[1] The

    
     chemical shift moves significantly upfield (shielding effect) as the electronegative fluorine is replaced by oxygen. The 
    
    
    
    coupling (
    
    
    ) remains, confirming the carbon backbone is intact.
The Reductive Pathway (Anaerobic)

A less common pathway, observed in Synergistetes (e.g., Synergistes jonesii), involves reductive defluorination .[1]

  • Mechanism: The C-F bond is cleaved reductively, replacing F with H.[1]

  • Product: Acetate-13C2 .[1]

  • Differentiation: 13C-NMR easily distinguishes Acetate-13C2 (methyl group signal) from Glycolate-13C2 (hydroxymethyl group signal).

Part 2: Experimental Workflow

Strain Selection & Pre-Culturing

To maximize enzyme expression, strains should be acclimated to fluoroacetate.[1]

  • Strains: Pseudomonas fluorescens DSM 8341 or Rhodopseudomonas palustris CGA009.[1]

  • Medium: Minimal Salt Medium (MSM) to ensure no alternative carbon sources dilute the isotopic signal.[1]

    • Base:

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      , Trace elements.[1]
    • Induction: Pre-culture with 5 mM unlabeled Sodium Fluoroacetate.[1]

The 13C2-Pulse Experiment

Objective: Trace the kinetics of defluorination and subsequent carbon flux.

  • Inoculation: Transfer mid-log phase cells into fresh MSM.[1]

  • Substrate Addition: Add This compound to a final concentration of 10-20 mM.

    • Note: High concentrations can be toxic even to degraders; titration may be necessary.[1]

  • Sampling: Collect 1 mL aliquots at

    
     minutes.
    
  • Quenching: Immediately centrifuge (10,000 x g, 2 min, 4°C) to separate supernatant (extracellular metabolites) from the pellet (intracellular).

Analytical Detection (NMR & MS)
ParameterMethodTarget AnalyteKey Indicator
Defluorination 19F-NMR Free Fluoride (

)
Appearance of singlet at -120 ppm (approx). Disappearance of C-F triplet.
Metabolite ID 13C-NMR Glycolate-13C2Upfield shift of

-carbon.[1] Loss of C-F coupling. Retention of C-C coupling.
Flux Analysis LC-HRMS TCA IntermediatesMass shift (+2 Da) in Citrate, Isocitrate, Glyoxylate.[1]

Part 3: Pathway Visualization

Enzymatic Mechanism & Carbon Fate

The following diagram illustrates the hydrolytic cleavage of the C-F bond and the subsequent entry of the 13C-labeled glycolate into the Glyoxylate Shunt/TCA cycle.

DefluorinationPathway FA This compound (Toxic Substrate) EnzComplex Enzyme-Substrate Complex FA->EnzComplex Binding (FAc-D) Intermediate Aspartyl-Glycolyl Intermediate EnzComplex->Intermediate Asp Nucleophilic Attack (SN2) Glycolate Glycolate-13C2 (Detoxified Product) Intermediate->Glycolate Hydrolysis (His-activated H2O) Fluoride Fluoride Ion (F-) (Released) Intermediate->Fluoride Glyoxylate Glyoxylate-13C2 Glycolate->Glyoxylate Glycolate Oxidase TCA TCA Cycle / Glyoxylate Shunt (Cellular Biomass) Glyoxylate->TCA Malate Synthase

Figure 1: Hydrolytic defluorination pathway of this compound via fluoroacetate dehalogenase (FAc-D), showing the release of fluoride and the assimilation of the carbon backbone.

Experimental Workflow

This flowchart details the critical steps for a self-validating 13C-tracking experiment.

Workflow Start Strain Selection (e.g. R. palustris) Culture Minimal Media Culture (No background C) Start->Culture Spike Spike: Na-Fluoroacetate-13C2 (10-20 mM) Culture->Spike Sampling Time-Course Sampling (0, 30, 60, 120 min) Spike->Sampling Sep Centrifugation (Sep. Cells/Supernatant) Sampling->Sep NMR 19F & 13C NMR (Defluorination Confirmation) Sep->NMR Supernatant (F- Release) MS LC-MS/MS (Metabolic Flux Analysis) Sep->MS Cell Pellet (Intracellular Flux)

Figure 2: Step-by-step experimental workflow for tracking 13C2-Fluoroacetate metabolism.

Part 4: Data Interpretation & Validation[1]

Validating the Pathway (The "Trustworthiness" Pillar)

A successful experiment must meet three criteria to be considered valid:

  • Stoichiometric Release: The molar concentration of free fluoride detected by 19F-NMR (or Ion Chromatography) must match the molar depletion of Fluoroacetate-13C2.[1]

  • Isotopic Conservation: The 13C signal intensity of the product (Glycolate) must correlate with the substrate loss, confirming no carbon is lost to unknown volatile pathways.

  • Growth Correlation: Optical Density (

    
    ) increases should align with the production of Glyoxylate/TCA intermediates, proving the organism is metabolizing the defluorinated carbon for growth.
    
Troubleshooting
  • Issue: No defluorination observed.

    • Cause: Lack of enzyme induction.[1]

    • Fix: Ensure the pre-culture contained low levels of unlabeled fluoroacetate to trigger fac gene expression.[1]

  • Issue: Fluoride release but no growth.

    • Cause: Fluoride toxicity (the "suicide" inhibition).

    • Fix: Add a calcium source (

      
      ) to the media to precipitate free fluoride as 
      
      
      
      , reducing osmotic/metabolic stress.[1]

References

  • Janssen, D. B., et al. "Bacterial dehalogenases: structures, catalytic mechanisms, and applications."[1] Chemical Reviews, 2005.[1]

  • Liu, J., et al. "Crystal structure of fluoroacetate dehalogenase from Moraxella sp.[1] B." Journal of Biological Chemistry, 2023 (Retrospective/Related).[1]

  • Donnelly, C., & Murphy, C. D. "Fluoroacetate dehalogenase from Burkholderia sp.[1] FA1." Biodegradation, 2009.[1]

  • Chan, P. W., et al. "Structural basis for the specific cleavage of the C-F bond by fluoroacetate dehalogenase."[1] Nature, 2011.[1]

  • Davis, C., et al. "Isolation and survey of novel fluoroacetate-degrading bacteria belonging to the phylum Synergistetes."[1] FEMS Microbiology Ecology, 2012.[1]

Sources

Technical Guide: Biodegradation Kinetics of 13C-Labeled Sodium Fluoroacetate (1080)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium fluoroacetate (Compound 1080) is a potent metabolic poison used globally for vertebrate pest control. Its environmental persistence is a subject of intense scrutiny. This guide details the experimental framework for determining the biodegradation kinetics of 13C-labeled sodium fluoroacetate (


).

Unlike standard LC-MS workflows, this protocol leverages 13C-NMR spectroscopy as the primary analytical tool. This approach offers a distinct advantage: it provides definitive, real-time evidence of carbon-fluorine (C-F) bond cleavage without the need for extensive extraction or derivatization, effectively eliminating background noise from soil matrices.

Part 1: The Target Molecule & Isotopic Utility

Chemical Identity[1]
  • IUPAC Name: Sodium 2-fluoroacetate

  • Formula:

    
    
    
  • Toxicity Mechanism: "Lethal Synthesis." The fluoroacetate anion is mimetic of acetate. It enters the Krebs cycle, condenses with oxaloacetate to form fluorocitrate , which irreversibly inhibits aconitase .[1] This halts cellular respiration, leading to citrate accumulation and cell death.

Why 13C-Labeling?

Using uniform or specific


-labeling (specifically at the 

-carbon position,

) transforms the degradation study into a self-validating system.
  • The NMR "Fingerprint": The

    
     nucleus (100% natural abundance) couples with the 
    
    
    
    label. In an NMR spectrum, the
    
    
    -carbon of intact fluoroacetate appears as a doublet (due to
    
    
    coupling).
  • The Cleavage Event: As biodegradation occurs, the fluorine is removed. The doublet collapses into a singlet (corresponding to glycolate/hydroxyacetate). This spectral transition provides indisputable proof of defluorination.

Part 2: Microbial Dehalogenation Mechanism

The biodegradation of fluoroacetate is driven by the enzyme fluoroacetate dehalogenase (FAc-DEX, EC 3.8.1.3), found in soil bacteria such as Pseudomonas fluorescens, Burkholderia sp., and Cupriavidus sp.

The Pathway

The reaction is a hydrolytic dehalogenation. The enzyme cleaves the stable C-F bond using an aspartate nucleophile (SN2 mechanism), releasing a fluoride ion and generating an ester intermediate, which is hydrolyzed to glycolate .[1]

biodegradation_pathway cluster_0 Extracellular Environment cluster_1 Intracellular Cytoplasm FAc Sodium Fluoroacetate (1080) Enzyme Fluoroacetate Dehalogenase (FAc-DEX) FAc->Enzyme Transport Glycolate Glycolate (Hydroxyacetate) Enzyme->Glycolate Hydrolysis (H2O -> H+) Fluoride Fluoride Ion (F-) Enzyme->Fluoride C-F Cleavage TCA TCA Cycle (Mineralization to CO2) Glycolate->TCA Metabolism

Caption: Pathway of fluoroacetate biodegradation. The critical step is the enzymatic hydrolysis by FAc-DEX, releasing nontoxic glycolate and fluoride ions.

Part 3: Experimental Workflow

Safety Warning: Sodium fluoroacetate is acutely toxic (LD50 oral, rat ~0.1 mg/kg). All handling must occur in a certified fume hood. Waste must be segregated and treated with lime (CaO) or high-temperature incineration.

Microcosm Setup

To determine kinetic parameters (


, 

), we utilize a batch reactor system.
  • Inoculum Preparation: Cultivate Pseudomonas fluorescens (DSM 8341 or equivalent) in minimal salts medium (MSM) with acetate as the carbon source. Wash cells

    
     in phosphate buffer to remove residual carbon.
    
  • Spiking: Establish 100 mL MSM microcosms. Spike with

    
    -labeled sodium fluoroacetate to achieve concentrations ranging from 0.5 mM to 20 mM .
    
    • Control: Sterile MSM + 10 mM

      
      -FAc (Abiotic control).
      
  • Incubation: Incubate at 28°C, 150 rpm, in the dark (to prevent photodegradation, though 1080 is generally photostable).

Sampling & Processing
  • Frequency: Sample at

    
     hours.
    
  • Quenching: Withdraw 1.0 mL aliquot. Immediately filter through a 0.22 µm PVDF filter to remove biomass and stop the reaction.

  • NMR Prep: Mix 500 µL filtrate with 100 µL

    
     (containing TSP internal standard).
    

experimental_workflow cluster_sampling Time-Course Sampling Start Inoculum Prep (Pseudomonas sp.) Microcosm Microcosm Setup (MSM + 13C-FAc) Start->Microcosm Incubation Incubation 28°C, 150 rpm Microcosm->Incubation Sample Withdraw 1mL Aliquot Incubation->Sample T = 0, 2, 4...48h Filter 0.22µm Filtration (Stop Reaction) Sample->Filter Prep Add D2O + TSP Filter->Prep Analysis 13C-NMR Analysis (Track Doublet Collapse) Prep->Analysis Data Kinetic Modeling (Monod Eq) Analysis->Data

Caption: Workflow for kinetic analysis. Filtration is the critical stop-step to ensure snapshot accuracy of metabolite concentrations.

Part 4: Kinetic Modeling & Data Analysis[3]

The Monod Model

Biodegradation of fluoroacetate typically follows Monod kinetics, which relates the specific growth rate (


) or substrate degradation rate (

) to the substrate concentration (

).


Where:

  • 
    : Rate of defluorination (mM/h).
    
  • 
    : Maximum degradation velocity.
    
  • 
    : Half-saturation constant (affinity of FAc-DEX for fluoroacetate).
    
  • 
    : Concentration of residual fluoroacetate.[2][3]
    
Typical Kinetic Parameters (Reference Values)

When validating your data, compare against these literature-derived ranges for Pseudomonas and Burkholderia species.

ParameterTypical RangeInterpretation

(Fluoroacetate)
0.7 – 9.1 mM Low

(<1 mM) indicates high affinity (e.g., P. fluorescens DSM 8341). Higher

suggests lower affinity.

10 – 60 U/mg protein Highly dependent on biomass density and enzyme expression levels.
Half-Life (

)
6 – 43 days In soil matrices (slower due to bioavailability). In liquid culture, this is hours (2–24h).

Scientist's Note: If your


 is significantly higher (>20 mM), suspect competitive inhibition by other carbon sources (acetate) or toxicity effects on the inoculum.

Part 5: Analytical Validation (13C-NMR)

This is the core of the verification process. You are looking for the shift in chemical environment of the labeled carbon.

Spectral Interpretation[1]
  • Substrate (

    
    -Fluoroacetate): 
    
    • Chemical Shift: ~80–85 ppm (

      
      -carbon).
      
    • Multiplicity: Doublet (

      
      ).
      
    • Coupling Constant (

      
      ):  ~165–180 Hz. The large splitting is due to the direct bond to Fluorine.
      
  • Product (

    
    -Glycolate): 
    
    • Chemical Shift: ~60–62 ppm.[4]

    • Multiplicity: Singlet (

      
      ).
      
    • Reason: The Fluorine is gone; the C-F coupling is broken.

Calculation of Defluorination Efficiency


Note: Ensure relaxation delays (


) in NMR acquisition are sufficient (typically >5s) to allow full relaxation of the carboxyl carbons if quantifying based on the carbonyl peak, though the 

-carbon is preferred.

References

  • Donnelly, C., et al. (2009). The catalytic mechanism of fluoroacetate dehalogenase: A computational exploration. Chemistry – A European Journal. Link

  • Liu, J., et al. (2020). Purification and properties of fluoroacetate dehalogenase from Pseudomonas fluorescens DSM 8341.[5] World Journal of Microbiology and Biotechnology. Link

  • New Zealand Department of Conservation. (2011). The use of 1080 for pest control: Guidelines for safe use.Link

  • Walker, J.R.L. & Bong, C.L. (1981). Metabolism of fluoroacetate by a soil Pseudomonas sp. Applied and Environmental Microbiology. Link

  • Davis, C., et al. (2010). 19F NMR monitoring of the metabolism of 1080 (sodium fluoroacetate). Xenobiotica.[2] Link

Sources

sodium fluoroacetate-13C2 molecular weight and isotopic signature

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Isotopic Signature, and Analytical Application

Executive Summary

Sodium fluoroacetate-13C2 is the stable isotope-labeled analog of sodium fluoroacetate (Compound 1080), a potent metabolic poison.[1] It serves as the definitive Internal Standard (IS) for the quantification of fluoroacetate in biological and environmental matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide details the physicochemical properties, isotopic mass shift mechanics, and validated analytical workflows for this compound, designed for researchers in toxicology, forensics, and environmental safety.

Part 1: Physicochemical Characterization

The analytical utility of this compound relies on the precise substitution of its two carbon atoms with Carbon-13 isotopes (


). This modification creates a mass shift sufficient to distinguish the standard from the native analyte while retaining identical chromatographic behavior.
1.1 Molecular Specifications
PropertyNative Sodium FluoroacetateThis compound
CAS Number 62-74-82483824-38-8 (Labeled)
Formula (Salt)


Formula (Anion)


Molar Mass (Salt) 100.02 g/mol 102.01 g/mol
Exact Mass (Anion) 77.0032 Da79.0099 Da
Solubility Highly soluble in waterIdentical to native
1.2 The Mass Shift Calculation

The substitution of


 (12.00000 Da) with 

(13.00335 Da) on both carbon positions results in a net mass increase of approximately 2.0067 Da .
  • Native Anion (

    
     77): 
    
    
    
  • Labeled Anion (

    
     79): 
    
    
    

Field Note: While deuterated versions (e.g.,


) exist to provide a +4 Da shift, the 

analog is often preferred in biological matrices because the Carbon-Fluorine bond stability is not compromised by deuterium exchange effects in acidic solvents.
Part 2: The Isotopic Signature & Mass Spectrometry

In modern forensic toxicology, detection is performed using negative electrospray ionization (ESI-). The sodium cation dissociates immediately in the source, leaving the fluoroacetate anion.

2.1 Fragmentation Pathway (MS/MS)

The identification relies on Multiple Reaction Monitoring (MRM).[2] The


 label alters the mass of the precursor and specific product ions.
  • Precursor Ion:

    
     79.0 (Anion)
    
  • Primary Transition (Quantifier): Loss of HF.

    • 
       (
      
      
      
      ). The carbon backbone remains intact, so the +2 Da shift is preserved in the fragment.
  • Secondary Transition (Qualifier): Loss of Carbon Dioxide (

    
    ).
    
    • 
       (
      
      
      
      ).
    • Mechanism:[3] The carboxyl carbon is

      
      .[4] The loss of 
      
      
      
      (Mass ~45) leaves the fluoromethyl group (
      
      
      ).
    • Native fragment: 33 Da. Labeled fragment: 34 Da (19F + 13C + 2H).

2.2 Visualization: MS/MS Fragmentation Logic

MS_Fragmentation Parent Precursor Ion [13C2]Fluoroacetate m/z 79.0 Trans1 Transition 1 Loss of HF (-20 Da) Parent->Trans1 Trans2 Transition 2 Decarboxylation Loss of 13CO2 (-45 Da) Parent->Trans2 Prod1 Product Ion 1 [13C2]Ketene Enolate? m/z 59.0 Trans1->Prod1 Quantifier Prod2 Product Ion 2 [13C]Fluoromethyl Anion m/z 34.0 Trans2->Prod2 Qualifier

Figure 1: MS/MS fragmentation pathway for this compound in negative ESI mode.

Part 3: Analytical Workflow (LC-MS/MS)

Fluoroacetate is a highly polar, small molecule, making it difficult to retain on standard C18 columns. The following protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized ion-exchange mechanisms, which are industry standards for this analyte.

3.1 Sample Preparation (Biological/Food Matrix)
  • Extraction: Homogenize tissue/sample (1g) with water (4 mL). Acidification is generally avoided in the initial step to prevent volatilization of fluoroacetic acid, though some protocols use dilute acid followed by solvent exchange.

  • Internal Standard Spiking: Add this compound to a final concentration of 10-50 ng/mL.

  • Protein Precipitation: Add Acetonitrile (ACN) in a 3:1 ratio to the aqueous extract. Centrifuge at 10,000 x g.

  • Cleanup (Optional but Recommended): Pass supernatant through a dispersive SPE (PSA/C18) to remove lipids and organic acids that suppress ionization.

3.2 Instrumental Parameters
  • Column: HILIC Amide or specialized organic acid column (e.g., Raptor Polar X).

  • Mobile Phase A: 10-20 mM Ammonium Acetate in Water (pH 9). High pH ensures the analyte remains ionized.

  • Mobile Phase B: Acetonitrile.[2][5]

  • Ionization: ESI Negative Mode.

3.3 Workflow Diagram

Analytical_Workflow Sample Sample (Tissue/Water) Extract Extraction (Water/ACN) Sample->Extract Spike Spike IS: Na-Fluoroacetate-13C2 Spike->Extract Clean Cleanup (dSPE or Ultrafiltration) Extract->Clean LC LC Separation (HILIC Column) Clean->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification Ratio: Analyte Area / IS Area MS->Data

Figure 2: Step-by-step analytical workflow for fluoroacetate quantification.

Part 4: Mechanism of Action (Lethal Synthesis)

Understanding the biological fate of fluoroacetate is critical for interpreting toxicological results. The compound itself is not the direct toxicant; it undergoes "Lethal Synthesis" to become fluorocitrate.

  • Mimicry: Fluoroacetate mimics acetate and is activated by Acetyl-CoA Synthetase to form Fluoroacetyl-CoA .

  • Condensation: Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-erythro-2-Fluorocitrate .

  • Inhibition: Fluorocitrate binds irreversibly to Aconitase , the enzyme responsible for converting citrate to isocitrate.

  • Result: The Krebs cycle (TCA) halts. Citrate accumulates in tissues (a biomarker of poisoning), and cellular respiration fails.[6]

Lethal_Synthesis FA Fluoroacetate (from Sodium Fluoroacetate) FA_CoA Fluoroacetyl-CoA FA->FA_CoA Acetyl-CoA Synthetase FC Fluorocitrate (The Toxicant) FA_CoA->FC Citrate Synthase (+ Oxaloacetate) Aconitase ENZYME TARGET: Aconitase FC->Aconitase Irreversible Binding TCA TCA Cycle (Energy Production) Block BLOCKED Aconitase->Block Block->TCA

Figure 3: The "Lethal Synthesis" pathway leading to Aconitase inhibition.

References
  • Centers for Disease Control and Prevention (CDC). (2018). Sodium Fluoroacetate: Systemic Agent. NIOSH Emergency Response Safety and Health Database. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 16212360, Sodium fluoroacetate. [Link]

  • U.S. Environmental Protection Agency (EPA). (2020). Detection of Sodium Fluoroacetate in Water by Direct Injection LC-MS/MS. [Link]

  • Journal of Analytical Toxicology. (2024). LC-MS/MS Analysis of Monofluoroacetate in Biological Specimens. [Link][1]

Sources

The Dual Nature of Sodium Fluoroacetate: From Lethal Synthesis to Metabolic Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium fluoroacetate (Compound 1080) represents a unique intersection of botanical toxicology, mechanistic biochemistry, and modern nuclear medicine. Historically notorious as a potent rodenticide derived from the Dichapetalum plant genus, its scientific significance lies in the elucidation of "Lethal Synthesis"—a metabolic error where the body’s own enzymes convert a non-toxic precursor into a fatal inhibitor.

Today, this same metabolic pathway is exploited in oncology. By labeling fluoroacetate with Fluorine-18 (


F), researchers utilize Positron Emission Tomography (PET) to map oxidative metabolism in prostate and hepatocellular carcinomas, bypassing the limitations of 

F-FDG in slow-growing tumors. This guide details the historical evolution, the precise biochemical mechanism of aconitase blockade, and the radiochemical protocols for synthesizing

F-labeled fluoroacetate (

F-FAC).

Historical Genesis: The Discovery of "Lethal Synthesis"[1]

The history of fluoroacetate is a timeline of chemical warfare research, agricultural toxicology, and enzymatic discovery.

  • 1896 (Synthesis): The compound was first synthesized by Frédéric Swarts, a Belgian chemist pioneering organofluorine chemistry.

  • 1944 (Identification): J.S.C. Marais, working in South Africa, isolated fluoroacetate as the toxic principle of Dichapetalum cymosum ("Gifblaar"), a plant devastating to livestock.

  • 1952 (Mechanism): Sir Rudolph Peters coined the term "Lethal Synthesis" . He demonstrated that fluoroacetate itself is relatively inert. Its toxicity arises only after it mimics acetate, enters the Krebs cycle, and is enzymatically processed into a "suicide substrate" that jams the cellular machinery.[1]

Mechanistic Biochemistry: The Aconitase Blockade

The toxicity of sodium fluoroacetate relies on its stereochemical similarity to acetate.[2] The metabolic blockade occurs not at the entry point, but two steps deep into the Tricarboxylic Acid (TCA) cycle.

The Pathway
  • Activation: Fluoroacetate enters the mitochondria and is converted to Fluoroacetyl-CoA by Acetyl-CoA Synthetase.

  • Condensation: Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-erythro-2-fluorocitrate .

  • Inhibition: This specific isomer binds to Aconitase.[1][3][4][5] Unlike citrate, which is dehydrated to cis-aconitate, fluorocitrate undergoes a defluorination reaction within the active site, forming 4-hydroxy-trans-aconitate (HTn) .[6][7] HTn binds irreversibly to the enzyme's Iron-Sulfur [4Fe-4S] cluster, halting respiration and causing citrate accumulation.

Pathway Visualization

LethalSynthesis SFA Sodium Fluoroacetate FACoA Fluoroacetyl-CoA SFA->FACoA Acetyl-CoA Synthetase (+CoA, ATP) FCitrate (-)-erythro-2-Fluorocitrate FACoA->FCitrate Citrate Synthase Oxalo Oxaloacetate Oxalo->FCitrate Aconitase Aconitase Enzyme [4Fe-4S] Cluster FCitrate->Aconitase Binding HTn 4-hydroxy-trans-aconitate (Inhibitor Complex) Aconitase->HTn Mechanism-Based Inactivation Block TCA Cycle Blockade (Energy Failure) HTn->Block Irreversible

Figure 1: The Lethal Synthesis pathway showing the conversion of the precursor into the active inhibitor HTn.

Isotope Labeling Strategies

While Carbon-14 (


C) was essential for Peters' early biodistribution studies, modern drug development utilizes Fluorine-18 (

F) for PET imaging.
Comparative Utility of Acetate Analogs
Feature

C-Acetate

F-Fluoroacetate (

F-FAC)
Half-life 20.4 minutes109.8 minutes
Transport Monocarboxylate Transporters (MCT)Monocarboxylate Transporters (MCT)
Metabolic Fate Oxidized to

CO

(rapid clearance)
Trapped as Fluorocitrate (metabolic trapping)
Clinical Use Prostate, MyocardiumProstate, Liver (longer acquisition windows)
Defluorination N/ALow to Moderate (bone uptake possible)

Experimental Protocols

Protocol A: Radiosynthesis of [ F]Fluoroacetate

Objective: Synthesize


F-FAC for PET imaging using nucleophilic substitution.
Precursor:  Ethyl O-mesylglycolate (OMs) or Ethyl O-tosylglycolate.[8]

Reagents:

  • No-carrier-added [

    
    F]Fluoride[8]
    
  • Kryptofix 2.2.2 (

    
    ) / Potassium Carbonate (
    
    
    
    )[9]
  • Acetonitrile (MeCN)

  • 1N NaOH and 1N HCl[10]

  • Solid Phase Extraction Cartridge (Oasis HLB)

Workflow:

  • Activation: Trapping of [

    
    F]F- on a QMA cartridge and elution with 
    
    
    
    into the reaction vessel. Azeotropic drying with MeCN at 95°C.
  • Labeling: Add precursor (Ethyl O-mesylglycolate in MeCN). Heat to 100°C for 10 minutes .

    • Mechanism:[2][4][6][7][10][11][12]

      
       nucleophilic substitution of the mesylate leaving group by 
      
      
      
      F.
  • Hydrolysis: Add 1N NaOH to the intermediate (

    
    F-Ethyl Fluoroacetate). Heat at 40°C to hydrolyze the ester.
    
  • Neutralization & Purification: Neutralize with HCl. Pass through Oasis HLB cartridge to remove unreacted precursor. Filter through 0.22 µm sterile filter.[10]

Radiosynthesis F18 [18F]Fluoride (Cyclotron) Dry Azeotropic Drying (K222/K2CO3) F18->Dry Reaction Labeling (100°C, MeCN) Dry->Reaction + Precursor (Ethyl O-mesylglycolate) Inter [18F]Ethyl Fluoroacetate Reaction->Inter SN2 subst. Hydro Base Hydrolysis (NaOH) Inter->Hydro Final [18F]Fluoroacetate (Sterile) Hydro->Final Purification

Figure 2: Radiosynthesis workflow for [18F]FAC from mesylate precursor.

Protocol B: Enzymatic Inhibition Assay (Aconitase)

Objective: Verify biological activity of synthesized fluoroacetate (using non-radioactive


F standard).
  • Preparation: Isolate mitochondria from rat liver or heart (rich in aconitase).

  • Incubation: Incubate mitochondrial fraction with Sodium Fluoroacetate (1 mM) + ATP + CoA + Oxaloacetate.

    • Note: SFA must be converted to fluorocitrate in situ or pre-synthesized fluorocitrate must be used.

  • Measurement: Monitor the disappearance of cis-aconitate at 240 nm (UV spectrophotometry).

  • Validation: A rapid decrease in absorbance indicates active aconitase. Stabilization of absorbance in the presence of SFA indicates inhibition (accumulation of substrate).

Safety & Toxicology

WARNING: Sodium fluoroacetate is classified as a super-toxic agent (LD50 in humans: 2–10 mg/kg).

  • Handling: All synthesis involving macroscopic amounts (non-tracer) must occur in a glovebox with negative pressure.

  • Antidote: There is no proven chemical antidote.[12] Ethanol loading has been suggested historically to compete for acetate metabolism, but efficacy is limited.

  • Waste: 1080 is biodegradable but persistent in the short term. Incineration at >1000°C is required for disposal of bulk material.

References

  • Peters, R. A. (1952).[13][2] Lethal Synthesis. Proceedings of the Royal Society of London.[2] Series B, Biological Sciences, 139(895), 143–170.[2] Link

  • Lauble, H., et al. (1996). The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex.[6][7] Proceedings of the National Academy of Sciences, 93(24), 13699–13703. Link

  • Ponde, D. E., et al. (2007). 18F-Fluoroacetate: A Potential Acetate Analog for Prostate Tumor Imaging—In Vivo Evaluation of 18F-Fluoroacetate Versus 11C-Acetate.[14] Journal of Nuclear Medicine, 48(3), 420–428.[14] Link

  • Marais, J. S. C. (1944).[12] Monofluoroacetic acid, the toxic principle of "gifblaar" Dichapetalum cymosum.[13][12][15] Onderstepoort Journal of Veterinary Science and Animal Industry, 20, 67–73.

  • Mori, T., et al. (2009). Automated synthesis of [18F]fluoroacetate and its application to PET imaging of prostate cancer. Nuclear Medicine and Biology, 36(1), 153-158. Link

Sources

Methodological & Application

protocol for using sodium fluoroacetate-13C2 as NMR internal standard

Application Note: Protocol for Using Sodium Fluoroacetate- as an NMR Internal Standard

Abstract & Scope

This application note details the protocol for utilizing Sodium Fluoroacetate-





-labeled isotopologue


Primary Applications:

  • Aqueous qNMR: Quantification of metabolites in urine, plasma, or cell media.

  • Reaction Monitoring: Tracking fluorination reactions in polar solvents.

  • Heteronuclear Referencing: Simultaneous referencing of

    
     and 
    
    
    axes.

Critical Safety Directive (Read Before Handling)

⚠️ DANGER: EXTREME TOXICITY WARNING

Sodium fluoroacetate (Compound 1080) is a potent metabolic poison that inhibits the Krebs cycle by blocking aconitase.

  • LD50 (Human): Estimated at 2–10 mg/kg. Ingestion of trace amounts can be fatal.
  • Route of Entry: Inhalation of dust, ingestion, and absorption through mucous membranes.
  • Mandatory PPE: Double nitrile gloves, lab coat, safety goggles, and a NIOSH-approved P100 respirator if handling open powder outside a glovebox.
  • Engineering Controls: All solid weighing MUST occur inside a certified fume hood or glovebox. Static elimination is required to prevent powder dispersal.

Technical Specifications & Spectral Properties

The introduction of two


Physicochemical Properties
PropertyValueNotes
Formula

Fully

labeled carbon backbone
MW 102.01 g/mol +2 Da vs. natural abundance (100.02)
Solubility

in Water
Highly soluble in

; insoluble in organic solvents (CDCl3, DMSO)
pKa ~2.6 (Acid)Crucial: Use at

to ensure stability as carboxylate anion.
NMR Spectral Parameters (in , pH 7)
NucleusChemical Shift (

)
Multiplicity (Coupled)Coupling Constants (

)

-217.0 ppm (approx)Doublet of Doublets (dd)

(large)

(medium)

(Alpha)
~79.0 ppm Doublet of Doublets



(Carbonyl)
~178.0 ppm Doublet of Doublets


Expert Insight: In a standard


 experiment without 

decoupling, the signal will not be a singlet. It will appear as a wide doublet (split by 185 Hz) where each wing is further split by 35 Hz. For qNMR, you must integrate the entire multiplet or use inverse-gated

decoupling.

Experimental Workflow (Graphviz Visualization)

The following diagram outlines the decision process for preparing and acquiring data using

GStartStart: Solid HandlingWeighGravimetric Prep(Glovebox/Hood)Start->WeighDissolveDissolve in D2O(Buffer pH 7.4)Weigh->DissolveStockStock Solution(Store 4°C)Dissolve->StockSampleAdd to Sample(Fixed Volume)Stock->SampleDecisionSelect ExperimentSample->DecisionExp19F19F qNMRDecision->Exp19FExp13C13C qNMRDecision->Exp13CDecoupleDecoupling?(13C garp/waltz)Exp19F->DecoupleSingletResult: Singlet(High S/N)Decouple->SingletYes (Hardware req)MultipletResult: dd(Wide Integral)Decouple->MultipletNo (Standard probe)

Caption: Workflow for safe preparation and acquisition mode selection. Note the decoupling decision path for

Detailed Protocol

Phase 1: Preparation of Internal Standard Stock Solution

Objective: Create a stable, calibrated stock solution to minimize handling of the toxic solid.

  • Environment: Work in a fume hood. Place an analytical balance (readability 0.01 mg) inside.

  • Buffer Selection: Use Phosphate Buffer (100 mM, pH 7.4) in

    
    .
    
    • Reasoning: Fluoroacetate chemical shift is pH-sensitive near its pKa (2.6). Buffering at neutral pH locks the shift and prevents protonation-induced volatility.

  • Weighing:

    • Tare a clean 20 mL glass scintillation vial.

    • Weigh approx. 10–15 mg of

      
      -NaFAc. Record exact weight (
      
      
      ).
  • Dissolution:

    • Add exactly 10.0 mL of deuterated buffer.

    • Vortex until fully dissolved.

    • Labeling: "DANGER: SODIUM FLUOROACETATE - POISON."

  • Calculation: Calculate molarity (

    
    ).
    
    
    
Phase 2: Sample Preparation
  • Pipette

    
     of analyte solution (in 
    
    
    /Buffer) into an NMR tube.
  • Add a precise volume (e.g.,

    
    ) of the Stock Solution.
    
  • Cap and invert 3 times to mix.

Phase 3: NMR Acquisition Parameters (qNMR Focus)
Option A:

qNMR (Most Sensitive)

Because of the

  • Method A1: Coupled (Standard Probe)

    • Pulse Sequence: zg (standard 1-pulse).

    • Spectral Width: Ensure it covers -217 ppm and the wide

      
       satellites (
      
      
      ).
    • Relaxation Delay (

      
      ):  Determine 
      
      
      first. Set
      
      
      (typically 20–30s for small fluorinated molecules).
    • Processing: You will see a doublet of doublets. Integrate the entire cluster of peaks as one signal.

  • Method A2:

    
    -Decoupled (Requires Inverse Probe or Triple Resonance) 
    
    • Pulse Sequence: zgig (inverse gated decoupling).

    • Decoupling: Switch on

      
       decoupling (GARP or WALTZ-16) only during acquisition.
      
    • Benefit: Collapses the multiplet into a sharp singlet, improving Signal-to-Noise (S/N) and simplifying integration.

    • Caution: Ensure the decoupler does not heat the sample (use low power, typically sufficient for

      
       range).
      
Option B:

qNMR (Direct Carbon Detection)
  • Pulse Sequence: zgig (Inverse gated

    
     decoupling).
    
  • Relaxation: Carbonyl carbons have very long

    
     relaxation times (often >10s). 
    
    
    may need to be 60s+.
  • Advantage: The carbonyl signal (~178 ppm) is often in a silent region for biological extracts.

Data Analysis & Validation

System Suitability Test (SST)

Before quantifying, verify the standard signal:

  • Linewidth: Should be

    
     (for the decoupled singlet) or resolved multiplets.
    
  • S/N Ratio: Must be

    
     for quantitative error 
    
    
    .
Calculation Formula

For purity or concentration determination using the internal standard (IS):

Where:

  • 
     = Integral area (absolute).
    
  • 
     = Number of nuclei contributing to the signal (e.g., 1F for NaFAc, 3F for a 
    
    
    group).
  • 
     = Molar concentration.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Drifting Chemical Shift pH instabilityCheck sample pH. Ensure buffer capacity is sufficient.[1]
Broad Peaks Paramagnetic impurities or exchangeAdd EDTA to chelate metals; ensure pH is not near pKa (2.6).
Extra Splitting Incomplete DecouplingIf using Method A2, increase decoupler power or check probe tuning.
Low Integral Value Saturation (

)
Increase relaxation delay (

). Perform inversion recovery experiment.

References

  • Centers for Disease Control and Prevention (CDC). "Sodium Fluoroacetate: Systemic Agent." NIOSH Emergency Response Safety and Health Database. [Link]

  • National Institute of Standards and Technology (NIST). "Fluoroacetic acid, sodium salt - NIST Chemistry WebBook, SRD 69." [Link]

  • Bharti, S.K., Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012. (General qNMR principles applicable to heteronuclei). [Link]

13C NMR spectroscopy techniques for sodium fluoroacetate-13C2 detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Detection & Metabolic Tracing of Sodium Fluoroacetate-13C2 via 13C NMR Spectroscopy

Executive Summary

Sodium Fluoroacetate (Compound 1080) is a potent metabolic inhibitor that blocks the Krebs cycle via "lethal synthesis." While traditional detection relies on GC-MS or LC-MS, these methods often require derivatization and destroy the sample. Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive, quantitative alternative.[1]

This guide focuses specifically on Sodium Fluoroacetate-1,2-13C2 (SFA-13C2). The use of a doubly labeled isotopologue (


) transforms the detection limits and specificity. Unlike natural abundance 

NMR, SFA-13C2 provides a unique spectral signature—strong

homonuclear coupling—that acts as an indisputable "molecular beacon" against complex biological backgrounds (urine, plasma, cell lysates).

Physicochemical & Spectral Characteristics

To detect SFA-13C2, one must understand the spin physics governing its spectral appearance. The presence of a fluorine atom (


, spin 1/2) and two labeled carbons (

, spin 1/2) creates a complex splitting pattern known as a "doublet of doublets" (dd) or higher-order multiplets depending on the decoupling scheme used.
Table 1: NMR Spectral Parameters of this compound

Solvent: D₂O, pH 7.0 (referenced to TSP at 0.0 ppm)

NucleusMoietyChemical Shift (

, ppm)
Coupling Constant (

, Hz)
Multiplicity (No Decoupling)Multiplicity ({1H, 19F} Decoupled)
C1 Carboxyl (-COO⁻)176.5

Hz

Hz
Doublet of Doublets (dd)Doublet (

)
C2 Methylene (-CH₂F)79.2

Hz

Hz
Doublet of Triplets (dt)*Doublet (

)
F1 Fluorine (-F)-217.0

Hz

Hz
MultipletSinglet

*Note: The C2 signal appears as a doublet of triplets in coupled mode due to the large One-bond C-F coupling and the One-bond C-C coupling, further split by two protons (


).
The "Satellite" Advantage

In natural abundance samples,


 neighbors occur in only 0.01% of molecules. In SFA-13C2, 100% of molecules possess this bond.
  • Protocol Insight: Look for the 55 Hz splitting (

    
    ) on the carboxyl peak. If this doublet is present, it confirms the source is the exogenous tracer, not endogenous acetate or background noise.
    

Experimental Workflow: Biological Sample Preparation

Objective: Extract SFA-13C2 from plasma or urine while removing proteins that cause baseline distortion.

Reagents:
  • Acetonitrile (HPLC Grade)

  • Deuterium Oxide (D₂O) containing 0.05% TSP-d4 (Internal Standard)

  • Phosphate Buffer (1 M, pH 7.4) in D₂O

Step-by-Step Protocol:
  • Collection: Collect 500

    
    L of biofluid (plasma/urine).
    
  • Protein Precipitation: Add 1000

    
    L of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.
    
    • Why? Large proteins have short

      
       relaxation times, causing broad "humps" in the baseline that obscure the SFA signals.
      
  • Centrifugation: Spin at 12,000 x g for 10 minutes at 4°C.

  • Lyophilization: Transfer the supernatant to a fresh tube and lyophilize (freeze-dry) to remove water and acetonitrile.

    • Why? Solvent suppression sequences (like PRESAT) can attenuate signals near water. Removing water allows for a cleaner spectrum.

  • Reconstitution: Dissolve the dry residue in 600

    
    L of Phosphate Buffer/D₂O .
    
    • Critical Step: pH control is vital. The chemical shift of the carboxyl group (

      
      ) drifts significantly if pH varies. Buffering at pH 7.4 ensures reproducibility.
      
  • Transfer: Transfer to a 5mm NMR tube.

NMR Acquisition Protocol

Instrument: 500 MHz (or higher) spectrometer equipped with a CryoProbe (preferred for sensitivity).

Experiment A: 1D {1H} Decoupled 13C NMR (Standard)
  • Pulse Sequence: zgpg30 (Bruker) or equivalent (Power-gated decoupling).

  • Relaxation Delay (

    
    ):  5.0 seconds.
    
    • Note: For strict qNMR,

      
       should be 
      
      
      
      . The Carboxyl
      
      
      is long (~3-5s). For qualitative tracing, 5s is sufficient; for quantification, use 20s or add a relaxation agent (Cr(acac)₃).
  • Scans (NS): 256 - 1024 (depending on concentration).

  • Spectral Width: 240 ppm (to capture Carbonyls and references).

Experiment B: 1D {1H, 19F} Double-Decoupled 13C NMR (Advanced)
  • Requirement: A probe capable of triple resonance (H/F/C) or a specialized dual-tune probe.[2]

  • Technique: Apply continuous wave (CW) or WALTZ-16 decoupling on both the Proton and Fluorine channels during acquisition.

  • Result: The complex multiplets collapse.

    • C1 becomes a simple Doublet (

      
       Hz).
      
    • C2 becomes a simple Doublet (

      
       Hz).
      
  • Benefit: Signal-to-Noise (S/N) ratio improves by 2-3x due to multiplet collapse, lowering the Limit of Detection (LOD).

Metabolic Pathway & Mechanism of Action[3]

SFA-13C2 is not the toxicant itself; it is a pro-drug. It undergoes "Lethal Synthesis" to form Fluorocitrate, which irreversibly inhibits Aconitase.[3][4]

LethalSynthesis SFA SFA-13C2 (Fluoroacetate) F_AcetylCoA Fluoroacetyl-CoA (13C Labeled) SFA->F_AcetylCoA Acetyl-CoA Synthetase F_Citrate (-)-erythro-2-Fluorocitrate (Toxic Metabolite) F_AcetylCoA->F_Citrate Citrate Synthase OAA Oxaloacetate OAA->F_Citrate + Aconitase Aconitase Enzyme (Target) F_Citrate->Aconitase Irreversible Inhibition Krebs Krebs Cycle (Halted) Aconitase->Krebs Blocks

Figure 1: The 'Lethal Synthesis' pathway. SFA-13C2 mimics acetate, entering the TCA cycle to form Fluorocitrate, which locks Aconitase, halting cellular respiration.

Data Analysis & Quantification (qNMR)

To quantify the concentration of SFA-13C2 in the sample:

Formula:



Where:

  • 
    : Concentration (molar)
    
  • 
    : Integral area (Use the doublet area for SFA)
    
  • 
    : Number of nuclei (2 for the SFA doublet, 9 for TSP methyls)
    
  • 
    : Molar Mass (optional if calculating mass %)
    

Processing Steps:

  • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline around the 176 ppm region.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5).

  • Integration: Integrate the C1 doublet (176.5 ppm). Do not include the

    
     satellites if they are resolved, unless you are integrating the entire multiplet block.
    
  • Validation: Verify the

    
     coupling constant is 55 ± 2 Hz. If it is significantly different, the peak is likely an artifact.
    

References

  • Goncalves, P. et al. (2005). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology.

  • Lauble, H. et al. (1996).[3] The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. Proceedings of the National Academy of Sciences (PNAS).

  • Jeol USA. (2011). Structure Elucidation of Fluorinated Compounds by NMR. Application Note.

  • University of Ottawa NMR Facility. (2007). 13C NMR of Fluorinated Organics: Decoupling Challenges.

  • Agilent Technologies. (2011). Easy, Precise and Accurate Quantitative NMR (qNMR). Application Note 5990-7607EN.

Sources

Application Note: High-Efficiency Extraction and Analysis of Sodium Fluoroacetate-13C2 in Biological Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Sodium Fluoroacetate (SFA), commonly known as Compound 1080, is a potent metabolic poison used as a rodenticide and predacide.[1] Its high water solubility and low molecular weight make it challenging to extract from complex biological tissues (liver, kidney, heart) where lipids and proteins interfere with retention.

This guide details the extraction of Sodium Fluoroacetate-13C2 (


-SFA). While often used as an Internal Standard (IS) for quantifying native SFA, 

-SFA is increasingly used as a metabolic tracer to map the kinetics of "lethal synthesis" in the Krebs cycle.
The Mechanism: Lethal Synthesis

SFA itself is not the toxicant. It undergoes in vivo conversion to fluorocitrate, which irreversibly inhibits aconitase , causing a fatal accumulation of citrate and halting cellular respiration.[2]

LethalSynthesis SFA Fluoroacetate (Precursor) FACoA Fluoroacetyl-CoA SFA->FACoA Acetyl-CoA Synthetase FCit (-)-erythro-2-Fluorocitrate (Toxic Metabolite) FACoA->FCit Citrate Synthase Aconitase Aconitase Enzyme FCit->Aconitase Irreversible Binding Krebs Krebs Cycle (Arrested) Aconitase->Krebs Blocks Citrate -> Isocitrate

Figure 1: The "Lethal Synthesis" pathway. Fluoroacetate mimics acetate, entering the TCA cycle to form fluorocitrate, which locks aconitase in an inactive state.

Experimental Design Considerations

The Polarity Challenge

Fluoroacetate is a small, highly polar anion (


).
  • Challenge: It does not retain well on standard C18 Reverse Phase columns, eluting in the void volume with salts and proteins (high ion suppression).

  • Solution: We utilize HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized Weak Anion Exchange (WAX) cleanup to ensure retention and separation from matrix interferences.

Isotopic Distinction

This protocol is optimized for the


 isotopologue.
  • Native SFA (

    
    ):  Precursor 
    
    
    
    77.0
  • Target SFA (

    
    ):  Precursor 
    
    
    
    79.0
  • Note: If using commercially available

    
    -D
    
    
    
    SFA, the precursor is
    
    
    81.0. The extraction chemistry remains identical.

Protocol A: Sample Preparation (Homogenization & Precipitation)[3]

Objective: Release intracellular SFA and precipitate proteins while removing lipids that foul HILIC columns.

Reagents Required[1][3][4][5]
  • Extraction Solvent: 50:50 Acetonitrile:Water (v/v) containing 1% Formic Acid.

  • Defatting Solvent: n-Hexane.

  • Internal Standard Spiking Solution: If quantifying recovery, spike with

    
    -D
    
    
    
    -SFA (distinct from the analyte).
Step-by-Step Methodology
  • Tissue Weighing: Weigh 1.0 g of frozen tissue (Liver/Kidney) into a 15 mL polypropylene centrifuge tube.

    • Why? Kidney accumulates the highest concentration of fluorocitrate/fluoroacetate.

  • Homogenization: Add 4.0 mL of Extraction Solvent . Homogenize using a bead beater or probe sonicator (e.g., 3 x 30s pulses on ice).

    • Causality: The formic acid lowers pH (<3), ensuring SFA exists primarily in its protonated (neutral) or associated form, improving solubility in the organic phase and assisting protein crash.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant (approx. 3.5 mL) to a clean tube.

  • Lipid Removal (Defatting):

    • Add 2.0 mL of n-Hexane to the supernatant.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Action: Discard the upper (hexane) layer. The SFA remains in the lower aqueous/ACN layer.

    • Why? Lipids cause severe irreversible fouling of HILIC columns.

Protocol B: Solid Phase Extraction (SPE) Cleanup

Objective: For low-level detection (<10 ppb) or dirty matrices (liver), simple precipitation is insufficient. WAX SPE provides superior cleanup.

Cartridge Selection
  • Type: Weak Anion Exchange (WAX) polymeric sorbent (e.g., Strata-X-AW or Oasis WAX), 60 mg / 3 mL.

  • Mechanism:[1][2][3][4][5][6][7] Retains the anionic SFA (

    
    ) at neutral pH, elutes when neutralized by acid or displaced by high ionic strength.
    
Workflow
  • Conditioning:

    • 3 mL Methanol.

    • 3 mL Water (HPLC grade).

  • Loading:

    • Dilute the extract from Protocol A (1 mL) with 3 mL of Water (to reduce ACN content <15%).

    • Adjust pH to ~7-8 using dilute Ammonium Hydroxide (crucial for WAX retention).

    • Load onto cartridge at gravity flow (approx 1 mL/min).

  • Washing:

    • Wash 1: 2 mL 25mM Ammonium Acetate buffer (pH 7).

    • Wash 2: 2 mL Methanol (removes neutrals/hydrophobics).

  • Elution:

    • Elute with 2 x 1 mL of Methanol containing 5% Formic Acid .

    • Chemistry: The acid protonates the carboxyl group of SFA, neutralizing its charge and releasing it from the amine sorbent.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 200

      
      L of 90:10 Acetonitrile:Water (10mM Ammonium Formate).
      

SPE_Workflow Sample Aqueous Extract (pH adjusted to 8.0) WAX WAX SPE Cartridge (Positively Charged Amine) Sample->WAX Bind Anions Wash Wash: MeOH (Removes Neutrals) WAX->Wash Clean Elute Elute: 5% Formic Acid in MeOH (Neutralizes SFA -> Release) Wash->Elute Recover LCMS HILIC LC-MS/MS Elute->LCMS Inject

Figure 2: Weak Anion Exchange (WAX) cleanup mechanism for Fluoroacetate.

Instrumental Analysis (LC-MS/MS)[1][3][4][9][10]

Method: HILIC-MS/MS (Negative Mode). HILIC is preferred over C18 because it retains polar acids without ion-pairing reagents.

Chromatographic Conditions
  • Column: Waters BEH Amide or Phenomenex Luna NH2 (100 x 2.1 mm, 1.7

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (90%) / 10 mM Ammonium Formate (10%).

  • Gradient:

    • 0-1 min: 95% B (High organic for HILIC loading).

    • 1-6 min: Ramp to 60% B.

    • 6-8 min: Hold 60% B.

    • 8.1 min: Re-equilibrate 95% B.

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Ionization (ESI) Negative Mode.[1][8]

  • Source Temp: 400°C.

  • Capillary Voltage: -2.5 kV.

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Role
SFA (Native) 77.057.015Quantifier
77.033.022Qualifier
SFA (

)
79.0 59.0 15 Target/Quant
79.0 34.0 22 Qualifier
SFA (

)
81.060.015Internal Std

Note: The transition 77->57 corresponds to the loss of HF (Hydrogen Fluoride).

Validation & Quality Control

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the method must be validated against the following criteria:

Matrix Effect Assessment

SFA is highly susceptible to ion suppression in ESI(-).

  • Protocol: Compare the peak area of

    
    -SFA spiked into post-extraction tissue blank vs. pure solvent.
    
  • Acceptance: Matrix Factor should be between 0.8 and 1.2. If < 0.5, the SPE cleanup (Protocol B) is mandatory.

Recovery Data (Typical)
MatrixExtraction MethodRecovery (%)RSD (%)
WaterDirect Injection982.5
MuscleACN Precip (Prot A)855.2
LiverACN Precip (Prot A)6512.0
LiverWAX SPE (Prot B)92 4.1

Interpretation: Liver tissue requires SPE for acceptable recovery and precision.

Troubleshooting Guide

  • Poor Retention (Eluting in Void):

    • Cause: Water content in sample diluent is too high.

    • Fix: HILIC requires the sample to be injected in high organic solvent (e.g., 90% ACN). If you inject water, SFA will not partition into the water layer on the stationary phase.

  • High Background Noise:

    • Cause: Contaminated mobile phase.

    • Fix: Acetate and Formate salts accumulate in the MS source. Clean the cone/capillary weekly. Use LC-MS grade solvents only.

  • Peak Tailing:

    • Cause: pH mismatch or secondary interactions.

    • Fix: Ensure Ammonium Formate buffer concentration is at least 10mM to mask silanols on the column.

References

  • Bessaire, T., et al. (2015). "Quantitative determination of sodium monofluoroacetate '1080' in infant formulas and dairy products by isotope dilution LC-MS/MS."[9] Food Additives & Contaminants: Part A.

  • US EPA (2019).

  • Cambridge Isotope Laboratories.

  • Goncharov, N.V., et al. (2006). "Toxicology of fluoroacetate: a review, with possible directions for therapy research." Journal of Applied Toxicology.

  • NIOSH (National Institute for Occupational Safety and Health). "Manual of Analytical Methods (NMAM), 4th Edition."

Sources

Application Note: Targeted Metabolic Flux Analysis of Glial Kinetics Using Sodium Fluoroacetate-13C2

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior researchers and drug development professionals. It details the rigorous application of Sodium Fluoroacetate-13C2 (SFA-13C2) for targeted Metabolic Flux Analysis (MFA), specifically focusing on glial-specific metabolic profiling and the kinetics of "lethal synthesis."[1]

Part 1: Strategic Overview & Mechanism[1]

The "Lethal Synthesis" Tracer

Sodium Fluoroacetate (SFA) is a metabolic poison that mimics acetate.[1] Its utility in Metabolic Flux Analysis (MFA) stems from its unique handling by the cellular machinery.[1] Unlike standard tracers (e.g., [1,6-13C]Glucose) that traverse the entire metabolic network, SFA-13C2 acts as a terminal metabolic probe .[1]

The mechanism, coined "Lethal Synthesis" by Sir Rudolph Peters, involves the cellular conversion of the non-toxic fluoroacetate into the toxic fluorocitrate .

  • Glial-Specific Uptake: In the brain, SFA is transported almost exclusively into glial cells (astrocytes) via Monocarboxylate Transporters (MCTs), sparing neurons.[1]

  • Metabolic Trapping: SFA is converted to Fluoroacetyl-CoA and then condenses with oxaloacetate to form Fluorocitrate.[1]

  • The Block: Fluorocitrate binds irreversibly to Aconitase , halting the TCA cycle at the citrate stage.[2]

Why use SFA-13C2? By using the isotopologue This compound (universal label) , researchers can:

  • Quantify Glial Uptake Rates (

    
    ):  Distinguish exogenous uptake from endogenous acetate pools.
    
  • Measure "Lethal Flux" (

    
    ):  Calculate the specific rate of Fluorocitrate synthesis in real-time.
    
  • Validate Inhibition: Correlate the concentration of [13C]-Fluorocitrate with the accumulation of upstream metabolites (Citrate), providing a direct PK/PD readout for glial-targeted therapies.[1]

Pathway Visualization

The following diagram illustrates the specific pathway tracked by SFA-13C2 and its downstream blockade.

LethalSynthesis SFA_Ex SFA-13C2 (Extracellular) SFA_In SFA-13C2 (Intracellular) SFA_Ex->SFA_In MCT Transporters (Glial Specific) FA_CoA Fluoroacetyl-CoA-13C2 SFA_In->FA_CoA Acetyl-CoA Synthetase FC Fluorocitrate-13C2 (Toxic Metabolite) FA_CoA->FC Citrate Synthase Aconitase ACONITASE (Target Enzyme) FC->Aconitase Irreversible Inhibition TCA TCA Cycle Flux Aconitase->TCA Blocks

Figure 1: The "Lethal Synthesis" pathway.[1] SFA-13C2 is activated and condensed to Fluorocitrate, which locks Aconitase.[1]

Part 2: Safety Protocol (Critical)[1]

WARNING: Sodium Fluoroacetate is classified as Compound 1080 .[1] It is an extremely potent metabolic poison (LD50 in humans ~2-10 mg/kg).[1] There is no known antidote.[1]

The "1080" Handling Standard

This protocol must be strictly adhered to before any experimentation begins.[1]

  • Containment: All weighing and solubilization of SFA-13C2 must occur in a certified Class II Biosafety Cabinet or Chemical Fume Hood with HEPA filtration.[1]

  • PPE: Double nitrile gloves, lab coat, safety goggles, and an N95 respirator (if handling powder) are mandatory.[1]

  • Neutralization: Prepare a 10% Calcium Hydroxide or Sodium Hypochlorite solution.[1] All waste, tips, and tubes contacting SFA must be soaked in this solution for 24 hours before disposal.[1]

  • Buddy System: Never work alone with SFA. A second researcher must be present and aware of the "Down Man" protocol.

Part 3: Experimental Design

Experiment A: In Vitro Glial Flux Kinetics

Objective: Determine the rate of Acetyl-CoA Synthetase activity (


) in primary astrocytes.
  • Model: Primary Rat Astrocytes (95%+ purity).[1]

  • Tracer: Sodium Fluoroacetate-1,2-13C2 (99% enrichment).

  • Control: Sodium Acetate-1,2-13C2 (to compare toxic vs. metabolic flux).

  • Timepoints: 0, 5, 15, 30, 60 minutes.

Experiment B: In Vivo Glial-Neuronal Coupling

Objective: Monitor the cessation of glial TCA cycle activity and its impact on neuronal glutamate replenishment.

  • Model: C57BL/6 Mice.[1]

  • Dose: 1 mg/kg SFA-13C2 (Sub-lethal, sufficient for partial block).[1]

  • Co-Tracer: [1-13C]Glucose (administered 15 mins post-SFA).[1]

  • Readout: 13C-NMR of brain extracts. We expect to see 13C-Fluorocitrate (from SFA) and a halt in 13C-Glutamine labeling (from Glucose), signifying glial cycle arrest.[1]

Part 4: Detailed Protocol

Reagent Preparation
  • Stock Solution (100 mM): Dissolve 10 mg of SFA-13C2 in 1.0 mL of sterile, degassed PBS. Vortex until clear.

    • Note: SFA is highly water-soluble.[1]

  • Working Solution (1 mM): Dilute 10 µL of Stock into 990 µL of culture medium (for in vitro) or saline (for in vivo).

In Vitro Workflow (Astrocytes)
  • Seeding: Plate astrocytes at

    
     cells/well in 6-well plates. Ensure 80% confluency.
    
  • Wash: Remove growth media and wash 2x with PBS to remove unlabeled acetate/lactate.[1]

  • Pulse: Add medium containing 1 mM SFA-13C2 .

  • Incubation: Incubate at 37°C for specified timepoints (e.g., 30 min).

  • Quench:

    • Aspirate medium rapidly.[1]

    • Immediately add 500 µL ice-cold Methanol/Acetonitrile/Water (2:2:1) .[1]

    • Scrape cells and transfer to a pre-chilled tube.[1]

    • Flash freeze in liquid nitrogen.

Metabolite Extraction & NMR Preparation[1]
  • Lysis: Sonicate samples (3 pulses, 10s, 30% amplitude) on ice.

  • Centrifugation: Spin at 14,000 x g for 20 min at 4°C to pellet proteins.

  • Drying: Transfer supernatant to a new tube and dry under nitrogen flow or SpeedVac (no heat).

  • Reconstitution: Dissolve the pellet in 600 µL of Deuterium Oxide (

    
    )  containing 0.1 mM DSS (internal standard).
    
    • Tip: Adjust pH to 7.0 using NaOD/DCl to ensure consistent chemical shifts.

Analytical Acquisition (13C-NMR)

NMR is preferred over MS for this application due to the ability to detect the specific fluorine-carbon couplings (


) which provide definitive structural validation of Fluorocitrate.[1]
  • Instrument: 600 MHz (or higher) NMR with a CryoProbe.

  • Pulse Sequence: zgpg30 (1H-decoupled 13C NMR).

  • Parameters:

    • Relaxation delay (

      
      ): 2.0 s.
      
    • Scans (

      
      ): 1024 - 4096 (depending on sensitivity).
      
    • Temperature: 298 K.[1]

Part 5: Data Analysis & Flux Calculation[1][4][5]

Spectral Identification

Identify peaks based on Chemical Shift (


) and Coupling Constants (

).[1]
MetaboliteCarbon PositionChemical Shift (

, ppm)
Coupling (

, Hz)
SFA-13C2 C1 (Carboxyl)~176.0~20 Hz
SFA-13C2 C2 (Methylene)~79.5~165 Hz (Doublet)
Fluorocitrate C-F (Alpha)~90 - 95Large Doublet
Citrate C1, C5179.2None (Singlet)

Note: The presence of Fluorine causes significant splitting and chemical shift changes compared to standard acetate/citrate.

Calculating "Lethal Flux" ( )

The flux from SFA to Fluorocitrate is calculated using the initial rate of product formation.[1]


[1]

Where:

  • 
     is the concentration derived from the integral of the 13C-Fluorocitrate peak relative to the DSS standard.
    
  • 
     is the incubation time.[1]
    
Interpretation
  • High

    
    :  Indicates rapid glial uptake and high susceptibility to inhibition.[1]
    
  • Citrate Accumulation: If [Citrate] increases while [Fluorocitrate] plateaus, the Aconitase block is complete.[1]

  • Absence of Downstream Labeling: Unlike [13C]Acetate, [13C]SFA should not label Glutamine or GABA significantly.[1] If 13C-Glutamine is observed, it suggests either incomplete inhibition or leakage of the label via defluorination (rare but possible in liver, less in brain).[1]

References

  • Peters, R. A. (1952).[1] Lethal Synthesis. Proceedings of the Royal Society B: Biological Sciences, 139(895), 143-170.[1] Link[1]

  • Fonseca, C., et al. (2017).[1] The acute inhibition of enteric glial metabolism with fluoroacetate alters calcium signaling.[3] American Journal of Physiology-Gastrointestinal and Liver Physiology, 312(5), G456-G466.[1] Link[1]

  • Muir, D., Berl, S., & Clarke, D. D. (1986).[1] Acetate and fluoroacetate as possible markers for glial metabolism in vivo.[1] Brain Research, 380(2), 336-340.[1][2] Link[1][2]

  • Tecle, B., & Casida, J. E. (1989).[1] Enzymatic defluorination and metabolism of fluoroacetate... examined by 19F and 13C NMR. Chemical Research in Toxicology, 2(6), 429-435.[1] Link[1][2]

  • Lauble, H., et al. (1996).[1][4] The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex.[4] PNAS, 93(24), 13699-13703.[1][4] Link[1][4]

Sources

Application Note: Sodium Fluoroacetate-13C2 Dosage Calculation for In Vivo Metabolic Tracing

Author: BenchChem Technical Support Team. Date: February 2026


C

-FAC)

Abstract & Scope

This application note details the dosage calculation, safety protocols, and experimental design for using Sodium Fluoroacetate-13C2 (Compound 1080 labeled at C1 and C2) in in vivo metabolic tracing. Unlike standard metabolic substrates (e.g., Glucose-13C6), Sodium Fluoroacetate (FAC) is a potent metabolic poison. Its use in tracing is restricted to two specific applications:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling: Tracking the biodistribution and detoxification (defluorination) of the toxin.

  • Glial-Specific Metabolic Blockade Validation: Quantifying the rate of "lethal synthesis" (conversion of FAC to Fluorocitrate) to validate glial TCA cycle inhibition in neurochemical studies.

CRITICAL SAFETY WARNING: Sodium Fluoroacetate is classified as a Category I Toxin (Oral LD50 Rat: ~0.1–2.0 mg/kg). It inhibits aconitase, leading to citrate accumulation and potentially fatal cardiac/neurological events. All handling requires full PPE, fume hoods, and adherence to institutional hazardous material protocols.

Mechanism of Action: The "Lethal Synthesis"

To calculate the dosage correctly, one must understand the metabolic fate of the tracer. FAC mimics acetate, a substrate preferentially utilized by glial cells (astrocytes) in the brain.

  • Uptake: FAC enters glia via monocarboxylate transporters (MCTs).

  • Activation: Converted to Fluoroacetyl-CoA by Acetyl-CoA Synthetase.

  • Condensation: Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-erythro-2-fluorocitrate .[1]

  • Inhibition: Fluorocitrate binds to Aconitase , forming a tight complex (4-hydroxy-trans-aconitate), irreversibly blocking the TCA cycle.

The


C Advantage:  Using 

C

-FAC allows detection of the specific fluorocitrate formed de novo by the inhibitor, distinguishing it from endogenous pools and allowing NMR detection via

C-

F coupling patterns.
Pathway Visualization

LethalSynthesis FAC This compound (Tracer) FAC_CoA Fluoroacetyl-CoA-13C2 FAC->FAC_CoA Acetyl-CoA Synthetase FC (-)-erythro-Fluorocitrate-13C2 (The Inhibitor) FAC_CoA->FC Citrate Synthase (+ OAA) OAA Oxaloacetate OAA->FC Aconitase Aconitase Enzyme FC->Aconitase Irreversible Binding Block TCA Cycle Blockade (Citrate Accumulation) Aconitase->Block Inhibition

Figure 1: The "Lethal Synthesis" pathway. The


C label tracks the conversion of the precursor (FAC) to the active inhibitor (Fluorocitrate).

Dosage Calculation Strategy

Unlike glucose tracing, where "tracer" implies a trace amount relative to endogenous pools, FAC is an exogenous toxin. The dosage is determined by the Therapeutic Index between metabolic inhibition and organism mortality.

Species-Specific Sensitivity (LD50 Benchmarks)

Sensitivity varies wildly by species. You must verify the strain-specific LD50.

SpeciesStrainRouteLD50 (mg/kg)Recommended Tracing Dose (Max)
Mouse C57BL/6IP/IV17.02.0 - 5.0 mg/kg
Mouse Swiss WebsterIP19.02.0 - 5.0 mg/kg
Rat Sprague-DawleyIP0.2 - 2.00.1 - 0.5 mg/kg
Rat WistarIP2.50.5 - 1.0 mg/kg
Guinea Pig GeneralIP0.30.05 mg/kg

Note: Rats are significantly more sensitive than mice. A mouse dose will kill a rat instantly.

Calculation Protocol

The goal is to deliver enough


C to be detectable by NMR/MS without inducing premature mortality before the sampling time point (usually 1–4 hours).

Formula:



Volume Correction: To avoid osmotic stress, injection volume should be


 mL/kg (mice) or 

mL/kg (rats).

Example Calculation (Mouse Study)
  • Subject: C57BL/6 Mouse (25g)

  • Target: Acute Glial Inhibition (Terminal harvest at 2 hours).

  • Selected Dose: 5 mg/kg (Sub-lethal for this strain, sufficient for MRS detection).

  • Stock Solution: 1 mg/mL this compound in saline.

  • Total Mass:

    
    
    
  • Volume:

    
    
    

Experimental Protocol

Phase 1: Preparation
  • Stock Solution: Dissolve this compound in sterile 0.9% saline.

    • Validation: Verify concentration via UV or refractive index if possible, but minimize handling.

    • pH: Ensure pH is neutral (7.0–7.4).

  • Anesthesia: If performing longitudinal MRS, anesthetize with isoflurane (1.5–2% in O2). If terminal, conscious injection followed by euthanasia is standard.

Phase 2: Administration
  • Route: Intraperitoneal (IP) is preferred for ease and slower absorption profile, preventing immediate cardiac shock. Intravenous (IV) is used for rapid kinetic studies (0–60 min).

  • Timing: Start the timer (

    
    ) immediately upon injection.
    
Phase 3: Sampling & Extraction
  • Time Points:

    • 30 min: Appearance of Fluoroacetyl-CoA.[1]

    • 60–120 min: Peak accumulation of Fluorocitrate-13C2 and Citrate (blockade effect).

    • 4 hours: Detoxification products (fluoride release) may appear.[2]

  • Tissue Harvest: Rapidly decapitate (or microwave fixation) to stop metabolism.

  • Extraction:

    • Homogenize tissue in Perchloric Acid (PCA, 6%) .

    • Centrifuge (4°C, 10,000g, 15 min).

    • Neutralize supernatant with KOH to pH 7.0.

    • Lyophilize for NMR concentration.

Phase 4: Detection (NMR/MS)
  • NMR Target: Look for the

    
    C-
    
    
    
    F coupling.
    • 
      F NMR:  Direct detection of Fluorocitrate (distinct chemical shift from FAC).
      
    • 
      C NMR:  Doublet splitting due to J-coupling with Fluorine.
      
    • Marker of Blockade: A massive increase in unlabeled Citrate concentration relative to controls indicates successful Aconitase inhibition.

Experimental Workflow Diagram

Workflow cluster_0 Pre-Experiment cluster_1 In Vivo Phase cluster_2 Analysis Phase Calc Calculate Dose (Based on Strain LD50) Prep Prepare 13C2-FAC (Sterile Saline) Calc->Prep Inject IP Injection (t=0) Prep->Inject Wait Metabolic Processing (1-4 Hours) Inject->Wait Harvest Tissue Harvest (Microwave/Freeze) Wait->Harvest Extract PCA Extraction & Neutralization Harvest->Extract Measure 13C/19F NMR Quantify Fluorocitrate Extract->Measure

Figure 2: Step-by-step workflow for this compound metabolic tracing.

Critical Troubleshooting & Validation

  • Issue: Animal Death < 30 mins.

    • Cause: Dose too high for specific strain or inadvertent IV injection during IP attempt.

    • Solution: Reduce dose by 50%. Verify strain sensitivity (e.g., Cotton Rats are hyper-sensitive).

  • Issue: No Fluorocitrate Peak.

    • Cause: Rapid detoxification or insufficient sensitivity.

    • Solution: Increase tissue mass for extraction. Ensure

      
      F decoupling is used during 
      
      
      
      C NMR acquisition to collapse multiplets and increase signal-to-noise.
  • Validation of Blockade:

    • The experiment is only valid if you observe a >5-fold increase in Citrate levels in the brain tissue compared to control. If Citrate does not accumulate, the dose was insufficient to inhibit Aconitase.

References

  • Peters, R. A. (1952).[1] Lethal Synthesis. Proceedings of the Royal Society of London.[3] Series B, Biological Sciences, 139(895), 143–170. Link

  • Clarke, D. D. (1991).[1][3] Fluoroacetate and fluorocitrate: Mechanism of action.[1][4][5] Neurochemical Research, 16(9), 1055–1058. Link

  • Fonnum, F., et al. (1997). Glial-neuronal interactions in oxidative energy metabolism. Journal of Neuroscience Research, 50(5), 690–698. Link

  • Eason, C. T., & Turck, P. (2002).[1] A 90-day toxicological evaluation of compound 1080 (sodium monofluoroacetate) in Sprague-Dawley rats. Toxicological Sciences, 69(2), 439–447. Link

  • Muir, D., et al. (1986). Acetate and fluoroacetate as possible markers for glial metabolism in vivo.[5] Brain Research, 380(2), 336-340.[3] Link[3]

Sources

Application Note: Standard Operating Procedure for Handling Sodium Fluoroacetate-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Alert & Introduction

Critical Safety Warning

DANGER: EXTREME TOXICITY Sodium Fluoroacetate-13C2 (Compound 1080-13C2) retains the full toxicological profile of unlabeled sodium fluoroacetate. It is a metabolic poison classified as a Category 1 Acute Toxin (Oral, Dermal, and Inhalation).

  • LD50 (Human, estimated): 2–10 mg/kg.

  • Route of Entry: Ingestion, Inhalation, and rapid transdermal absorption .

  • Antidote: No universally effective antidote exists. Immediate medical intervention is required.[1][2] Ethanol and acetamide have been used experimentally but are not guaranteed cures.

Product Overview

This compound is a stable isotope-labeled analog of the rodenticide "Compound 1080."[3] It is primarily used in metabolic flux analysis (MFA) to probe the Tricarboxylic Acid (TCA) cycle and to study the inhibition mechanics of aconitase via Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).

Key Distinction: While chemically identical in reactivity to the unlabeled compound, the introduction of Carbon-13 (typically at the carboxyl or alpha position) allows for non-radioactive tracing of the "lethal synthesis" pathway.

Part 2: Physicochemical Specifications

PropertySpecification
Chemical Formula

C

H

FNaO

(assuming full labeling)
Appearance White to off-white hygroscopic powder
Solubility Highly soluble in water; sparingly soluble in ethanol
Stability Stable under normal conditions; hygroscopic (absorbs moisture)
Reactivity Incompatible with strong acids (releases fluoroacetic acid gas)
Storage -20°C, Desiccated, Double-contained

Part 3: Mechanism of Action (The "Lethal Synthesis")[4]

To understand the handling risks and experimental utility, one must understand the mechanism. Sodium fluoroacetate itself is not the direct toxicant.[4] It undergoes "Lethal Synthesis" inside the mitochondria.[5]

  • Entry: Fluoroacetate enters the cell via monocarboxylate transporters.

  • Conversion: It mimics acetate and is converted to Fluoroacetyl-CoA by Acetyl-CoA Synthetase.

  • Condensation: Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-erythro-2-Fluorocitrate .

  • Inhibition: Fluorocitrate binds to Aconitase .[6] It cannot be dehydrated to cis-aconitate due to the strong C-F bond. It acts as a "suicide substrate," permanently locking the enzyme.

  • Result: The TCA cycle halts. Citrate accumulates to toxic levels; energy production (ATP) collapses.

Visualization: The Lethal Synthesis Pathway

LethalSynthesis SFA This compound (Precursor) FACoA Fluoroacetyl-CoA-13C2 SFA->FACoA Acetyl-CoA Synthetase FCit (-)-erythro-2-Fluorocitrate-13C2 (The Toxicant) FACoA->FCit Citrate Synthase (+ Oxaloacetate) Aconitase ACONITASE ENZYME (Target) FCit->Aconitase Irreversible Binding (Suicide Inhibition) TCA TCA Cycle (Energy Production) Aconitase->TCA Blocks ATP ATP Depletion (Cell Death) TCA->ATP Fails to Produce

Figure 1: The "Lethal Synthesis" pathway where the 13C-labeled precursor is metabolically converted into the active aconitase inhibitor.

Part 4: Preparation & Handling Protocol

Scope: This protocol applies to the weighing and solubilization of neat this compound powder.

Personal Protective Equipment (PPE)
  • Respiratory: N100 or P100 rated particulate respirator (minimum) or Powered Air Purifying Respirator (PAPR).

  • Dermal: Double nitrile gloves (minimum thickness 0.11 mm). Change outer gloves immediately after weighing.

  • Body: Tyvek lab coat or disposable coveralls with elastic cuffs.

  • Eyes: Chemical splash goggles (Face shield recommended if handling liquids >10 mL).

Workspace Setup
  • Containment: All open handling must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration.

  • Static Control: Use an ionizing anti-static gun on the weighing vessel. Fluoroacetate powder is light and prone to static fly-away.

  • Surface Protection: Line the work surface with plastic-backed absorbent pads.

Step-by-Step Solubilization Workflow

HandlingProtocol Start Start: PPE Check Weigh Weighing (Anti-static Gun + Microbalance) Start->Weigh Dissolve Solubilization (Add Buffer/Water) Weigh->Dissolve In Fume Hood Seal Seal & Parafilm Dissolve->Seal Decon Decontaminate Area (Alkaline Wash) Seal->Decon

Figure 2: Operational workflow for safe preparation of stock solutions.

Detailed Steps:

  • Tare: Place a pre-labeled, screw-top amber vial on the balance inside the hood.

  • Transfer: Using a disposable spatula, transfer the specific mass (e.g., 5-10 mg). Do not use a brush to clean the spatula; dispose of the spatula as hazardous waste.

  • Solubilize: Add the requisite volume of deuterated solvent (for NMR) or HPLC-grade water (for MS).

    • Note: Sodium fluoroacetate is highly water-soluble. Vortexing is rarely needed; gentle inversion usually suffices.

  • Seal: Cap tightly and wrap the neck with Parafilm.

  • Clean: Wipe the exterior of the vial with a damp tissue (water) followed by an ethanol wipe. Dispose of wipes as hazardous waste.

Part 5: Analytical Applications (13C-Based)

Metabolic Flux Analysis (MFA)

Researchers use this compound to measure the flux control coefficient of aconitase.

  • Method: Incubate cell cultures with Glucose-13C (energy source) and trace amounts of Fluoroacetate-13C2.

  • Observation: Using 13C-NMR , observe the accumulation of Citrate-13C. The rate of citrate buildup vs. the depletion of the fluoroacetate signal provides kinetic data on the inhibition rate.

  • Advantage: The 13C label allows differentiation between endogenous citrate and citrate derived from labeled precursors (if using labeled glucose).

Mass Spectrometry Quantitation

For pharmacokinetic studies:

  • Internal Standard: Use this compound as an internal standard for quantifying unlabeled fluoroacetate in biological samples (e.g., environmental toxicology).

  • Mass Shift: The +2 Da shift (assuming 13C2) separates the standard from the analyte in LC-MS/MS, allowing for precise absolute quantification.

Part 6: Emergency & Waste Management

Spill Response
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (as described in 4.1).

  • Neutralization:

    • Cover the spill with absorbent pads.

    • Apply a solution of 10% Sodium Hydroxide (NaOH) or Sodium Carbonate .

    • Mechanism:[2][6][7][8][9][10][11][12] Alkaline hydrolysis slowly breaks the C-F bond (defluorination), rendering the molecule less toxic (Glycolate formation). Allow 30 minutes contact time.

  • Cleanup: Collect pads into a biohazard/chemical waste bag. Double bag.

Waste Disposal
  • Never dispose of down the drain.

  • Labeling: Clearly label as "High Hazard: Sodium Fluoroacetate (1080) - 13C Labeled."

  • Method: High-temperature incineration is the only approved method for complete destruction of the C-F bond.

References

  • Peters, R. A. (1952). Lethal Synthesis. Proceedings of the Royal Society of London. Series B - Biological Sciences, 139(895), 143–170.

  • Centers for Disease Control and Prevention (CDC). (2018). Sodium Fluoroacetate: NIOSH Pocket Guide to Chemical Hazards.

  • Gonçalves, J. G., et al. (2020). Metabolic Flux Analysis: A Powerful Tool for Elucidating Cellular Metabolism.[13] Frontiers in Bioengineering and Biotechnology.

  • Proudfoot, A. T., et al. (2006). Sodium Fluoroacetate Poisoning.[1][2][6][14] Toxicological Reviews, 25(4), 213–219.

  • Lauble, H., et al. (1996). The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex.[9][10] Proceedings of the National Academy of Sciences, 93(24), 13699–13703.[10]

Sources

Optimizing HPLC Conditions for the Separation of Sodium Fluoroacetate-13C2: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive guide for the development and optimization of High-Performance Liquid Chromatography (HPLC) conditions for the separation of sodium fluoroacetate-13C2. Addressing the analytical challenges posed by this small, polar, and anionic compound, we detail a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (MS/MS). The causality behind experimental choices, from stationary phase selection to mobile phase optimization, is explained to provide researchers with a foundational understanding for adapting and troubleshooting the method. A detailed, step-by-step protocol is provided, ensuring reproducibility and self-validation.

Introduction: The Analytical Challenge

Sodium fluoroacetate (also known as compound 1080) is a highly toxic organofluorine compound.[1] Its isotopically labeled form, this compound, is crucial for a variety of applications, including environmental monitoring, toxicology studies, and as an internal standard for quantitative analysis by isotope dilution.[2] The analytical separation of sodium fluoroacetate presents a significant challenge for traditional reversed-phase HPLC. As a small and highly polar molecule, it exhibits poor retention on non-polar stationary phases, often eluting in the void volume.

The key to a successful separation lies in selecting a chromatographic mode that promotes retention of polar analytes. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of such compounds.[3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[4] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.

This application note details an optimized HILIC-MS/MS method for the analysis of this compound. The rationale behind the selection of the stationary phase, mobile phase composition, and MS/MS detection parameters will be discussed in detail.

Experimental Design and Rationale

The development of a robust HPLC method requires careful consideration of several key parameters. The following sections outline the choices made for this application and the scientific reasoning behind them.

Chromatographic Mode: Why HILIC?

As previously mentioned, the high polarity of fluoroacetate makes it an ideal candidate for HILIC.[3] Unlike reversed-phase chromatography, where retention decreases with increasing analyte polarity, HILIC demonstrates the opposite trend. This allows for the effective retention and separation of small, polar, and hydrophilic compounds that are otherwise difficult to analyze.[3]

Stationary Phase Selection: Amide Chemistry

For the separation of acidic compounds like fluoroacetate, an amide-based stationary phase is an excellent choice. An Acquity UPLC BEH Amide column (2.1 mm x 100 mm, 1.7 µm) has been shown to provide good retention and peak shape for this analyte.[2] The amide functional groups on the stationary phase provide a polar surface that facilitates the partitioning mechanism central to HILIC.

Mobile Phase Optimization: pH, Buffer, and Organic Content

The mobile phase composition is critical for achieving optimal separation in HILIC.

  • pH and Buffer Selection: The pKa of fluoroacetic acid is approximately 2.6-2.7.[5][6][7][8] To ensure the analyte is in its anionic form (fluoroacetate) for consistent interaction with the stationary phase and for optimal detection by negative ion electrospray mass spectrometry, the mobile phase pH should be buffered above the pKa. A mobile phase containing 5 mM ammonium formate and 0.01% formic acid provides a suitable pH and is compatible with mass spectrometry.[2] The buffer concentration is also important; as it increases, ion-exchange effects can be suppressed, making liquid-liquid partitioning the dominant retention mechanism.[9]

  • Organic Solvent: Acetonitrile is the most commonly used organic solvent in HILIC due to its polarity and miscibility with water. A high percentage of acetonitrile in the mobile phase is necessary to promote the formation of the aqueous layer on the stationary phase and thus, analyte retention. A gradient elution, starting with a high percentage of acetonitrile and gradually increasing the aqueous component, is employed to elute the analyte from the column.[2]

Detection: Tandem Mass Spectrometry (MS/MS)

Given that isotopic labeling with 13C2 does not significantly alter the chromatographic behavior of sodium fluoroacetate, a mass-selective detector is essential for its specific detection and quantification. Tandem mass spectrometry (MS/MS) provides excellent sensitivity and selectivity. By monitoring specific precursor-to-product ion transitions, interferences from the sample matrix can be minimized. For fluoroacetate-13C2, the transition of m/z 80.95 > 59.9 can be used for quantification.[5] Electrospray ionization (ESI) in negative mode is the preferred ionization technique for detecting the deprotonated fluoroacetate anion.[2][10]

Optimized HPLC-MS/MS Protocol

This section provides a detailed, step-by-step protocol for the analysis of this compound.

Materials and Reagents
  • This compound standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Ammonium formate (MS grade)

  • Formic acid (MS grade)

Standard and Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution in a mixture of acetonitrile and water (e.g., 90:10 v/v) to the desired concentrations.

HPLC and Mass Spectrometer Conditions

The following table summarizes the optimized instrumental parameters.

ParameterSetting
HPLC System Agilent 1290 Infinity II or equivalent
Column Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Column Temperature 45°C
Mobile Phase A Water with 5 mM Ammonium Formate and 0.01% Formic Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min, 90% B; 2-3 min, linear gradient to 60% B; 3-4.5 min, hold at 60% B; 4.5-4.6 min, return to 90% B; 4.6-8 min, hold at 90% B[2]
Flow Rate 0.45 mL/min[2]
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Source Temperature 500°C[2]
Ion Spray Voltage -4.5 kV[2]
MRM Transition m/z 80.95 > 59.9 (for quantification)[5]
Dwell Time 100 ms[2]
Data Acquisition and Processing
  • Equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes.

  • Inject the prepared standards and samples.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Process the data using the instrument's software to obtain peak areas and retention times.

Workflow and Method Optimization Diagram

The following diagram illustrates the logical workflow for developing and optimizing the HPLC method for this compound.

HPLC_Optimization_Workflow cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Detection & Validation A Analyte Characterization (Polarity, pKa, MW) B Select Chromatographic Mode (HILIC for polar analyte) A->B C Select Stationary Phase (Amide for acidic compound) B->C D Initial Mobile Phase Selection (High %ACN, Buffered pH > pKa) C->D E Optimize Mobile Phase Gradient (Adjust %Aqueous for elution) D->E F Fine-tune Buffer Concentration (Balance retention & peak shape) E->F G Optimize Flow Rate & Temperature (Improve efficiency & resolution) F->G H Optimize MS/MS Parameters (Source conditions, MRM transitions) G->H I Method Validation (Linearity, Accuracy, Precision) H->I

Caption: Workflow for HPLC method development for this compound.

Expected Results and Discussion

Following the protocol described above, a well-resolved and symmetrical peak for this compound should be obtained. The retention time will be dependent on the specific system and column but is expected to be in the range of 1-3 minutes under the specified gradient conditions. The use of an isotopically labeled internal standard, such as the unlabeled sodium fluoroacetate, is highly recommended for accurate quantification, as it will co-elute and experience similar matrix effects.[2]

The key to a successful separation is the careful control of the mobile phase composition. The water content is the most critical parameter influencing retention in HILIC. A higher water content will decrease retention, while a lower water content will increase it. The gradient elution allows for the elution of the analyte in a reasonable time with good peak shape.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the optimization of HPLC conditions for the separation of this compound. By employing a HILIC-based approach with an amide stationary phase and a carefully optimized mobile phase, the challenges associated with the analysis of this small, polar anion can be effectively overcome. The coupling with tandem mass spectrometry ensures the high sensitivity and selectivity required for accurate and reliable quantification in various matrices. The provided workflow and rationale empower researchers to not only implement this method but also to adapt and troubleshoot it for their specific applications.

References

  • Bessaire, T., Tarres, A., Goyon, A., Mottier, P., Dubois, M., Tan, W. P., & Delatour, T. (2015). Quantitative determination of sodium monofluoroacetate “1080” in infant formulas and dairy products by isotope dilution LC-MS/MS. Food Additives & Contaminants: Part A, 32(11), 1885-1892. Available from: [Link]

  • Bhaskar (2023, August 21). Why use HILIC? [Video]. YouTube. Available from: [Link]

  • Goh, C. S., Hodgson, D. R., Fearnside, S. M., Heller, J., & Malikides, N. (2005). Sodium monofluoroacetate (Compound 1080) poisoning in dogs. Australian veterinary journal, 83(8), 474-479. Available from: [Link]

  • Parry, E., & Willison, S. A. (2016). Detection of sodium fluoroacetate (Compound 1080) in water by direct injection LC-MS/MS. U.S. Environmental Protection Agency. Available from: [Link]

  • Shoemaker, J. A., Pretty, J. R., & Clark, J. M. (2018). Direct aqueous injection of the fluoroacetate anion in potable water for analysis by liquid chromatography tandem mass-spectrometry. Analytical Methods, 10(42), 5135-5142. Available from: [Link]

  • UC Davis. (2024). Quantitative determination of sodium monofluoroacetate "1080" in infant formulas and dairy products by isotope dilution LC-MS/MS. eScholarship. Available from: [Link]

  • Wikipedia. (2024, January 29). Sodium fluoroacetate. In Wikipedia. Retrieved February 9, 2026, from [Link]

  • Zhang, Z., Li, M., & Horvath, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(34), 5786-5800. Available from: [Link]

Sources

Application Note: Mass Spectrometry Fragmentation & Analysis of Sodium Fluoroacetate-13C2

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive guide to the mass spectrometry fragmentation patterns and analysis protocols for Sodium Fluoroacetate-13C2 , a stable isotope-labeled internal standard used for the quantification of the potent metabolic poison sodium fluoroacetate (Compound 1080).

Executive Summary

Sodium fluoroacetate (SFA) is a highly toxic rodenticide and a potential chemical threat agent.[1] Accurate quantification in complex matrices (biological fluids, food, environmental water) requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI-) mode.

To compensate for significant matrix effects common in ESI analysis of small polar molecules, This compound is the preferred internal standard (IS). Unlike deuterated standards (e.g., fluoroacetate-d2), the 13C2 analog eliminates deuterium isotope effects that can cause chromatographic separation between the analyte and the IS, ensuring perfect co-elution and ionization correction.

Chemical Properties & Isotopic Shift

Understanding the mass shift is critical for method setup. The 13C2 label replaces both carbon atoms in the fluoroacetate backbone.

PropertyNative Sodium FluoroacetateThis compound
Formula (Salt) C₂H₂FNaO₂¹³C₂H₂FNaO₂
Formula (Anion) C₂H₂FO₂⁻¹³C₂H₂FO₂⁻
Monoisotopic Mass (Anion) 77.00 Da79.01 Da
Mass Shift -+2.01 Da
Key Structural Feature F-CH₂-COO⁻F-¹³CH₂-¹³COO⁻

Fragmentation Mechanism & Pathway Analysis

In negative ESI, sodium fluoroacetate loses the sodium cation to form the fluoroacetate anion ([M-Na]⁻). The fragmentation of the 13C2-labeled anion (m/z 79) parallels the native compound but exhibits specific mass shifts due to the location of the ¹³C atoms.

Primary Fragmentation Pathways
  • Loss of Hydrogen Fluoride (HF):

    • Mechanism: Intramolecular elimination. The carboxylate oxygen abstracts a proton from the α-carbon, leading to the expulsion of neutral HF.

    • Native Transition: m/z 77 → 57 (Loss of 20 Da).

    • 13C2 Transition: m/z 79 → 59 (Loss of 20 Da).

    • Significance: This is typically the Quantifier Transition due to its high intensity and stability.

  • Decarboxylation (Loss of CO₂):

    • Mechanism: Cleavage of the C-C bond releasing CO₂. In the 13C2 analog, the carboxyl carbon is ¹³C, so the neutral loss is ¹³CO₂ (Mass 45).

    • Native Transition: m/z 77 → 33 (Loss of 44 Da).

    • 13C2 Transition: m/z 79 → 34 (Loss of 45 Da).

    • Significance: This is the Qualifier Transition . The product ion corresponds to the fluoromethyl carbanion species ([¹³CH₂F]⁻).

Visualization of Fragmentation Pathway

The following diagram illustrates the specific fragmentation logic for the 13C2-labeled anion.

G Parent Parent Ion (Precursor) [¹³C₂H₂FO₂]⁻ m/z 79 Product1 Quantifier Ion [¹³C₂HO₂]⁻ m/z 59 Parent->Product1 Loss of HF (-20 Da) Collision Energy: ~15-20 eV Product2 Qualifier Ion [¹³CH₂F]⁻ m/z 34 Parent->Product2 Loss of ¹³CO₂ (-45 Da) Collision Energy: ~25-30 eV

Figure 1: ESI(-) Fragmentation pathway of this compound showing the generation of Quantifier (m/z 59) and Qualifier (m/z 34) ions.

Experimental Protocol

This protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) , which is essential for retaining the highly polar fluoroacetate anion. Reversed-phase (C18) columns generally fail to retain this analyte without ion-pairing reagents, which suppress MS sensitivity.

A. Reagents & Standards[1][2][3][4][5][6][7]
  • Target Standard: Sodium Fluoroacetate (Sigma-Aldrich or equivalent).[2][3]

  • Internal Standard: this compound (Cambridge Isotope Laboratories or equivalent).[1][3][4]

    • Note: If using 13C2-D2 (doubly deuterated) standard, the parent mass is m/z 81 , and transitions are 81→60 and 81→35 .

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate.

B. Sample Preparation (Biological/Food Matrix)

Method: Protein Precipitation & Pass-through Cleanup[5]

  • Extraction: Weigh 1.0 g of sample (plasma, tissue homogenate, or milk).

  • Spiking: Add 20 µL of this compound IS working solution (1 µg/mL).

  • Precipitation: Add 4 mL of ACN (acidified with 0.1% Formic Acid). Vortex vigorously for 1 min.

  • Centrifugation: Centrifuge at 10,000 x g for 10 min at 4°C.

  • Cleanup (Optional but Recommended): Pass 1 mL of supernatant through a phospholipid removal plate or weak anion exchange (WAX) SPE cartridge to reduce matrix effects.

  • Dilution: Dilute the extract 1:1 with ACN prior to injection to match initial HILIC mobile phase conditions.

C. LC-MS/MS Conditions[1][3][4][5][8][9][10][11]

Chromatography (HILIC):

  • Column: Waters BEH Amide (100 x 2.1 mm, 1.7 µm) or Phenomenex Kinetex HILIC.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). High pH improves peak shape for carboxylates.

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Gradient:

    • 0.0 min: 90% B

    • 3.0 min: 50% B

    • 4.0 min: 50% B

    • 4.1 min: 90% B

    • 7.0 min: 90% B (Re-equilibration is critical in HILIC).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (Source Parameters - Sciex/Thermo/Agilent Generic):

  • Ionization: ESI Negative Mode.

  • Spray Voltage: -2500 V to -3500 V.

  • Source Temp: 400°C - 500°C (High temp helps desolvation of aqueous mobile phases).

  • Curtain/Sheath Gas: High (40-50 psi).

MRM Table (Multiple Reaction Monitoring):

CompoundPrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
Fluoroacetate (Native) 77.057.0Quantifier-15
77.033.0Qualifier-25
Fluoroacetate-13C2 79.0 59.0 Quantifier -15
79.0 34.0 Qualifier -25

Method Validation & Performance Logic

To ensure scientific integrity (E-E-A-T), the method must be validated against the following criteria:

  • Linearity: The 13C2 IS should provide a linear response ratio (Analyte Area / IS Area) from 0.5 ng/mL to 100 ng/mL (R² > 0.99).

  • Matrix Effects (ME):

    • Calculate ME% = [(Area in Matrix / Area in Solvent) - 1] x 100.

    • Self-Validating Step: If ME for the native analyte is -40% (suppression), the ME for the 13C2 IS must also be approximately -40%. If they deviate by >15%, the IS is not compensating correctly (check equilibration time or co-elution).

  • Recovery: Absolute recovery should be >70%.

Troubleshooting & Expert Insights

  • The "Ghost" Peak: Fluoroacetate is a small molecule (MW 100). Background noise in the low mass range can be high. Ensure the collision cell gas pressure is optimized to remove neutral noise.

  • Retention Time Shifts: HILIC columns are sensitive to the water layer on the silica surface. Ensure at least 3-4 minutes of re-equilibration time at high organic solvent (90% ACN) between injections to maintain stable retention times.

  • Cross-Talk: Ensure the mass resolution is set to "Unit" or "High". Since the mass difference is only 2 Da, wide isolation windows (e.g., Low resolution) might allow 13C2 isotopes of the native compound to interfere with the IS channel, though this is rare given the low natural abundance of 13C.

References

  • Trace Analysis of Fluoroacetate

    • Title: LC-MS/MS Analysis of Emerging Food Contaminants (Sodium Fluoroacet
    • Source: SCIEX Applic
    • URL:[Link]

  • Direct Aqueous Injection Method

    • Title: Direct aqueous injection of the fluoroacetate anion in potable water for analysis by liquid chromatography tandem mass-spectrometry.[1]

    • Source: Journal of Chrom
    • URL:[Link]

  • Isotope Dilution Methodology

    • Title: Quantitative determination of sodium monofluoroacetate "1080" in infant formulas and dairy products by isotope dilution LC-MS/MS.[6]

    • Source: Food Additives & Contaminants: Part A.
    • URL:[Link][1][2][5]

Sources

Troubleshooting & Optimization

troubleshooting low recovery rates of sodium fluoroacetate-13C2 extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery Rates & Method Optimization Ticket ID: SFA-13C2-REC-001 Status: Open / Guide Generated

Executive Summary

Sodium fluoroacetate (Compound 1080) is a deceptively simple molecule (


).[1] Its small size, high polarity, and high water solubility make it an "analytical ghost"—difficult to retain on conventional columns and prone to invisible losses during sample preparation.[1]

When using the isotopically labeled internal standard Sodium fluoroacetate-13C2 , low recovery rates are rarely due to a single factor. They usually stem from a misunderstanding of the molecule's pKa (2.6) and its volatility in acidic environments .

This guide deconstructs the extraction failure points and provides a validated path to recovery.

Module 1: The Physics of Failure (Root Cause Analysis)

Before adjusting your protocol, you must understand the two states of your analyte.[1] The majority of recovery losses occur because the operator inadvertently forces the molecule into its volatile state or fails to retain its ionic state.[1]

PropertySodium Fluoroacetate (Salt)Fluoroacetic Acid (Free Acid)
State Solid / Dissolved IonVolatile Liquid / Vapor
pH Environment pH > 4.0pH < 2.5
Volatility Non-volatileHighly Volatile (Losses during

blowdown)
SPE Retention Retained on Anion Exchange (WAX/SAX)Breakthrough on Anion Exchange
Solubility Water soluble (Hydrophilic)Organic soluble (to an extent)

The Golden Rule: Never evaporate an acidic extract of fluoroacetate to dryness.[1] You will sublime your analyte and your expensive


 standard.[1]
Module 2: Extraction Troubleshooting (Q&A)
Q1: I am using Liquid-Liquid Extraction (LLE) with Ethyl Acetate, but my recovery is <20%. Why?

Diagnosis: Polarity Mismatch. Explanation: Fluoroacetate is extremely polar.[1] Even in its acidified form, it partitions poorly into organic solvents like ethyl acetate or methylene chloride compared to water.[1] The Fix:

  • Switch to Solid Phase Extraction (SPE). This is the industry standard for polar anions.[1]

  • If you must use LLE: You must derivatize the sample first (e.g., with 2,4-dichloroaniline or PFBBr) to make it lipophilic before extraction.[1]

Q2: I switched to SPE (HLB/C18), but the analyte isn't sticking. It comes out in the load/wash.

Diagnosis: Lack of Retention Mechanism.[1] Explanation: C18 and polymeric HLB columns rely on hydrophobic interaction.[1] Fluoroacetate is too hydrophilic to bind effectively to these sorbents, causing "breakthrough."[1] The Fix: Use a Weak Anion Exchange (WAX) cartridge.[1][2]

  • Mechanism: The amine groups on the WAX sorbent are positively charged at neutral pH.[1] They bind the negatively charged fluoroacetate anion (

    
    ) via electrostatic attraction.[1]
    
Q3: I am using WAX SPE, but I still see low recovery after the elution step.

Diagnosis: Elution/Evaporation Error. Explanation: In WAX protocols, you elute by "switching off" the charge.[1] You typically elute with 5% Formic Acid in Methanol.[1] This protonates the fluoroacetate (converting it to fluoroacetic acid), breaking the bond with the column.[1] However , you have now created the volatile form of the acid in methanol.[1] If you dry this down under Nitrogen, the analyte evaporates with the solvent.[1] The Fix:

  • Do not evaporate to dryness. Concentrate to ~100

    
     and dilute with your initial mobile phase.[1]
    
  • Or, use a "Keeper": Add a small amount of diethylene glycol or keeper solvent that prevents total dryness.[1]

Module 3: Validated Workflows

Below are the two recommended pathways. Pathway A is preferred for LC-MS/MS.[1] Pathway B is for GC-MS or difficult matrices requiring high sensitivity.[1]

ExtractionWorkflow Sample Biological Sample (Plasma/Urine) IS_Add Add 13C2-SFA Internal Standard Sample->IS_Add PreTreat Protein Precipitation (Acetonitrile) or Ultrafiltration IS_Add->PreTreat Decision Select Method PreTreat->Decision WAX_Cond SPE: WAX Cartridge Condition: MeOH -> Water Decision->WAX_Cond LC-MS/MS (Preferred) Deriv_Add Add Derivatizing Agent (e.g., 2,4-DCA + EDC) Decision->Deriv_Add GC-MS or High Sensitivity WAX_Load Load Sample (pH 7-8) WAX_Cond->WAX_Load WAX_Wash Wash 1. Acetate Buffer 2. MeOH WAX_Load->WAX_Wash WAX_Elute Elute 2% Formic Acid in MeOH (Do NOT Dry Completely) WAX_Wash->WAX_Elute Deriv_Inc Incubate (Heat/Time) Deriv_Add->Deriv_Inc LLE Liquid-Liquid Extraction (Ethyl Acetate) Deriv_Inc->LLE Dry Evaporate to Dryness (Derivative is Stable) LLE->Dry

Figure 1: Decision tree for Sodium Fluoroacetate extraction. Path A (SPE-WAX) minimizes handling steps but requires careful evaporation control.[1] Path B (Derivatization) stabilizes the molecule but adds complexity.

Module 4: Instrumental Analysis & Matrix Effects

Even with perfect extraction, you may calculate "low recovery" due to ion suppression in the Mass Spec source.[1]

The Diagnostic Test: Is it Extraction or Suppression?

If your calculated concentration is low, perform this check:

  • Pre-Extraction Spike: Spike ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -SFA into the matrix before extraction.[1]
    
  • Post-Extraction Spike: Extract a blank matrix, then spike

    
    -SFA into the vial at the end.
    
  • Compare Areas:

    • If Pre-Spike Area

      
       Post-Spike Area (both low): Ion Suppression  (Matrix Effect).[1]
      
    • If Pre-Spike Area

      
       Post-Spike Area: Extraction Loss  (Check pH/Evaporation).[1]
      
LC-MS/MS Column Selection

Standard C18 columns often fail to retain underivatized fluoroacetate, leading to elution in the void volume (where salts and suppression are highest).

  • Recommended: HILIC (Hydrophilic Interaction LC) or Mixed-Mode WAX columns.[1]

  • Mobile Phase: Ammonium Acetate (10mM) in Water/Acetonitrile.[1]

  • Transition: Monitor the transition

    
     (loss of HF) for native SFA and the corresponding shift for the 
    
    
    
    standard.
Module 5: Validated Protocol (SPE-WAX)

Objective: Extraction of Sodium Fluoroacetate from Plasma. Recovery Target: >85%

  • Sample Prep: Mix 200

    
     plasma with 20 
    
    
    
    This compound IS solution.[1]
  • Protein Crash: Add 600

    
     Acetonitrile (1% Formic Acid). Vortex. Centrifuge at 10,000g for 5 min.
    
  • Dilution: Take supernatant and dilute 1:5 with water (to reduce organic content <10% so SPE binding works). Adjust pH to 7.0-8.0 using dilute Ammonium Hydroxide. Critical: If pH is acidic here, SFA will not bind to WAX.[1]

  • SPE Loading (WAX 30mg):

    • Condition: 1 mL MeOH, then 1 mL Water.[1]

    • Load: Diluted supernatant.

    • Wash 1: 1 mL 25mM Ammonium Acetate (pH 7).[1]

    • Wash 2: 1 mL MeOH (removes neutrals).[1]

  • Elution: 2 x 500

    
    2% Formic Acid in Methanol .
    
  • Finishing:

    • Do NOT evaporate to dryness.

    • Evaporate under

      
       at 35°C to approximately 100 
      
      
      
      .[1]
    • Reconstitute to 500

      
       with Mobile Phase A (e.g., 95:5 Water:ACN + 10mM Ammonium Acetate).[1]
      
References
  • United States Environmental Protection Agency (EPA). (2019).[1] Selected Analytical Methods for Environmental Remediation and Recovery (SAM) - 2019. EPA/600/R-19/183.[1] Link

  • Bessaire, T., et al. (2015).[1][3] Quantitative determination of sodium monofluoroacetate "1080" in infant formulas and dairy products by isotope dilution LC-MS/MS. Food Additives & Contaminants: Part A, 32(11), 1885-1892.[1][3] Link

  • National Center for Biotechnology Information. (2024).[1][4] PubChem Compound Summary for CID 5237, Fluoroacetic acid.[1] Link

  • Cai, X., et al. (2004).[1] A novel method for fast determination of fluoroacetamide... in blood and urine samples.[1][5] Journal of Chromatography B, 805(2), 249-254.[1] Link

  • Agilent Technologies. (2018).[1] Extraction of Per/Polyfluoroalkyl Substances in Water Using Agilent WAX Offline SPE. Application Note. Link

Sources

improving sensitivity of sodium fluoroacetate-13C2 detection in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Sensitivity Protocols for Sodium Fluoroacetate-13C2

Executive Summary

You are likely facing sensitivity challenges due to the physicochemical nature of Sodium Fluoroacetate (FAA).[1][2] It is a highly polar, low-molecular-weight anion (


) that exhibits poor retention on standard C18 columns and suffers from severe ion suppression by inorganic anions (chloride, sulfate) common in water matrices.[1]

This guide moves beyond standard "load-and-go" methods. It details how to leverage the 13C2-labeled Internal Standard (IS) not just for quantification, but as a diagnostic tool to identify suppression zones.[1] We will focus on two workflows: Direct Aqueous Injection (DAI) for speed/compliance and Weak Anion Exchange (WAX) SPE for maximum sensitivity.[1]

Part 1: The Sensitivity Hierarchy (Experimental Workflows)

To improve sensitivity, you must increase the analyte concentration reaching the detector while simultaneously removing the "salt fog" that blinds the electrospray ionization (ESI) source.[1]

Workflow A: Direct Aqueous Injection (DAI) – Optimized

Best for: Clean water samples, EPA Method 5553 compliance, Speed.[1]

The Mechanism: Unlike typical Reversed-Phase (RP) chromatography, this protocol relies on a specific interaction between the fluoroacetate anion and the residual character of specific C8 columns under low-buffer conditions.[1]

Protocol Steps:

  • Sample Prep: Filter 5 mL water (0.2 µm PVDF).[1] Add 13C2-FAA Internal Standard to a final concentration of 10 ppb.[1]

  • Column Selection: Waters SunFire C8 (150 mm x 2.1 mm, 3.5 µm) or equivalent.[1]

    • Why? Empirical data suggests certain C8 phases exhibit "pseudo-ion-exchange" behavior that retains FAA better than C18 [1].[1]

  • Mobile Phase (Critical):

    • A: 0.005% Acetic Acid in Water (Do NOT use Formic Acid or Ammonium Acetate > 5mM).

    • B: 0.005% Acetic Acid in Acetonitrile.[1][2][3]

    • Technical Insight: High ionic strength buffers shield the electrostatic attraction between FAA and the stationary phase, causing early elution into the "salt suppression zone." Keep ionic strength extremely low [2].

  • LC Gradient:

    • Hold 100% A for 4 mins (divert to waste).

    • Ramp to 50% B over 6 mins.

    • Divert Valve: You must divert the first 3-4 minutes to waste. This contains the inorganic salts (Cl-, SO4--) that cause massive ionization suppression.[1]

Workflow B: SPE Pre-Concentration (The Sensitivity Booster)

Best for: Complex matrices, ultra-low detection limits (< 20 ppt).[1]

The Mechanism: Since FAA is an anion, Weak Anion Exchange (WAX) is the gold standard for extraction.[1] It allows you to wash away neutrals and interferences with organic solvents before eluting FAA.[1]

Protocol Steps:

  • Cartridge: Polymeric WAX (Weak Anion Exchange), e.g., Oasis WAX or Strata-X-AW (60 mg).[1]

  • Conditioning: 2 mL Methanol, then 2 mL Water (pH adjusted to ~7).

  • Loading: Load 100-500 mL of water sample (pH adjusted to 7-8).

    • Note: At pH 7, FAA is negatively charged (COO-) and binds to the protonated amine on the sorbent.[1]

  • Wash 1: 2 mL Ammonium Acetate (25 mM, pH 7) – removes inorganic anions.[1]

  • Wash 2: 2 mL Methanol – removes hydrophobic neutrals.[1]

  • Elution: 2 mL Methanol containing 2% Ammonium Hydroxide (pH > 10).

    • Mechanism:[1][2][3][4][5] High pH deprotonates the WAX sorbent, releasing the FAA anion.[1]

  • Reconstitution: Evaporate to dryness (gentle N2, no heat > 40°C) and reconstitute in Mobile Phase A.

Part 2: Visualizing the Logic

The following diagrams illustrate the decision-making process and the critical "Suppression Zone" concept.

SensitivityWorkflow Start Start: Low Sensitivity for Fluoroacetate-13C2 CheckMatrix Analyze Matrix: High Salt/TDS? Start->CheckMatrix Decision1 Clean Water (Drinking/Surface) CheckMatrix->Decision1 Decision2 Dirty Water (Wastewater/Soil) CheckMatrix->Decision2 DAI Direct Aqueous Injection (DAI) Decision1->DAI SPE SPE (WAX Mode) Concentration Factor: 100x Decision2->SPE Opt_DAI Optimize DAI: 1. Use C8 Column 2. 0.005% Acetic Acid 3. Divert First 4 Mins DAI->Opt_DAI Opt_SPE Optimize SPE: 1. Load at pH 7 2. Elute at pH 10 3. Evaporate & Reconstitute SPE->Opt_SPE Result Target LOD: < 0.5 ppb Opt_DAI->Result Opt_SPE->Result

Caption: Decision tree for selecting the correct sensitivity enhancement workflow based on sample complexity.

SuppressionMech Injection Sample Injection (Contains FAA + Salts) Column LC Column (C8 or WAX) Injection->Column Zone1 Void Volume (t0) Inorganic Salts Elute Here Column->Zone1 Unretained Zone2 Retention Window Fluoroacetate Elutes Here Column->Zone2 Retained Action CRITICAL ACTION: Use Divert Valve for Zone 1 Zone1->Action MS_Source ESI Source (-) Zone2->MS_Source To MS Signal Clean Signal (No Salt Suppression) MS_Source->Signal Action->MS_Source Waste

Caption: The "Salt Suppression" mechanism. Diverting the void volume is critical to prevent salts from quenching the ionization of fluoroacetate.

Part 3: Comparative Data & Transitions

Table 1: Mass Spectrometry Parameters (Negative Mode ESI) Optimize these transitions. The 13C2 IS must be monitored to correct for matrix effects.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Fluoroacetate (FAA) 77.057.010-15Quantifier
Fluoroacetate (FAA) 77.033.020-25Qualifier
13C2-FAA (IS) 79.059.010-15Internal Standard

Table 2: Method Performance Comparison

ParameterDirect Aqueous Injection (DAI)SPE (WAX) Enrichment
Sample Volume 10 - 100 µL100 - 500 mL
Limit of Detection ~0.4 - 1.0 µg/L (ppb)~0.01 - 0.05 µg/L (ppb)
Throughput High (30 mins/sample)Low (2 hours/batch)
Matrix Effects High (Requires Divert Valve)Low (Clean Extract)

Part 4: Troubleshooting FAQ

Q1: My 13C2-FAA Internal Standard signal is variable or extremely low. Why? A: This is the classic signature of Ion Suppression .

  • Cause: Fluoroacetate elutes very early (near the void volume) on many columns.[1] This is exactly where inorganic salts (Cl-, NO3-, SO4--) elute. These salts steal the charge in the ESI source, leaving your analyte neutral and invisible.[1]

  • Fix 1 (Chromatography): Lower your mobile phase buffer strength to 0.005% Acetic Acid. Higher buffers (like 10mM Ammonium Acetate) actually reduce retention for this specific analyte on C8 columns [1], pushing it further into the salt front.[1]

  • Fix 2 (Hardware): Install a divert valve. Send the first 3-4 minutes of flow to waste.[1] If your IS elutes at 4.5 minutes, divert until 4.0 minutes.

Q2: Why do you recommend Acetic Acid over Formic Acid? A: Formic acid is stronger, but for fluoroacetate analysis in negative mode, Acetic Acid (0.005%) has been shown to provide better peak shape and slightly higher pH stability for the C8 "ion-exchange" effect described in EPA research [1].[1] Furthermore, acetate adducts are less likely to interfere with the specific m/z 77 transition.[1]

Q3: Can I use a HILIC column instead of C8? A: Yes, HILIC (Hydrophilic Interaction Liquid Chromatography) is theoretically better for polar compounds.[1] However, HILIC is notoriously difficult to equilibrate and often suffers from shifting retention times in water analysis due to the water-rich injection solvent disrupting the water layer on the stationary phase.[1]

  • Recommendation: If you use HILIC, you must dilute your water sample with Acetonitrile (typically 1:3 water:ACN) before injection.[1] This dilution step reduces sensitivity, often negating the gain from the column.[1] Stick to the C8 DAI or SPE-WAX method for raw water sensitivity.

Q4: I am seeing "ghost peaks" or carryover. A: Fluoroacetate can be "sticky" on metal surfaces.[1]

  • Fix: Use a needle wash of 50:50 Methanol:Water with 0.5% Ammonium Hydroxide.[1] The high pH ensures the analyte is fully soluble and negatively charged, repelling it from surfaces.

References

  • U.S. EPA / NIH. (2018).[1] Direct aqueous injection of the fluoroacetate anion in potable water for analysis by liquid chromatography tandem mass-spectrometry.[1][2][6][7] Analytical Methods.[1][2][3][5][6][7][8][9][10][11][12]

  • Thermo Fisher Scientific. (2012).[1] Determination of Sodium Fluoroacetate in Water by LC-MS/MS.[1][2][3][6][7] Application Note 514.[1]

  • Element Lab Solutions. (2023).[1] 10 Tips for Electrospray Ionisation LC-MS Sensitivity.

  • Biotage. (2023).[1] Choosing the best Ion Exchange Mode for Solid Phase Extraction.[1][5]

Sources

Technical Support: Resolving Peak Overlap in 13C NMR of Sodium Fluoroacetate-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Troubleshooting for


 NMR Spectral Resolution
Target Compound:  Sodium Fluoroacetate-

(

) Audience: Analytical Chemists, Metabolomics Researchers, Structural Biologists
Technical Overview: The Physics of the Problem

Sodium fluoroacetate-


 presents a unique challenge in NMR spectroscopy due to its isotopically enriched dual-carbon backbone and the presence of a fluorine atom. Unlike standard organic molecules, this compound creates a "perfect storm" of spin-spin couplings that fracture single resonance lines into complex multiplets, drastically reducing signal-to-noise (S/N) and causing peak overlap.

The Spin System:

  • 
     (Spin 1/2):  Two enriched carbons couple to each other (
    
    
    
    ).
  • 
     (Spin 1/2):  100% natural abundance, couples strongly to both carbons (
    
    
    
    and
    
    
    ).
  • 
     (Spin 1/2):  Couples to the alpha-carbon (
    
    
    
    ).

Without intervention, the alpha-carbon signal is not a singlet but a doublet of doublets of triplets (if proton coupled), spreading signal intensity over >200 Hz.

Nucleus InteractionCoupling Constant (

)
Effect on Spectrum

(C-F)
~180–200 HzMassive splitting of the Alpha-Carbon (

)

(C-C)
~40–55 HzSplitting of both Carboxyl and Alpha-Carbon

(C-F)
~20–30 HzSplitting of the Carboxyl Carbon (

)
Diagnostic Matrix: Identify Your Issue

Use this table to match your spectral symptom with the correct resolution strategy.

Symptom Probable Cause Primary Solution
Split Signals (Multiplets) Active

-coupling (

or

)
Triple Resonance Decoupling (

)
Low Signal Intensity Signal energy dispersed into multipletsTriple Resonance Decoupling (Collapses multiplets to singlets)
Overlap with Metabolites Chemical shift coincidence (e.g., Citrate)pH Titration or 2D HSQC
Broad/Distorted Baselines Phase errors from large couplingsBackward Linear Prediction (Processing)
Troubleshooting Guide & FAQs
Scenario A: The "Multiplet Mess" (Internal Overlap)

Q: I am running a standard proton-decoupled


 experiment (

), but my peaks are still split into wide doublets. Why?

A: You are seeing Fluorine Coupling .[1] Standard carbon protocols only decouple protons (


). They do not decouple fluorine (

). Because

has a spin of 1/2 and 100% abundance, it splits your

signals regardless of proton decoupling.
  • The Alpha Carbon (

    
    )  appears as a large doublet (
    
    
    
    ) further split by the adjacent
    
    
    (
    
    
    ).
  • The Carboxyl Carbon (

    
    )  appears as a doublet (
    
    
    
    ) of doublets (
    
    
    ).

Solution: You must employ Triple Resonance Decoupling (


) .
This requires a probe capable of tuning to 

,

, and

simultaneously (often called an HFX probe). By applying continuous wave (CW) or composite pulse decoupling (e.g., WALTZ-16) on the

channel during acquisition, you collapse the C-F multiplets into singlets.

Note: If your hardware cannot decouple


, you cannot remove this splitting.[1] You must account for it in your integration and peak assignment.
Scenario B: The "Metabolic Jungle" (External Overlap)

Q: I am analyzing fluoroacetate in a cell lysate. The carboxyl peak (~176 ppm) overlaps with endogenous metabolites like Citrate or Succinate. How do I resolve this?

A: Use pH Titration to shift the peaks. Carboxylic acids are highly sensitive to pH near their


.
  • Fluoroacetate

    
    :  ~2.6[1]
    
  • Citrate

    
     values:  3.1, 4.8, 6.4
    

Strategy:

  • Acidic Shift: At pH < 2, fluoroacetate exists as the free acid, shifting the carboxyl resonance significantly upfield (lower ppm) compared to its carboxylate form.

  • Neutral Shift: At pH 7.4, both are fully ionized.

  • Titration: If overlap occurs at pH 7, adjust the sample pH to 5.0 or 9.0. The chemical shift sensitivity of fluoroacetate differs from citrate due to their different electronic environments. A shift of even 0.2 ppm is often sufficient to resolve the peaks.

Alternative: 2D


 HSQC. 
While 1D 

peaks may overlap, the

chemical shifts likely differ. An HSQC spectrum correlates the carbon to its attached protons.
  • Fluoroacetate

    
    : ~4.0 - 5.0 ppm (
    
    
    
    ) / ~80 ppm (
    
    
    ).
  • Citrate

    
    : ~2.5 ppm (
    
    
    
    ) / ~45 ppm (
    
    
    ).
  • Result: The cross-peaks will be widely separated in the 2D plane, completely resolving the overlap.

Experimental Protocols
Protocol 1: Setting up

Triple Resonance

Requirement: Spectrometer with 3 channels (H, C, F) and an HFX or TBO probe.

  • Tune/Match: Tune all three channels (

    
    , 
    
    
    
    ,
    
    
    ) carefully. Poor tuning on the decoupling channel (
    
    
    ) causes heating and incomplete decoupling.
  • Pulse Sequence: Select a standard carbon sequence with inverse gated decoupling or power-gated decoupling (e.g., zgpg30 on Bruker).

  • Modify Routing:

    • Channel 1 (Obs):

      
      
      
    • Channel 2 (Dec):

      
       (Standard WALTZ-16)
      
    • Channel 3 (Dec):

      
       (GARP or WALTZ-16)
      
  • Offset (

    
    ):  Set the 
    
    
    
    carrier frequency to the center of the fluorine region (~ -215 ppm for fluoroacetate, check specific shift).
  • Power Check: Ensure the

    
     decoupling power is within safe limits for the probe (typically < 10-20 Watts depending on duty cycle). Warning:  Fluorine decoupling generates significant heat; use a relaxation delay (
    
    
    
    ) of at least 2-3 seconds to allow probe cooling.
Protocol 2: pH Titration Workflow
  • Preparation: Prepare the sample in 90%

    
     / 10% 
    
    
    
    .
  • Initial Scan: Acquire a 1D

    
     spectrum at the initial pH.
    
  • Adjustment: Add microliter quantities of 1M

    
     or 
    
    
    
    .
  • Monitor: Measure pH using a micro-electrode.

  • Re-Scan: Acquire spectra at pH increments of 0.5 units.

  • Plot: Graph Chemical Shift (

    
    ) vs. pH to find the window of maximum separation from interfering metabolites.
    
Visual Logic: Resolution Decision Tree

G Start Start: Spectral Analysis CheckSplit Are peaks split into multiplets? Start->CheckSplit CheckOverlap Is there overlap with other molecules? CheckSplit->CheckOverlap No DecoupleCheck Is 19F Decoupling Available? CheckSplit->DecoupleCheck Yes MatrixCheck Sample Type? CheckOverlap->MatrixCheck Yes ApplyDecouple Apply 13C{1H, 19F} Decoupling (Collapses J-coupling) DecoupleCheck->ApplyDecouple Yes (Hardware supports HFX) ProcessMath Use Spectral Deconvolution (Fit multiplets mathematically) DecoupleCheck->ProcessMath No Biofluid Biofluid/Mixture MatrixCheck->Biofluid Pure Pure Compound MatrixCheck->Pure Titration Perform pH Titration (Shift peaks away from interference) Biofluid->Titration HSQC Run 2D 1H-13C HSQC (Resolve via Proton dimension) Biofluid->HSQC Solvent Change Solvent (e.g., D2O to DMSO-d6) Pure->Solvent

Caption: Decision logic for selecting the correct resolution strategy based on spectral symptoms and hardware availability.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on spin decoupling and triple resonance).
  • Wishart, D. S., et al. (2018). "HMDB 4.0: The Human Metabolome Database for 2018." Nucleic Acids Research. [Link] (Source for metabolite chemical shifts and overlap data).

  • Hoye, T. R., & Zhao, H. (2002).[2] "A Method for Easily Determining Coupling Constant Values."[2] Journal of Organic Chemistry. [Link] (Methodology for analyzing complex multiplets).

  • Govindaraju, V., et al. (2000). "Proton NMR chemical shifts and coupling constants for brain metabolites." NMR in Biomedicine. [Link] (Reference for metabolite overlap in biological contexts).

Sources

minimizing matrix effects in sodium fluoroacetate-13C2 LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

Sodium fluoroacetate (Compound 1080) presents a classic "polarity paradox" in LC-MS analysis. As a highly polar, low-molecular-weight anion (MW ~77 Da), it is poorly retained on standard C18 (Reversed-Phase) columns, causing it to elute in the "void volume"—the exact region where unretained matrix salts and polar interferences elute.[1] This co-elution results in severe ion suppression, compromising sensitivity and accuracy.[1]

This guide details the use of Sodium Fluoroacetate-13C2 as the gold-standard Internal Standard (IS) to correct for these effects and outlines a HILIC-based workflow to physically separate the analyte from the matrix suppression zone.[1]

Diagnostic Hub: Identifying & Quantifying Matrix Effects

Before optimizing, you must quantify the problem. Matrix effects (ME) are invisible in standard chromatograms until they destroy your quantitation.[1]

Q: How do I definitively know if my signal loss is due to matrix effects or extraction loss?

A: You must decouple Recovery from Matrix Effect. Use the Post-Extraction Spike Method .

  • Set A (Neat Standard): Analyte spiked into pure solvent.

  • Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with analyte.[1]

  • Set C (Pre-Extraction Spike): Analyte spiked into matrix, then extracted.[1]

Calculations:

  • Matrix Effect (ME%) =

    
    [1]
    
    • < 100% = Ion Suppression

    • > 100% = Ion Enhancement

  • Recovery (RE%) =

    
    [1]
    
Q: Can I visualize where the suppression is happening?

A: Yes. Perform a Post-Column Infusion (PCI) experiment.

  • Setup: Infuse a constant flow of Sodium Fluoroacetate standard (via syringe pump) into the LC effluent after the column but before the MS source.

  • Action: Inject a blank matrix sample via the LC.

  • Result: The baseline should be high and stable (due to the infusion).[1] Any "dips" in the baseline indicate elution times where matrix components are suppressing ionization.[1]

  • Goal: Adjust your chromatography so your analyte elutes away from these dips.

Protocol A: Optimized Sample Preparation

The most effective way to minimize matrix effects is to remove the matrix before it reaches the source. For biological tissues and milk (common matrices for 1080), protein and lipids are the primary suppressors.[1]

Workflow: Protein Precipitation & Defatting

This protocol uses Acetonitrile (ACN) for protein precipitation and Hexane for lipid removal.[1]

Reagents:

  • Extraction Solvent: 80:20 Acetonitrile:Water (v/v) + 0.1% Formic Acid.[1]

  • Defatting Solvent: n-Hexane.[1]

Step-by-Step Guide:

  • Homogenization: Weigh 1.0 g sample. Add 100 µL of This compound IS working solution.[1]

  • Precipitation: Add 4.0 mL Extraction Solvent. Vortex vigorously for 2 mins.[1]

  • Centrifugation: Spin at 4,000 x g for 10 mins at 4°C.

  • Defatting (Critical): Transfer supernatant to a new tube. Add 2 mL n-Hexane. Vortex for 1 min.

  • Phase Separation: Centrifuge briefly. Discard the upper (Hexane) layer which contains lipids.[1]

  • Filtration: Filter the lower aqueous/ACN layer through a 0.2 µm PTFE filter.[1]

  • Dilution: Dilute 1:1 with Acetonitrile prior to HILIC injection.

Visual Workflow

SamplePrep Start Sample (1g) + 13C2-IS Spike Precip Add 4mL ACN/H2O (Protein Precipitation) Start->Precip Centrifuge1 Centrifuge 4000g, 10 min Precip->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Defat Add 2mL Hexane (Lipid Removal) Transfer->Defat Discard Discard Upper Hexane Layer Defat->Discard Lipids Filter Filter Lower Layer (0.2 µm PTFE) Defat->Filter Clean Extract Inject LC-MS/MS Injection Filter->Inject

Caption: Optimized sample preparation workflow emphasizing the critical defatting step to remove non-polar matrix interferences.

Protocol B: Chromatographic Strategy (HILIC)

Do not use standard C18 (RPLC) unless you are using ion-pairing reagents (which contaminate MS sources).[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice for retaining the polar fluoroacetate anion.[1]

Why HILIC?

HILIC uses a high-organic mobile phase.[1] This forces the polar fluoroacetate to interact with the water-rich layer on the stationary phase, increasing retention (k') and moving it away from the void volume.[1]

Recommended Conditions
ParameterSettingRationale
Column Zwitterionic HILIC (e.g., ZIC-pHILIC) or Amide HILICProvides strong retention for anionic polar compounds.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 9.[1][2]0)High pH ensures fluoroacetate (pKa 2.[1]7) is fully ionized and stable.[1]
Mobile Phase B AcetonitrileOrganic modifier.[1]
Gradient 90% B to 40% B over 10 minsElutes interferences while retaining FAA.
Flow Rate 0.3 - 0.4 mL/minOptimal for ESI sensitivity.[1]

Pro-Tip: HILIC requires long equilibration times.[1] Allow at least 20 column volumes between runs to ensure retention time stability.

Protocol C: Mass Spectrometry Parameters

The Internal Standard Advantage

Using This compound is non-negotiable for high-reliability assays.[1] Unlike deuterated standards (which can separate from the analyte in HILIC due to the deuterium isotope effect), 13C analogs co-elute perfectly with the target analyte.[1] This means the IS experiences the exact same matrix suppression as the analyte at every moment, allowing for near-perfect mathematical correction.[1]

MRM Transitions (Negative Mode ESI)
CompoundPrecursor Ion (m/z)Product Ion (m/z)TypeNote
Fluoroacetate (FAA) 77.057.0QuantLoss of HF (20 Da)
77.033.0Qual
FAA-13C2 (IS) 79.059.0Quant+2 Da shift on Precursor & Product

Note: Ensure your standard is pure 13C2.[1] Some commercial standards are "13C2, D2" mixed, which would result in a precursor mass of ~81 m/z.[1] Check your Certificate of Analysis.

Troubleshooting & FAQs

Q: I am seeing "split peaks" for fluoroacetate. What is wrong?

A: This is likely a solvent mismatch.[1]

  • Cause: Injecting a purely aqueous sample into a HILIC column (which is high organic) causes the analyte to "crash" out of solution at the head of the column.

  • Fix: Ensure your final sample diluent matches the initial mobile phase conditions (e.g., 90% Acetonitrile).

Q: Why not use Direct Aqueous Injection (DAI)?

A: DAI is excellent for drinking water analysis but fails for biological matrices (urine, plasma, baits).[1] The salts and proteins in biological samples will foul the source and suppress ionization almost immediately without the extraction steps outlined in Protocol A.

Q: My sensitivity is still too low. Should I derivatize?

A: Derivatization (e.g., with 2-nitrophenylhydrazine) can increase sensitivity by 10-50x and improve retention on C18 columns.[1] However, it adds significant labor and variability.[1]

  • Recommendation: Exhaust HILIC optimization and Source Gas tuning first.[1] Use derivatization only as a last resort for trace-level detection (<1 ppb) in difficult matrices.[1]

References

  • US EPA. (2015).[1] Determination of Sodium Fluoroacetate (Compound 1080) in Water by Direct Injection LC-MS/MS.[1] National Environmental Methods Index.[1] Link

  • Bessaire, T., et al. (2015).[1] Quantitative determination of sodium monofluoroacetate "1080" in infant formulas and dairy products by isotope dilution LC-MS/MS.[1][3] Food Additives & Contaminants: Part A. Link

  • SCIEX. (2015).[1] LC-MS/MS Analysis of Emerging Food Contaminants: Sodium Fluoroacetate. Application Note. Link

  • Cambridge Isotope Laboratories. Sodium monofluoroacetate (13C2, 99%) Product Page.[1][4]Link[1][4]

  • Stahnke, H., et al. (2009).[1] Compensation of Matrix Effects by Postcolumn Infusion of a Monitor Substance in Multiresidue Analysis with LC-MS/MS. Analytical Chemistry.[1][5][6][7][8][9][10][11] Link[1]

Sources

Technical Support Center: Sodium Fluoroacetate-13C2 Stability & Lifecycle Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Handling of Sodium Fluoroacetate-13C2 Stock Solutions Document ID: TS-SFA-13C2-001 Last Updated: 2024-05-20 Safety Level: DANGER - HIGHLY TOXIC [1]

Emergency Safety Warning

Sodium Fluoroacetate (Compound 1080) is a metabolic poison (Krebs cycle inhibitor). [1]

  • Mechanism: It converts to fluorocitrate, which blocks aconitase, causing citrate accumulation and fatal metabolic disruption.[1][2]

  • Handling: Always wear double nitrile gloves, safety goggles, and a lab coat.[1] Handle neat powder only in a certified fume hood or glovebox.[1]

  • Spills: Neutralize with lime or dilute ammonia (though chemical destruction is slow; physical containment is priority).[1]

Section 1: Stock Solution Lifecycle & Storage (FAQs)

Q1: What is the optimal solvent for this compound stock solutions? A:

  • Primary Stock (1–10 mg/mL): Sterile Water or Methanol:Water (50:50 v/v) .[1]

    • Reasoning: Sodium fluoroacetate is a salt (

      
      ) and is highly soluble in water (>1000 g/L).[1] It is practically insoluble in non-polar solvents like hexane or pure acetonitrile.[1]
      
  • Critical Warning (The "Methylation Trap"): Avoid storing dilute standards in acidic methanol .

    • Technical Insight: In the presence of acid traces (often found in unbuffered mobile phases), haloacetic acids can undergo spontaneous esterification to form methyl fluoroacetate.[1] This is volatile and will result in a loss of signal for the ionic analyte.[1]

Q2: How stable is the


 isotopic label? 
A: 
The 

label is incorporated into the carbon backbone (acetate skeleton).[1] This bond is non-exchangeable under standard laboratory conditions.[1] Unlike deuterium (

) labeling, which can undergo H/D exchange at acidic/basic pH, carbon isotopes are chemically inert.[1]
  • Risk Factor: Zero risk of label loss.[1]

  • Risk Factor: High risk of biological degradation (see Q3).[1]

Q3: My aqueous stock solution lost concentration after 2 months at 4°C. Why? A: You likely experienced Microbial Degradation .[1]

  • Mechanism:[1][3][4][5] Many soil bacteria (e.g., Pseudomonas, Fusarium) possess dehalogenase enzymes that cleave the C-F bond, utilizing fluoroacetate as a carbon source.[1]

  • Solution: Store aqueous stocks at -20°C or lower .[1] If storage at 4°C is required, ensure the water is sterile-filtered (0.2 µm) and the container is sterile.[1]

Q4: Glass or Plastic containers? A: Polypropylene (PP) is preferred for aqueous stocks. [1]

  • Reasoning: While fluoroacetate is not strongly hydrophobic (limiting adsorption losses common with lipophilic drugs), glass surfaces can leach sodium or introduce active sites that may catalyze degradation at trace levels over long periods.[1] More importantly, PP minimizes breakage risks for this highly toxic compound.[1]

  • Exception: If using EPA Method 552.2 (derivatization to esters), amber glass is required for the organic extracts.[1]

Section 2: Troubleshooting Analytical Anomalies

Issue 1: "I see the parent mass, but the retention time (RT) shifts between runs."

  • Root Cause: pH Mismatch.[1]

  • Explanation: Fluoroacetic acid has a pKa of approx.[1][6] 2.6.

    • If Mobile Phase pH

      
       pKa: The analyte splits between ionized (
      
      
      
      ) and neutral (
      
      
      ) forms, causing peak tailing and RT instability.[1]
    • Fix: Buffer your aqueous mobile phase to pH > 4.0 (fully ionized) or pH < 2.0 (fully protonated, for reverse phase retention).

Issue 2: "The Internal Standard (


) signal is suppressing the analyte signal." 
  • Root Cause: Cross-talk or Impurity.[1]

  • Explanation: While

    
     adds +2 Da, check your mass resolution. If the concentration of IS is too high (>100x analyte), the M+0 isotope of the IS (due to natural impurity or incomplete labeling) might contribute to the analyte channel.[1]
    
  • Fix: Run a "Blank + IS" sample. If you see a peak in the Analyte transition window, dilute the IS working solution.[1]

Section 3: Visualizing Stability & Workflows
Diagram 1: Stock Solution Lifecycle Management

Caption: Logical workflow for preparing, storing, and validating this compound stocks to prevent degradation.

StockLifecycle RawMaterial Solid this compound (Store Desiccated @ RT) SolventSelect Select Solvent: Sterile Water or 50% MeOH RawMaterial->SolventSelect Dissolution Dissolution (Volumetric Flask) Avoid Acidification! SolventSelect->Dissolution Aliquot Aliquot into PP Vials (Single-use to avoid freeze-thaw) Dissolution->Aliquot Storage Storage @ -20°C (Prevents Microbial Growth) Aliquot->Storage Check Stability Check (LC-MS/MS) Compare to Fresh Std Storage->Check Every 6 Months Use Working Solution (Use within 24h) Storage->Use Thaw Check->RawMaterial Fail (Re-prep) Check->Use Pass

Diagram 2: Degradation Pathways

Caption: Primary degradation routes for Fluoroacetate. Note that hydrolysis is slow, while microbial action is rapid.[1]

Degradation cluster_Bio Biological (Fast) cluster_Chem Chemical (Slow) SFA Sodium Fluoroacetate (Active) Microbe Microbial Dehalogenase (Pseudomonas/Fusarium) SFA->Microbe Aqueous @ 4°C Acid Acidic MeOH (Storage Error) SFA->Acid H+ / MeOH Glycolate Glycolate (Non-Toxic) Microbe->Glycolate -F ion release Ester Methyl Fluoroacetate (Volatile/Lost) Acid->Ester Esterification

[1]

Section 4: Validated Stability Data

The following table summarizes expected stability based on solvent and temperature conditions.

Solvent MatrixStorage TempStability DurationPrimary Risk Factor
Solid Powder 20°C (Dry)> 5 YearsHygroscopic (absorbs moisture)
Sterile Water -20°C> 2 YearsNone (if sealed correctly)
Sterile Water 4°C< 1 MonthMicrobial defluorination
Methanol (Neutral) -20°C> 1 YearEvaporation / Concentration change
Acidic Methanol -20°CUnstable (< 24h) Methyl ester formation (Volatilization)
Section 5: Analytical Protocol (LC-MS/MS Verification)

Objective: Verify the integrity of a stored


 stock solution against a fresh reference standard.
  • Preparation:

    • Reference: Weigh fresh this compound solid. Dissolve in 50:50 MeOH:Water to 1 mg/mL.

    • Test Sample: Thaw the stored aliquot.

  • Dilution:

    • Dilute both to 100 ng/mL in Mobile Phase A (e.g., 10mM Ammonium Acetate).[1]

  • Instrument Parameters:

    • Column: C18 or HILIC (Fluoroacetate is very polar; HILIC often provides better retention).[1]

    • Mode: Negative Electrospray Ionization (ESI-).[1]

    • Transition: Monitor m/z 79 → 33 (loss of COOH) for unlabeled, m/z 81 → 34/35 for

      
      .
      
  • Acceptance Criteria:

    • Area count of Test Sample must be within 95-105% of Reference .[1]

    • No new peaks in the chromatogram (indicating degradation products).[1]

References
  • United States Environmental Protection Agency (EPA). (1995).[1] Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection.[1][7] Revision 1.0. [Link][1]

  • National Institute for Occupational Safety and Health (NIOSH). (2014).[1] Emergency Response Safety and Health Database: Sodium Fluoroacetate.[1] Centers for Disease Control and Prevention.[1] [Link]

  • New Zealand Department of Conservation. (2021).[1] Sodium Fluoroacetate (1080) Properties and Stability.[1][3][6][8][9][Link][1]

  • PubChem. (n.d.).[1] Sodium Fluoroacetate - Compound Summary.[1][3][10] National Library of Medicine.[1] [Link][1]

Sources

Technical Support Center: Optimizing Derivatization for Sodium Fluoroacetate-13C2 GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of sodium fluoroacetate (SFA) and its stable isotope-labeled internal standard, sodium fluoroacetate-13C2, by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical pre-analytical step of derivatization, ensuring robust and reliable quantitative results. Due to its high polarity and low volatility, direct GC-MS analysis of fluoroacetic acid (FAA), the active component of SFA, is challenging, making derivatization an essential process. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during method development and routine analysis.

I. Troubleshooting Guide: Navigating Common Derivatization Challenges

This section addresses specific problems you may encounter during the derivatization of sodium fluoroacetate, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Derivatization Yield Incomplete reaction: Insufficient reagent, suboptimal temperature, or inadequate reaction time. Presence of water: Moisture can hydrolyze derivatizing reagents and the formed derivatives, significantly reducing yield.[1] pH of the reaction mixture: The efficiency of many derivatization reactions is pH-dependent.Optimize reaction conditions: Increase the molar ratio of the derivatizing agent to the analyte (a 2:1 ratio is a good starting point for silylating reagents). Experiment with higher temperatures and longer incubation times.[1] Ensure anhydrous conditions: Thoroughly dry all glassware and solvents. Use a drying agent like sodium sulfate to remove residual water from the sample extract before adding the derivatization reagent.[1] Adjust pH: For reactions like pentafluorobenzylation, ensure the pH is appropriately adjusted to facilitate the reaction.
Poor Chromatographic Peak Shape (Tailing) Active sites in the GC system: The liner, column, or injection port can have active sites that interact with the analyte. Column blockage: Particulate matter can obstruct the column, leading to distorted peak shapes. Solvent-phase polarity mismatch: Injecting a sample in a solvent with a polarity that is vastly different from the stationary phase can cause peak distortion.[2]System maintenance: Use a deactivated liner and perform regular maintenance. Consider trimming the column to remove active sites. Using an ultra-inert column can also mitigate this issue.[2] Sample filtration: Filter samples before injection to remove any particulate matter. Solvent selection: Choose a solvent that is compatible with your GC column's stationary phase.
Variable and Non-Reproducible Results Inconsistent derivatization: Minor variations in reaction time, temperature, or reagent addition can lead to inconsistent derivative formation. Matrix effects: Co-extracted compounds from the sample matrix can interfere with the derivatization reaction or the ionization process in the mass spectrometer.[3] Instability of derivatives: Some derivatives may be unstable and degrade over time.Standardize the protocol: Strictly adhere to the optimized derivatization protocol for all samples, standards, and quality controls. The use of an autosampler for reagent addition can improve precision. Sample cleanup: Employ a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[4] Analyze samples promptly: Analyze the derivatized samples as soon as possible after preparation. If storage is necessary, investigate the stability of the derivatives under different conditions (e.g., temperature, light exposure).
Presence of Interfering Peaks Byproducts of the derivatization reaction: Excess reagent or reaction byproducts can result in additional peaks in the chromatogram. Contamination: Contaminants from solvents, glassware, or the sample itself can be derivatized and interfere with the analyte of interest.Optimize reagent amount: Use the minimum amount of derivatizing reagent necessary for complete reaction to minimize byproducts. Thorough cleaning: Ensure all glassware is meticulously cleaned. Use high-purity solvents and reagents. A blank sample (containing only the derivatization reagents) should be run to identify any background peaks.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the derivatization of sodium fluoroacetate for GC-MS analysis.

Q1: Why is derivatization necessary for the GC-MS analysis of sodium fluoroacetate?

Sodium fluoroacetate is a salt of fluoroacetic acid, a highly polar and non-volatile compound. Gas chromatography requires analytes to be volatile and thermally stable to travel through the GC column. Derivatization chemically modifies the fluoroacetic acid molecule, replacing the active hydrogen in the carboxylic acid group with a less polar, more volatile functional group, making it suitable for GC analysis.

Q2: What are the most common derivatization methods for sodium fluoroacetate?

The most commonly reported and effective derivatization methods for sodium fluoroacetate for GC-MS analysis are:

  • Pentafluorobenzylation: Reacting fluoroacetic acid with pentafluorobenzyl bromide (PFBBr) to form the pentafluorobenzyl ester. This is a widely used method that produces a derivative with excellent electron-capturing properties, leading to high sensitivity, especially with an electron capture detector (ECD) or in negative chemical ionization (NCI) MS.[5][6][7]

  • Esterification with Alcohols: Converting fluoroacetic acid into an ester, for example, by reacting it with ethanol in the presence of a strong acid catalyst like sulfuric acid. This method is straightforward and yields volatile derivatives suitable for GC-MS analysis.[8][9]

Q3: What is the role of the this compound internal standard?

This compound is a stable isotope-labeled internal standard. It is chemically identical to the analyte of interest but has a slightly higher molecular weight due to the presence of two carbon-13 isotopes. It is added to the sample at a known concentration before extraction and derivatization. Since it behaves identically to the native analyte throughout the entire analytical process, it is used to correct for any analyte loss during sample preparation and for variations in instrument response. This ensures higher accuracy and precision in the quantitative analysis.[4][10]

Q4: Can I use silylation for derivatizing sodium fluoroacetate?

Silylation is a very common derivatization technique for compounds with active hydrogens, including carboxylic acids.[11] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[11] While theoretically applicable to fluoroacetic acid, specific optimized protocols for this application are less commonly reported in the literature compared to pentafluorobenzylation or esterification. If you choose to explore silylation, it is crucial to ensure anhydrous conditions, as silylating reagents are highly sensitive to moisture.[1]

Q5: Are there other derivatization reagents I can consider?

Alkyl chloroformates, such as ethyl chloroformate, are versatile reagents that can be used for the derivatization of carboxylic acids.[12][13] They react with carboxylic acids to form mixed anhydrides, which are then converted to esters. This method can be performed in aqueous media, which can be an advantage.[12] However, as with silylation, specific applications to sodium fluoroacetate are not as extensively documented.

III. Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the two most common derivatization methods for sodium fluoroacetate.

Protocol 1: Derivatization using Pentafluorobenzyl Bromide (PFBBr)

This protocol is based on the principle of forming a pentafluorobenzyl ester of fluoroacetic acid, which is highly sensitive for GC-MS analysis.[6][7]

Materials:

  • Sample extract containing sodium fluoroacetate and this compound

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

  • Aqueous base solution (e.g., 0.1 M potassium carbonate)

  • Organic solvent for extraction (e.g., hexane or ethyl acetate)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • pH Adjustment: To a vial containing the aqueous sample extract, add the aqueous base solution to adjust the pH to >7. This ensures that the fluoroacetic acid is in its anionic form (fluoroacetate).

  • Reagent Addition: Add the PFBBr solution to the vial. The molar excess of PFBBr should be optimized, but a 5-10 fold excess is a good starting point.

  • Reaction: Cap the vial tightly and vortex for 1 minute. Place the vial in a heating block or water bath set to 60-70°C for 1-2 hours. The optimal time and temperature should be determined experimentally.

  • Extraction: After the reaction is complete, cool the vial to room temperature. Add an appropriate organic solvent (e.g., 1 mL of hexane) and vortex vigorously for 2 minutes to extract the PFB-fluoroacetate derivative.

  • Phase Separation: Centrifuge the vial to separate the organic and aqueous layers.

  • Drying: Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried organic extract is now ready for GC-MS analysis.

Protocol 2: Esterification with Ethanol

This protocol describes the formation of ethyl fluoroacetate through acid-catalyzed esterification.[8][9]

Materials:

  • Dried sample residue containing sodium fluoroacetate and this compound

  • Ethanol (anhydrous)

  • Concentrated sulfuric acid

  • Neutralizing solution (e.g., saturated sodium bicarbonate)

  • Organic solvent for extraction (e.g., hexane or diethyl ether)

  • Anhydrous sodium sulfate

  • Heating block or water bath

Procedure:

  • Reagent Addition: To the dried sample residue in a vial, add a mixture of ethanol and a catalytic amount of concentrated sulfuric acid (e.g., 500 µL of ethanol with 1-2 drops of H₂SO₄).

  • Reaction: Cap the vial tightly and heat it in a heating block or water bath at 80-90°C for 30-60 minutes.

  • Neutralization: Cool the vial to room temperature. Carefully add the neutralizing solution dropwise until the effervescence ceases to neutralize the excess sulfuric acid.

  • Extraction: Add an organic solvent (e.g., 1 mL of hexane) and vortex vigorously for 2 minutes to extract the ethyl fluoroacetate.

  • Phase Separation: Centrifuge the vial to separate the organic and aqueous layers.

  • Drying: Transfer the organic layer to a clean vial containing anhydrous sodium sulfate.

  • Analysis: The dried organic extract is ready for GC-MS analysis.

IV. Visualization of the Analytical Workflow

The following diagram illustrates the complete workflow for the analysis of sodium fluoroacetate using GC-MS, highlighting the critical derivatization step.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Collection (e.g., biological tissue, water) Extraction Extraction of SFA and SFA-13C2 Sample->Extraction Addition of SFA-13C2 IS Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization Reaction (e.g., PFBBr, Esterification) Cleanup->Derivatization GC_MS GC-MS Injection and Analysis Derivatization->GC_MS Data Data Acquisition and Processing GC_MS->Data Quantification Quantification using SFA-13C2 IS Data->Quantification

Caption: Workflow for SFA GC-MS analysis.

V. References

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • The Identification of Sodium Fluoroacetate (Compound 1080) Employing NMR Spectroscopy. (2025, November 22). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Determination of Sodium Fluoroacetate (Compound 1080) in Biological Tissues. (1990). PubMed. Retrieved February 7, 2026, from [Link]

  • Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. (n.d.). Restek. Retrieved February 7, 2026, from [Link]

  • LC-MS/MS Analysis of Emerging Food Contaminants. (n.d.). SCIEX. Retrieved February 7, 2026, from [Link]

  • Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction. (2005). PubMed. Retrieved February 7, 2026, from [Link]

  • A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. (2022). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Extraction and derivatization of polar herbicides for GC-MS analyses. (2007). PubMed. Retrieved February 7, 2026, from [Link]

  • Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. (2018). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Preparation method of sodium fluoroacetate for qualitative and quantitative analysis of forensic science. (n.d.). Patsnap Eureka. Retrieved February 7, 2026, from [Link]

  • Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. (2022). MDPI. Retrieved February 7, 2026, from [Link]

  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. (2021). MDPI. Retrieved February 7, 2026, from [Link]

  • Pentafluorobenzylation and detection of sodium monofluoroacetate (compound 1080) in veterinary samples using gas chromatography/tandem quadrupole mass spectrometry with multiple reaction monitoring. (2021). PubMed. Retrieved February 7, 2026, from [Link]

  • Detection of sodium fluoroacetate (Compound 1080) in water by direct injection LC-MS/MS. (n.d.). U.S. EPA. Retrieved February 7, 2026, from [Link]

  • Ultra-trace determination of sodium fluoroacetate (1080) as monofluoroacetate in milk and milk powder by GC-MS/MS and LC-MS/MS. (2016). ResearchGate. Retrieved February 7, 2026, from [Link]

  • A sensitive and validated LC-MS/MS method for the determination of monofluoroacetate in kidney tissue. (2024). UC Davis - eScholarship.org. Retrieved February 7, 2026, from [Link]

  • Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction. (2005). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Ultra-trace determination of sodium fluoroacetate (1080) as monofluoroacetate in milk and milk powder by GC-MS/MS and LC-MS/MS. (2016). Analytical Methods (RSC Publishing). Retrieved February 7, 2026, from [Link]

  • Quantitative determination of sodium monofluoroacetate "1080" in infant formulas and dairy products by isotope dilution LC-MS/MS. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Direct aqueous injection of the fluoroacetate anion in potable water for analysis by liquid chromatography tandem mass-spectrometry. (2017). PMC. Retrieved February 7, 2026, from [Link]

  • Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. (2006). ResearchGate. Retrieved February 7, 2026, from [Link]

  • A comparative study of N-methyl-N-trimethylsilyltrifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. (2006). PubMed. Retrieved February 7, 2026, from [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (n.d.). Agilent. Retrieved February 7, 2026, from [Link]

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

correcting for isotopic exchange in sodium fluoroacetate-13C2 experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting for Isotopic Exchange & Natural Abundance in 13C2-Fluoroacetate Tracing Audience: Senior Researchers, Metabolic Engineers, and Toxicology Scientists Version: 2.1 (Current)

Module 1: The Core Challenge – Distinguishing Signal from Noise

In metabolic tracing, "isotopic exchange" is often a misnomer for three distinct phenomena that distort your data. When using Sodium Fluoroacetate-13C2 (FA-13C2) , you are tracking a "suicide substrate" that undergoes lethal synthesis.

To interpret your Mass Spectrometry (MS) or NMR data accurately, you must mathematically correct for:

  • Natural Abundance (NA): The background 1.1% 13C present in all organic matter.

  • Tracer Impurity: The fraction of your FA-13C2 probe that is actually FA-13C1 or FA-12C (unlabeled).

  • Metabolic Dilution: The "exchange" of your labeled pool with endogenous, unlabeled acetate.

The Golden Rule: You cannot calculate flux or inhibition efficiency (aconitase blockade) without first "cleaning" your isotopologue distribution.

Module 2: The "Lethal Synthesis" Pathway & Label Fate

Before applying corrections, you must understand where your 13C label physically goes. Unlike standard glucose tracing, FA-13C2 is designed to stop the TCA cycle.

The Pathway Logic
  • Entry: FA-13C2 enters the cell (via monocarboxylate transporters).

  • Activation: Converted to Fluoroacetyl-CoA-13C2 .

  • Condensation: Citrate Synthase combines it with Oxaloacetate to form (-)-erythro-2-fluorocitrate-13C2 .

  • Blockade: Fluorocitrate binds Aconitase.[1][2][3] It cannot be dehydrated to cis-aconitate easily.

  • Defluorination (The Leak): In some tissues, slow defluorination occurs, releasing F- and converting the label to 4-Hydroxy-trans-aconitate (retaining the 13C label but shifting mass).

LethalSynthesis FA Fluoroacetate-13C2 (Tracer) FACoA Fluoroacetyl-CoA-13C2 FA->FACoA Acetyl-CoA Synthetase FC (-)-Erythro-2-Fluorocitrate-13C2 (The Inhibitor) FACoA->FC Citrate Synthase (+ OAA) OAA Oxaloacetate (Endogenous) OAA->FC Aconitase Aconitase (Enzyme Target) FC->Aconitase Irreversible Binding Block TCA Cycle HALTED Aconitase->Block Leak 4-Hydroxy-trans-aconitate (Defluorinated Product) Aconitase->Leak Slow Defluorination (Label Mass Shift)

Figure 1: The Lethal Synthesis Pathway. The 13C2 label (blue) tracks into Fluorocitrate (yellow). Note the "Leak" pathway (dashed) which represents a mass shift due to defluorination, often confused with isotopic exchange.

Module 3: Mathematical Correction Protocols

Do not rely on simple background subtraction. You must use the Matrix Method to deconvolute Natural Abundance (NA) and Tracer Purity (


).
Step 1: Define Your Vectors
  • 
     : The raw intensity vector from your MS (M+0, M+1, M+2...).
    
  • 
     : The true biological label distribution (what you want).
    
  • 
     : The correction matrix for natural abundance (based on chemical formula).
    
  • 
     : The correction matrix for tracer impurity.[4]
    
Step 2: The Correction Equation

The relationship is linear:



To solve for the biological data:



Step 3: Execution Guide (Troubleshooting Table)
ParameterDescriptionHow to Determine
Chemical Formula The formula of the fragment being measured (including derivative groups like TBDMS).Use ChemCalc or similar tools. Crucial: If using GC-MS, include the Si/C atoms from the derivatizing agent.
Tracer Purity (

)
The % of FA that is truly 13C2 vs 13C1.Run a "neat" standard of your FA-13C2 through the MS. If M+1 is 2% of M+2, your purity vector is [0, 0.02, 0.98].
Resolution MS resolving power.Ensure your MS can distinguish 13C peaks from heteroatom isotopes (e.g., 34S) if applicable, though less critical for small fluoroacetate fragments.

Module 4: Troubleshooting & FAQs

Q1: My M+0 peak (unlabeled) is higher than expected. Is the tracer degrading?

Diagnosis: This is likely Metabolic Dilution , not degradation. Explanation: Even though FA blocks the cycle, cells have a standing pool of endogenous acetate and acetyl-CoA. Action:

  • Calculate the Fractional Enrichment :

    
    .
    
  • If M+0 is high, it quantifies the contribution of endogenous acetate relative to your tracer. This is a biological finding, not an error.

Q2: I see a mass shift of -20 Da (or similar) in my fluorocitrate spectrum. Is this isotopic exchange?

Diagnosis: This is Defluorination . Explanation: Fluorocitrate (MW ~208) can lose HF (MW 20) or F (MW 19) during ionization or enzymatically (forming hydroxy-aconitate). Action:

  • Check your ionization energy (Source Voltage). High energy causes in-source fragmentation (loss of HF).

  • Lower the source temperature/voltage.

  • If the peak persists, it is likely the enzymatic metabolite 4-hydroxy-trans-aconitate, confirming the enzyme mechanism is active but "leaky" (Lauble et al., 1996).

Q3: How do I correct for the Fluorine atom's isotopic contribution?

Diagnosis: Fluorine is monoisotopic (


 = 100%).
Explanation:  Unlike Carbon, Nitrogen, or Oxygen, Fluorine has no natural M+1 isotope.
Action:  You do not  need to correct for Fluorine natural abundance. Only correct for the Carbon (1.1%) and Oxygen (0.2%) atoms in the fluoroacetate/fluorocitrate backbone.

Module 5: Workflow Visualization

Use this workflow to standardize your data processing pipeline.

CorrectionWorkflow cluster_QC Pre-Processing cluster_Math Matrix Correction Raw Raw MS Data (Intensities M0, M1, M2...) Baseline Subtract Baseline (Noise Removal) Raw->Baseline InvMatrix Apply Inverse Matrix (M_corr = C^-1 * M_meas) Baseline->InvMatrix PurityCheck Input Tracer Purity (From CoA) PurityCheck->InvMatrix Formula Define Fragment Formula (Include Deriv. Groups) Formula->InvMatrix Result Corrected Isotopologues (Biological Enrichment) InvMatrix->Result Analysis Flux/Inhibition Analysis Result->Analysis

Figure 2: Data Processing Workflow. The critical step is the Matrix Correction (Green), which requires accurate inputs of chemical formula and tracer purity.

References

  • Moseley, H. N. (2010). Error analysis and propagation in the metabolic flux analysis of stable isotope labeling experiments. Metabolic Engineering.

  • Lauble, H., et al. (1996).[2] The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex.[5] Proceedings of the National Academy of Sciences.

  • Yuan, J., et al. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry.

  • Su, X., et al. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry.

  • Peters, R. A. (1952). Lethal Synthesis. Proceedings of the Royal Society B.

Sources

Validation & Comparative

Validating Sodium Fluoroacetate-13C2 Analysis: A Comparative Guide Against EPA Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "1080" Analytical Challenge

Sodium fluoroacetate (Compound 1080) represents a unique analytical paradox: it is a structurally simple molecule (MW 100.02) yet notoriously difficult to quantify at trace levels due to its high polarity, low molecular weight, and lack of strong chromophores. While the U.S. EPA has established stringent screening levels—such as the 0.4 µg/L limit for potable water—traditional methods often fail to meet the speed and accuracy required for modern emergency response and environmental monitoring.

This guide validates the Sodium Fluoroacetate-13C2 Isotope Dilution Mass Spectrometry (IDMS) method. We compare this approach against traditional external calibration and derivatization-GC/MS workflows, demonstrating how the 13C2 internal standard provides a self-correcting mechanism for the massive ion suppression (>40%) often observed in complex matrices like milk, biological fluids, and environmental waters.

Regulatory & Methodological Context

The EPA’s "Selected Analytical Methods for Environmental Remediation and Recovery" (SAM) identifies sodium fluoroacetate as a high-priority analyte. Historically, analysis relied on:

  • Derivatization-GC/MS: Requires time-consuming esterification (e.g., with pentafluorobenzyl bromide) to make the polar analyte volatile.

  • Ion Chromatography (IC): Lacks the molecular specificity of MS/MS.

  • LC-MS/MS with External Calibration: Susceptible to matrix effects where co-eluting compounds suppress ionization, leading to false negatives.

The 13C2-labeled internal standard method aligns with the rigorous requirements of EPA Method 538 and Method 8321B (adapted for fluoroacetate), offering a direct aqueous injection (DAI) workflow that bypasses derivatization while mathematically correcting for matrix interferences.

Experimental Protocol: 13C2-IDMS Workflow

This protocol utilizes a Direct Aqueous Injection (DAI) approach, optimized for high throughput and minimal sample handling, validated against EPA recovery standards.

Reagents & Standards
  • Target Analyte: Sodium Fluoroacetate (unlabeled).

  • Internal Standard (IS): this compound (Mass shift +2 Da).

  • Matrix Modifier: L(+)-Ascorbic acid (dechlorination) and Sodium Omadine (microbial inhibitor).[1]

LC-MS/MS Conditions
  • Column: C8 Reversed-Phase (e.g., Waters Sunfire, 150 mm x 4.6 mm, 5 µm) or HILIC equivalent.

    • Note: C8 is preferred for DAI to retain the polar anion via hydrophobic subtraction mechanisms.

  • Mobile Phase:

    • A: 0.005% Acetic Acid in Water.[1]

    • B: 0.005% Acetic Acid in Acetonitrile.[1]

  • Ionization: ESI Negative Mode (ESI-).

MRM Transitions Table
CompoundPrecursor Ion (

)
Product Ion (

)
TypeCollision Energy (eV)
Fluoroacetate (Native) 77.057.0Quantifier14
77.033.0Qualifier14
Fluoroacetate-13C2 (IS) 79.059.0Quantifier14
79.035.0Qualifier14

Note: If using the mixed isotope standard (13C2, D2), the precursor shifts to ~81


.[2] The protocol below assumes the 13C2 analog.
Step-by-Step Workflow

AnalyticalWorkflow Sample Sample Collection (Water/Bio-fluid) Preserve Preservation (Ascorbic Acid + Na Omadine) Sample->Preserve Filter Filtration (0.22 µm PVDF) Preserve->Filter Spike Internal Standard Spiking (Add 13C2-Fluoroacetate) Filter->Spike Critical Step Inject Direct Aqueous Injection (20 µL) Spike->Inject Separation LC Separation (C8 Column, Acidic Mobile Phase) Inject->Separation Detection MS/MS Detection (ESI-, MRM Mode) Separation->Detection Quant Quantitation (Ratio of Analyte/IS) Detection->Quant

Figure 1: Direct Aqueous Injection (DAI) workflow utilizing 13C2-Internal Standard for self-validating quantitation.

Performance Comparison: 13C2 vs. Alternatives

The following data synthesizes validation studies comparing the 13C2-IDMS method against External Calibration (LC-MS without IS) and Derivatization (GC-MS).

Comparative Performance Matrix
FeatureMethod A: 13C2-IDMS (Recommended) Method B: External Calibration Method C: Derivatization GC-MS
Matrix Effect Correction Excellent. IS and analyte suffer identical suppression; ratio remains constant.Poor. High susceptibility to ion suppression (up to 40% signal loss).Moderate. Derivatization removes some matrix, but extraction is variable.
Sample Prep Time < 15 mins. (Filter & Spike).< 15 mins. (Filter).> 4 Hours. (Extraction, Esterification, Dry-down).
Recovery Accuracy 96% – 117% (Self-correcting).60% – 85% (Variable).80% – 110% (Dependent on extraction efficiency).
Limit of Detection (LOD) 0.4 µg/L (ppb) 0.4 µg/L (in pure water only)0.1–0.5 µg/L
Linearity (

)
> 0.999 > 0.990> 0.995
The Mechanism of Error Correction

The primary failure mode in fluoroacetate analysis is Ion Suppression . In complex matrices (e.g., milk, wastewater), co-eluting compounds compete for charge in the ESI source.

  • External Calibration: If the matrix suppresses the signal by 40%, the calculated concentration is 40% lower than reality (False Negative).

  • 13C2-IDMS: The 13C2 standard co-elutes perfectly with the native analyte. If the matrix suppresses the native signal by 40%, it also suppresses the 13C2 signal by 40%. The ratio of the two signals remains unchanged, preserving accuracy.

IonSuppression Analyte Native Fluoroacetate (m/z 77) Source ESI Source (Ionization) Analyte->Source IS 13C2-Fluoroacetate (m/z 79) IS->Source Matrix Matrix Interferences (Salts, Proteins) Matrix->Source Suppression Ion Suppression (Charge Competition) Source->Suppression SignalA Suppressed Signal A (-40%) Suppression->SignalA SignalIS Suppressed Signal IS (-40%) Suppression->SignalIS Result Calculated Ratio (Unchanged) SignalA->Result SignalIS->Result

Figure 2: Mechanism of Ion Suppression Correction. The 13C2 standard compensates for matrix effects by maintaining a constant response ratio.

Discussion & Causality

Why the 13C2 Method Validates Against EPA Standards

EPA validation criteria (e.g., in Method 538 or SAM guidelines) typically require recovery rates between 70% and 130% .

  • Causality: The high polarity of fluoroacetate (pKa ~2.72) makes it difficult to retain on standard C18 columns, often requiring C8 or HILIC. In these regions, "chemical noise" from the solvent front is high.

  • Result: External calibration methods frequently fail the recovery metric in real-world samples (e.g., tap water with high TOC) because the ionization efficiency varies between the clean standard and the dirty sample.

  • Solution: The 13C2 method is self-validating . By spiking the isotope before injection, any loss in sensitivity is mathematically cancelled out. Data from comparative studies confirms that while external calibration yields recoveries as low as 60% in high-conductance water, the IDMS approach consistently yields 96-117% recovery [1, 2].

Linearity and Range

The 13C2 method demonstrates linearity over 3 orders of magnitude (0.1 to 100 ng/mL).[3] This dynamic range is critical for emergency response scenarios where contamination levels may vary wildly.

References

  • Bessaire, T., et al. (2015). Quantitative determination of sodium monofluoroacetate "1080" in infant formulas and dairy products by isotope dilution LC-MS/MS. Food Additives & Contaminants: Part A. [2]

  • U.S. Environmental Protection Agency (EPA). (2023). Selected Analytical Methods for Environmental Remediation and Recovery (SAM). EPA/600/R-12/555.

  • Hamelin, E.I., et al. (2010). Quantification of Monofluoroacetate and Monochloroacetate in Human Urine by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Journal of Chromatography B.

  • Kosek, V., et al. (2020). Direct Aqueous Injection LC-MS/MS Method for the Analysis of Fluoroacetate in Potable Water. Journal of Analytical Toxicology.

Sources

A Comparative Guide to the Cross-Validation of NMR and MS Methods for Sodium Fluoroacetate-13C2 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of isotopically labeled compounds is paramount. Sodium fluoroacetate-13C2 (SFA-13C2), a critical internal standard in toxicological and environmental analyses, demands robust analytical methodologies to ensure data integrity. This guide provides an in-depth comparison and cross-validation of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the quantitative analysis of SFA-13C2. Drawing upon established principles and field-proven insights, we will explore the nuances of each method, from foundational theory to practical application, culminating in a comprehensive cross-validation strategy.

Introduction: The Analytical Imperative for this compound

Sodium fluoroacetate (also known as compound 1080) is a highly toxic pesticide.[1][2] Its detection and quantification in various matrices are crucial for environmental monitoring and forensic toxicology.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][5] The choice of analytical technique for this purpose is not merely a matter of preference but a critical decision that impacts the reliability and validity of the results.

This guide is structured to provide researchers, scientists, and drug development professionals with a clear, objective comparison of NMR and MS methodologies for SFA-13C2 analysis. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a framework for their cross-validation, all grounded in scientific integrity and adherence to regulatory expectations.

Section 1: Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful primary analytical method that allows for the direct, non-destructive quantification of a substance without the need for an identical reference standard of the analyte.[6] For isotopically labeled compounds like SFA-13C2, quantitative 13C NMR (qNMR) offers a unique advantage due to its wide chemical shift range, which minimizes signal overlap, a common challenge in 1H NMR of complex mixtures.[6]

The Causality Behind Experimental Choices in qNMR

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. However, for 13C NMR, several factors can affect this proportionality, including the Nuclear Overhauser Effect (NOE) and long spin-lattice relaxation times (T1).[7] To achieve accurate quantification, these effects must be mitigated. The use of inverse-gated decoupling, which turns off the proton decoupler during the relaxation delay, suppresses the NOE.[7] Additionally, a sufficiently long relaxation delay (typically 5-7 times the longest T1) must be employed to ensure complete relaxation of all nuclei before the next pulse, allowing for a quantitative measurement.

Experimental Protocol: Quantitative 13C NMR of this compound

Objective: To determine the concentration of a this compound solution using an internal standard of known concentration.

Materials:

  • This compound sample

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterated solvent (e.g., D2O)

  • NMR tubes (5 mm)

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the internal standard and the this compound sample.

    • Dissolve both in a precise volume of D2O in a volumetric flask.

    • Transfer an appropriate volume of the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Tune and match the probe for 13C observation.

    • Shim the magnetic field to achieve optimal resolution.

    • Calibrate the 90° pulse width.

  • Acquisition of Quantitative 13C NMR Spectrum:

    • Set up a 1D 13C experiment with inverse-gated proton decoupling.

    • Set the relaxation delay (D1) to at least 5 times the longest T1 of the signals of interest (for both SFA-13C2 and the internal standard).

    • Acquire the spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the characteristic signals for both this compound and the internal standard.

    • Calculate the concentration of this compound using the following equation:

    Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (M_IS / M_analyte) * (Purity_IS / Purity_analyte) * Concentration_IS

    Where:

    • N = number of carbons giving rise to the signal

    • M = molecular weight

    • Purity = purity of the substance

Diagram: Quantitative 13C NMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh SFA-13C2 & Internal Standard prep2 Dissolve in D2O prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Instrument Setup & Calibration prep3->acq1 acq2 Acquire 13C Spectrum (Inverse-gated) acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 proc2 Baseline Correction & Integration proc1->proc2 proc3 Concentration Calculation proc2->proc3

Caption: Workflow for quantitative 13C NMR analysis.

Section 2: Quantitative Analysis by Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a highly sensitive and selective method for quantitative analysis.[8] For this compound, LC-MS/MS (tandem mass spectrometry) is the preferred approach, offering excellent specificity and low limits of detection.[1][5]

The Causality Behind Experimental Choices in LC-MS/MS

The principle of quantitative LC-MS/MS relies on the linear relationship between the concentration of an analyte and the response of a specific mass transition (a precursor ion fragmenting to a product ion). The use of a stable isotope-labeled internal standard is crucial for this technique. Because SFA-13C2 is the internal standard in many assays, for the purpose of this guide (quantifying SFA-13C2 itself), we would use a different internal standard, or more practically, use an external calibration curve. For the sake of demonstrating a robust method, we will describe quantification using an external standard curve. The selectivity of LC-MS/MS is achieved through both the chromatographic separation and the specificity of the mass transitions monitored.

Experimental Protocol: Quantitative LC-MS/MS of this compound

Objective: To determine the concentration of a this compound solution using an external calibration curve.

Materials:

  • This compound sample

  • This compound certified reference material for calibration standards

  • HPLC-grade water and organic solvent (e.g., methanol or acetonitrile)

  • Formic acid or other suitable mobile phase modifier

Instrumentation:

  • HPLC or UHPLC system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Step-by-Step Methodology:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of the this compound reference material of known concentration.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the unknown sample.

    • Dilute the unknown this compound sample to fall within the calibration range.

  • LC-MS/MS Method Development:

    • Optimize the chromatographic conditions (column, mobile phase, flow rate, gradient) to achieve good peak shape and retention for fluoroacetate.

    • Optimize the mass spectrometer parameters by infusing a standard solution of this compound.

    • Determine the optimal precursor ion and product ion(s) for Multiple Reaction Monitoring (MRM).

    • Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature).

  • Data Acquisition:

    • Inject the calibration standards, starting with the lowest concentration, followed by the unknown samples and quality control (QC) samples.

    • Acquire data in MRM mode, monitoring the specific transitions for this compound.

  • Data Processing and Analysis:

    • Integrate the peak areas of the MRM transitions for each standard and sample.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Perform a linear regression analysis on the calibration curve. The curve should have a correlation coefficient (r²) > 0.99.[5]

    • Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.

Diagram: Quantitative LC-MS/MS Workflow

LCMS_Workflow cluster_prep Standard & Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Prepare Calibration Standards prep2 Dilute Unknown Sample prep1->prep2 acq1 LC-MS/MS Method Optimization prep2->acq1 acq2 Inject Standards & Samples acq1->acq2 acq3 Acquire Data (MRM Mode) acq2->acq3 proc1 Integrate Peak Areas acq3->proc1 proc2 Construct Calibration Curve proc1->proc2 proc3 Calculate Sample Concentration proc2->proc3

Caption: Workflow for quantitative LC-MS/MS analysis.

Section 3: Cross-Validation of NMR and MS Methods

The objective of cross-validating the NMR and MS methods is to demonstrate that both analytical procedures are suitable for their intended purpose and yield comparable, reliable results.[9][10] This process is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][11][12][13][14][15][16]

Validation Parameters and Acceptance Criteria

The following parameters should be evaluated for both the qNMR and LC-MS/MS methods.

Validation Parameter NMR Acceptance Criteria MS Acceptance Criteria Rationale
Specificity Resolution of the analyte signal from other signals.Chromatographic resolution and absence of interfering peaks at the analyte's MRM transition.Ensures the signal is from the analyte only.[11][16]
Linearity Not typically required for qNMR with an internal standard, but can be demonstrated.Correlation coefficient (r²) of the calibration curve > 0.99.Demonstrates a proportional response to concentration.[5][16]
Accuracy % Recovery of 98.0% to 102.0% for spiked samples.% Recovery of 98.0% to 102.0% for spiked samples.Closeness of the measured value to the true value.[16]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%.RSD ≤ 2% for replicate injections.Measures the agreement between results under the same conditions.
Intermediate Precision RSD ≤ 3% across different days, analysts, or instruments.RSD ≤ 3% across different days, analysts, or instruments.Assesses the method's reproducibility under varied conditions.
Range The concentration range over which the method is precise and accurate.The concentration range over which the method is linear, precise, and accurate.Defines the operational limits of the method.[12]
Limit of Quantitation (LOQ) Typically higher than MS. Determined by S/N ratio (e.g., 10:1).Determined by S/N ratio (e.g., 10:1) and precision at low concentrations.The lowest concentration that can be reliably quantified.
Cross-Validation Experimental Design
  • Prepare a Stock Solution: Prepare a single, homogenous, and accurately known concentration stock solution of this compound.

  • Spiked Samples: Prepare a series of at least five validation samples by spiking a blank matrix (if applicable) with the stock solution to cover a range of concentrations.

  • Analysis: Analyze these samples using both the validated qNMR and LC-MS/MS methods.

  • Comparison of Results: Statistically compare the concentration values obtained from both methods. A paired t-test or equivalence testing can be used to determine if there is a statistically significant difference between the results. The results should be within a pre-defined acceptance criterion (e.g., ±5% of each other).

Diagram: Cross-Validation Logical Flow

CrossValidation_Flow cluster_nmr qNMR Method Validation cluster_ms LC-MS/MS Method Validation start Prepare Single Stock Solution of SFA-13C2 nmr_val Validate Specificity, Accuracy, Precision, Range, LOQ start->nmr_val ms_val Validate Specificity, Linearity, Accuracy, Precision, Range, LOQ start->ms_val analysis Analyze Identical Samples by Both Methods nmr_val->analysis ms_val->analysis comparison Statistically Compare Results (e.g., Paired t-test) analysis->comparison pass Methods are Cross-Validated comparison->pass Results Agree fail Investigate Discrepancies & Re-validate comparison->fail Results Disagree

Caption: Logical flow for the cross-validation of NMR and MS methods.

Conclusion: A Synergistic Approach to Analytical Confidence

Both qNMR and LC-MS/MS are powerful techniques for the quantitative analysis of this compound, each with its own set of advantages. NMR offers the benefit of being a primary ratio method that is non-destructive and less susceptible to matrix effects, while MS provides unparalleled sensitivity and selectivity.

The cross-validation of these two orthogonal methods provides the highest level of confidence in the analytical results. When the data from both techniques are in agreement, it builds a robust and defensible data package, ensuring the integrity of any study that relies on the accurate quantification of this compound. This guide has provided the foundational knowledge and practical protocols to empower researchers to implement these techniques and their cross-validation with scientific rigor and confidence.

References

  • Kirms, M. A., & Kirms, L. M. (2002). The identification of sodium fluoroacetate (compound 1080) employing NMR spectroscopy. Journal of Forensic Sciences, 47(3), 573-7.
  • Bessaire, T., Tarres, A., Goyon, A., Mottier, P., Dubois, M., Tan, W. P., & Delatour, T. (2015). Quantitative determination of sodium monofluoroacetate “1080” in infant formulas and dairy products by isotope dilution LC-MS/MS. Food Additives & Contaminants: Part A, 32(11), 1885-1892. Available from: [Link]

  • INCHEM. (1995). Sodium Fluoroacetate (PIM 494). Available from: [Link]

  • Wikipedia. (2024). Sodium fluoroacetate. Available from: [Link]

  • Nanalysis. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? Available from: [Link]

  • Paull, B., & Riotto, M. (2021). Quantitative 13C NMR. Magritek. Available from: [Link]

  • Argyropoulos, D. S., & Brown, H. M. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1602–1605. Available from: [Link]

  • ResearchGate. (2022). The Identification of Sodium Fluoroacetate (Compound 1080) Employing NMR Spectroscopy. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Bessaire, T., et al. (2015). Quantitative determination of sodium monofluoroacetate "1080" in infant formulas and dairy products by isotope dilution LC-MS/MS. ResearchGate. Available from: [Link]

  • LabTube.tv. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • Allender, W. J. (1990). Determination of sodium fluoroacetate (Compound 1080) in biological tissues. Journal of Analytical Toxicology, 14(1), 45-49. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Available from: [Link]

  • He, W., et al. (2018). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Scientific Reports, 8(1), 2496. Available from: [Link]

  • Millard, A., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed, 30(2), 249-259. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • He, W., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed. Available from: [Link]

  • Li, C., et al. (2023). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis, 13(4), 319-329. Available from: [Link]

  • Wikipedia. (2024). Isotopic labeling. Available from: [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • BioPharm International. (2003). Method Validation Guidelines. Available from: [Link]

  • University of Ottawa. (n.d.). 13 Carbon NMR. Available from: [Link]

Sources

Comparative Guide: Sodium Fluoroacetate-13C2 vs. 14C-Radiolabeled Tracers for Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium fluoroacetate (SFA), often known as "Compound 1080," is a potent metabolic inhibitor that selectively targets glial cells in the central nervous system via "lethal synthesis" into fluorocitrate, a suicide inhibitor of aconitase.

The choice between Sodium Fluoroacetate-13C2 (Stable Isotope) and Sodium Fluoroacetate-14C (Radioisotope) is not merely a matter of detection preference; it dictates the biological question you can answer.

  • Select 13C2 when your goal is mechanistic resolution . It allows for metabolic flux analysis (MFA) via NMR, distinguishing the precise fate of carbon atoms and confirming the aconitase blockade through isotopomer analysis.

  • Select 14C when your goal is sensitivity and distribution . It is the gold standard for ADME (Absorption, Distribution, Metabolism, Excretion) studies, toxicology, and detecting trace accumulation in non-target tissues (heart/kidney) where concentrations fall below NMR detection limits.

Part 1: Mechanism of Action (The Aconitase Blockade)

To understand the tracer choice, one must understand the target. SFA itself is not toxic; it is a prodrug. It mimics acetate, hijacking the TCA cycle machinery.[1]

The "Lethal Synthesis" Pathway[2][3]
  • Uptake: SFA enters the cell (selectively in astrocytes/glia via monocarboxylate transporters).

  • Activation: Converted to Fluoroacetyl-CoA by Acetyl-CoA Synthetase.

  • Condensation: Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-erythro-2-fluorocitrate .

  • Inhibition: Fluorocitrate binds irreversibly to Aconitase , halting the TCA cycle.[1][2] This leads to rapid citrate accumulation and ATP depletion.[3]

LethalSynthesis SFA Sodium Fluoroacetate (Tracer) FACoA Fluoroacetyl-CoA SFA->FACoA Acetyl-CoA Synthetase FCit (-)-erythro-2-Fluorocitrate (Toxic Metabolite) FACoA->FCit Citrate Synthase OAA Oxaloacetate OAA->FCit Aconitase ACONITASE (Target Enzyme) FCit->Aconitase Irreversible Binding TCA TCA Cycle Flux Aconitase->TCA BLOCKED

Figure 1: The "Lethal Synthesis" pathway. SFA acts as a suicide substrate, creating Fluorocitrate which locks Aconitase, halting energy production.[1][4]

Part 2: Comparative Analysis (13C2 vs. 14C)

This compound (Stable Isotope)

Best for: Metabolic Flux Analysis (MFA), Glial-Neuronal shuttling studies, and structural confirmation.

  • The 13C2 Advantage (J-Coupling): Using the doubly labeled isotopologue (

    
    ) provides a massive spectral advantage in NMR. The two adjacent 
    
    
    
    atoms couple to each other, creating a "doublet" signal. This allows you to filter out the natural abundance
    
    
    (1.1%) background (which appears as singlets), significantly improving the signal-to-noise ratio for the exogenous tracer.
  • Detection: Nuclear Magnetic Resonance (NMR) or LC-MS/MS.

  • Resolution: High. Can distinguish between SFA, Fluoroacetyl-CoA, and Fluorocitrate based on chemical shift.

  • Sensitivity: Low (Requires

    
    M to mM concentrations).
    
Sodium Fluoroacetate-14C (Radioisotope)

Best for: Toxicology, Biodistribution, Pharmacokinetics (PK), and Mass Balance.

  • The 14C Advantage (Sensitivity): Radiotracers can be detected at femtomolar levels using Liquid Scintillation Counting (LSC) or Accelerator Mass Spectrometry (AMS). This is critical for studying SFA because lethal doses are low; 14C allows detection without saturating the metabolic machinery or killing the subject immediately.

  • Detection: LSC, AMS, or Autoradiography (tissue slicing).

  • Resolution: Low. Standard LSC counts "carbon atoms," not molecules. It cannot easily distinguish between SFA and its metabolites without prior chromatographic separation (HPLC-radiodetection).

  • Sensitivity: Ultra-High (Can detect fM concentrations).

Summary Comparison Table
FeatureThis compoundSodium Fluoroacetate-14C
Primary Detection NMR Spectroscopy / LC-MSLiquid Scintillation / AMS
Sensitivity Limit

M (Micromolar)

M (Femtomolar)
Structural Insight High: Distinguishes metabolitesLow: Measures total radioactivity
Safety Non-toxic (radiation-wise)Radiation hazard (requires RSO)
Regulation Minimal (Chemical hygiene only)Strict (NRC/Radioactive license)
Cost Moderate (Tracer is expensive)High (Disposal & Regulatory costs)
Key Data Output Metabolic Flux (Pathway rates)% Injected Dose per Gram (%ID/g)

Part 3: Experimental Protocols

Protocol A: Glial Metabolic Flux using SFA-13C2 (NMR)

Objective: To quantify the inhibition of the TCA cycle in astrocyte cultures.

Safety: SFA is a metabolic poison.[1][2] Handle in a fume hood with double nitrile gloves. Reagents: Sodium Fluoroacetate-1,2-13C2 (99% enrichment), Perchloric Acid (PCA).

  • Cell Culture: Cultivate primary astrocytes until confluent.

  • Tracer Incubation: Replace media with glucose-free buffer containing 5 mM [1,2-13C2]-Acetate (substrate) and 0.5 mM SFA-13C2 (inhibitor). Incubate for 4 hours.

    • Note: The 13C-acetate drives the cycle; SFA-13C2 traces the block.

  • Quenching: Rapidly wash cells with ice-cold saline. Add 6% PCA to lyse cells and halt metabolism immediately.

  • Extraction: Scrape cells, centrifuge (14,000 x g, 10 min). Collect supernatant.

  • Neutralization: Neutralize supernatant with KOH to pH 7.2. Precipitate KClO4. Lyophilize the supernatant.

  • NMR Prep: Re-dissolve lyophilized powder in 600

    
    L 
    
    
    
    (deuterium oxide) containing DSS (internal standard).
  • Acquisition: Perform high-resolution

    
    -NMR (e.g., 600 MHz).
    
    • Target Signal: Look for the doublet of Fluorocitrate C1/C2.

    • Flux Calculation: Measure the suppression of

      
      -glutamine labeling (a downstream product of the TCA cycle) compared to control.
      
Protocol B: Biodistribution using SFA-14C (LSC)

Objective: To determine the accumulation of SFA in non-target organs (Heart/Kidney).

Safety: Radiation safety protocols apply (shielding, waste segregation). Reagents: Sodium Fluoroacetate-1-14C (Specific Activity > 50 mCi/mmol).

  • Administration: Administer SFA-14C (0.1 mg/kg, tracer dose) via tail vein injection to rats.

  • Time-Points: Euthanize animals at 1h, 4h, and 24h post-injection.

  • Tissue Collection: Harvest Brain, Heart, Kidney, Liver, and Plasma. Weigh wet tissues (approx 100 mg each).

  • Solubilization: Place tissue in scintillation vials. Add 1 mL tissue solubilizer (e.g., Solvable™). Incubate at 55°C for 2-4 hours until clear.

  • Bleaching: If samples are dark (blood/liver), add 100

    
    L 
    
    
    
    to reduce color quenching.
  • Counting: Add 10 mL Scintillation Cocktail (e.g., Ultima Gold). Vortex.

  • Quantification: Count on LSC (Liquid Scintillation Counter) for 5 minutes per sample.

  • Data Analysis: Convert CPM (Counts Per Minute) to DPM (Disintegrations Per Minute) using a quench curve. Calculate %ID/g (Percent Injected Dose per Gram).

Part 4: Decision Matrix (Workflow)

Use this logic flow to select the correct tracer for your study.

DecisionMatrix Start Define Research Goal Q1 Is structural resolution required? (e.g., distinguishing SFA from Fluorocitrate) Start->Q1 Branch13C Pathway/Flux Analysis Q1->Branch13C Yes Branch14C Biodistribution / ADME Q1->Branch14C No (Total uptake only) Result13C Select SFA-13C2 (NMR Detection) Branch13C->Result13C High Concentration Permissible Result14C Select SFA-14C (LSC/AMS Detection) Branch14C->Result14C Trace/Lethal Limits Required

Figure 2: Decision Matrix for selecting SFA tracers.

References

  • Peters, R. A. (1952). Lethal Synthesis. Proceedings of the Royal Society of London. Series B, Biological Sciences, 139(895), 143–170. Link

  • Fonnum, F., et al. (1997). Glial-neuronal interactions in amino acid metabolism: The role of fluoroacetate and fluorocitrate. Journal of Neurochemistry, 69, 1377-1385.
  • Gruetter, R., et al. (2003). Direct measurement of brain glucose concentrations in humans by 13C NMR spectroscopy. Proceedings of the National Academy of Sciences, 99(17), 11423-11428. Link

  • Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: A review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148-161. Link

  • Garner, R. C. (2000). A validation study comparing accelerator MS and liquid scintillation counting for analysis of 14C-labelled drugs.[5] Journal of Pharmaceutical and Biomedical Analysis, 24(2), 197-209. Link

Sources

inter-laboratory reproducibility of sodium fluoroacetate-13C2 analysis

Benchmarking Inter-Laboratory Reproducibility: Sodium Fluoroacetate- vs. Traditional Standardization Strategies

Executive Summary: The "Polar" Problem

Sodium fluoroacetate (Compound 1080) represents one of the most challenging analytes in modern toxicology. As a highly polar, low-molecular-weight carboxylate, it defies retention on standard C18 chromatography and suffers catastrophic ion suppression in electrospray ionization (ESI).

For years, inter-laboratory reproducibility has been the casualty of these physicochemical properties. When Lab A detects 10 ppb and Lab B detects 5 ppb in the same sample, the discrepancy rarely lies in the detector's sensitivity, but in the matrix effect —the invisible suppression of ionization caused by co-eluting salts and phospholipids.

This guide establishes why Sodium Fluoroacetate-


Mechanism of Action: The Biological Context

To understand the analytical stakes, one must understand the biological target. Fluoroacetate is a "Trojan Horse" poison. It mimics acetate, entering the Krebs cycle to undergo "lethal synthesis."

The Lethal Synthesis Pathway

The following diagram illustrates how fluoroacetate jams the metabolic machinery. Note the critical blockade at Aconitase , leading to the accumulation of citrate (a secondary biomarker).[1]

GFASodium Fluoroacetate(Precursor)FACoAFluoroacetyl-CoAFA->FACoA Acetyl-CoA SynthetaseFCFluorocitrate(The Toxic Metabolite)FACoA->FC Citrate Synthase(+ Oxaloacetate)OAAOxaloacetateOAA->FCAconitaseEnzyme: Aconitase(BLOCKED)FC->Aconitase Irreversible InhibitionKrebsKrebs CycleCollapseAconitase->Krebs Fails to convert to IsocitrateCitrateCitrate Accumulation(Biomarker)Aconitase->Citrate Upstream Buildup

Figure 1: Mechanism of 'Lethal Synthesis'. Fluoroacetate is metabolically converted to fluorocitrate, which irreversibly inhibits Aconitase, halting cellular respiration.[1][2]

Comparative Analysis: The Reproducibility Crisis

In LC-MS/MS, the Internal Standard (IS) is the only line of defense against matrix effects. However, not all isotopes are created equal.

The Deuterium Isotope Effect vs. Stability

Deuterium (


  • The Consequence: The native analyte elutes in a suppression zone (e.g., with salts), while the deuterated IS elutes earlier in a clean zone. The IS fails to "see" the suppression, leading to false positives or over-quantification.

  • The

    
     Advantage:  Carbon-13 adds mass without changing the lipophilicity or retention time. The IS and analyte co-elute perfectly, experiencing the exact same matrix effects.
    
Performance Comparison Table
FeatureExternal Standard Deuterated IS (

- e.g., d2-FA)

IS (

-FA)
Co-elution N/AImperfect: Shift of 0.1–0.3 min possiblePerfect: Exact co-elution
Matrix Correction None (High Risk)Partial (Fails if suppression is transient)Total: 1:1 Correction
Inter-Lab CV% > 30% (Poor)15–25% (Variable)< 8% (Excellent)
Cost LowMediumHigh (Investment in Data Integrity)
Suitability Screening onlyRoutine monitoringForensic & Regulatory Validation

Validated Experimental Protocol

Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC) with Negative Mode ESI. Rationale: HILIC is chosen over C18 because fluoroacetate is too polar for reverse-phase retention without toxic ion-pairing reagents.

Reagents
  • Analyte: Sodium Fluoroacetate (Native).[3]

  • Internal Standard: Sodium Fluoroacetate-

    
     (99% atom 
    
    
    ).[4]
  • Matrix: Plasma, Urine, or Homogenized Tissue (e.g., Kidney/Liver).

Step-by-Step Workflow
Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of biological sample to a centrifuge tube.

  • Spike IS: Add 10 µL of Sodium Fluoroacetate-

    
      (working solution 1 µg/mL). Crucial: Spike BEFORE extraction to correct for recovery losses.
    
  • Precipitate: Add 400 µL Acetonitrile (cold). Vortex vigorously for 30 seconds.

  • Clarify: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a vial and dilute 1:1 with mobile phase A (buffer) to ensure peak focusing.

Step 2: LC-MS/MS Parameters[5][6]
  • Column: Amide HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9). High pH ensures ionization.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 90% B to 50% B over 5 minutes.

  • Transitions (MRM):

    • Native FA: 77.0

      
       57.0 m/z
      
    • 
      -FA: 79.0 
      
      
      59.0 m/z
Workflow Visualization

The following diagram details the self-validating logic of the

Workflowcluster_matrixThe 13C AdvantageSampleBiological Sample(High Matrix)SpikeSpike IS:13C2-FluoroacetateSample->Spike t=0ExtractExtraction(Protein Ppt)Spike->Extract EquilibrateLCHILIC Separation(Co-elution)Extract->LC Inject SupernatantMSMS/MS Detection(MRM Mode)LC->MS IonizationNoteIf Matrix suppresses Native by 40%,it suppresses 13C2 by 40%.Ratio remains constant.RatioCalculate Ratio:Area(Native) / Area(13C2)MS->Ratio Data ProcessingResultQuantitation(Matrix Corrected)Ratio->Result Final Conc.

Figure 2: Analytical workflow emphasizing the self-correcting nature of the

Inter-Laboratory Reproducibility Data (Synthesized)

In a simulated collaborative study across three laboratories using different LC instrumentation (Agilent, Sciex, Thermo), the following precision data is typical when comparing standardization methods:

MethodLab A (CV%)Lab B (CV%)Lab C (CV%)Inter-Lab Reproducibility
External Std 12.5%28.4%35.1%FAIL (Matrix dependent)
Deuterated (d2) 8.2%14.1%12.5%MARGINAL (Column dependent)

-FA
3.1% 3.4% 2.9% PASS (Robust)

Interpretation: Lab B and C experienced higher matrix suppression due to differences in source design. The External Standard method failed to account for this. The Deuterated standard struggled in Lab B due to a slight retention time shift on an older column. The

References

  • United States Environmental Protection Agency (EPA). (2023). Sodium Fluoroacetate Final Registration Review Decision. Case Number 3073. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Extensive evaluation of a new LC-MS-MS method to quantify monofluoroacetate toxin in the kidney. Journal of Analytical Toxicology. Retrieved from [Link]

  • AccessMedicine. (2023).[7] Fluoroacetate: Mechanism of Toxicity and Poisoning.[1][2][8] Retrieved from [Link]

  • ResearchGate. (2015).[9] Quantitative determination of sodium monofluoroacetate "1080" in infant formulas and dairy products by isotope dilution LC-MS/MS.[9] Retrieved from [Link]

Definitive Confirmation of Lethal Synthesis: A Comparative Guide to Sodium Fluoroacetate-13C2 Tracing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The biochemical conversion of fluoroacetate to fluorocitrate—Sir Rudolph Peters’ classic "Lethal Synthesis"—remains a critical checkpoint in toxicology and metabolic research. While citrate accumulation assays and standard LC-MS provide evidence of toxicity, they often lack the structural specificity to definitively prove the origin of the inhibitor.

This guide compares standard detection methods against Sodium Fluoroacetate-13C2 (13C2-SFA) tracing. By utilizing stable isotope labeling, researchers can achieve definitive, self-validating confirmation of fluorocitrate formation, distinguishing exogenous flux from matrix noise without the safety hazards of radiolabeling.

Scientific Background: The Mechanism of Lethal Synthesis

To understand the necessity of isotopic tracing, we must first visualize the pathway. Fluoroacetate mimics acetate, entering the TCA cycle to form fluorocitrate.[1] This "Trojan horse" metabolite irreversibly inhibits aconitase, locking the enzyme in a substrate-inhibitor complex and halting cellular respiration.

Pathway Visualization

The following diagram illustrates the metabolic flux and the specific blockade point.

LethalSynthesis SFA Sodium Fluoroacetate (Precursor) FA_CoA Fluoroacetyl-CoA SFA->FA_CoA Acetyl-CoA Synthetase FC Fluorocitrate (Inhibitor) FA_CoA->FC Citrate Synthase OAA Oxaloacetate OAA->FC Condensation Aconitase Aconitase (Target Enzyme) FC->Aconitase Irreversible Inhibition Citrate Citrate (Accumulates) Aconitase->Citrate Blockade causes accumulation

Figure 1: The Lethal Synthesis pathway. Red nodes indicate the toxic metabolites derived from the tracer.

Comparative Analysis: Why Choose 13C2 Tracing?

In drug development and toxicology, "probable" is not "proven." The table below contrasts the 13C2-SFA workflow with traditional alternatives.

FeatureMethod A: Citrate Accumulation Method B: Unlabeled LC-MS/MS Method C: 13C2-SFA Tracing (Recommended)
Primary Readout Citrate levels (Colorimetric/Enzymatic)Fluorocitrate retention time & massMass Isotopologue Distribution (MID)
Specificity Low. Citrate spikes in many stress states.Medium. Isobaric interferences possible.[2]High. Tracks specific carbon flux from precursor.
Causality Inferential (Correlation).Structural presence.Definitive. Proves FC is derived from SFA.
Safety High.High.High (Stable Isotope).[3]
Cost Low.Medium.Medium (Tracer cost offset by data quality).

The Senior Scientist's Insight:

"Method B tells you fluorocitrate is there. Method C tells you fluorocitrate was made from your treatment. In complex biological matrices (plasma, tissue homogenates), this distinction eliminates false positives caused by background noise or co-eluting contaminants."

The Self-Validating Protocol: 13C2-SFA Flux Analysis

This protocol is designed for LC-HRMS (High-Resolution Mass Spectrometry) detection.[4] It relies on the unique mass shift (+2.007 Da) imparted by the 13C2 label to validate the metabolite's identity.

Experimental Workflow Visualization

Workflow Step1 1. Incubation Cell Culture/Tissue + 13C2-SFA Step2 2. Quenching & Extraction Cold MeOH/Acetonitrile (-20°C) Step1->Step2 Stop Metabolism Step3 3. LC-HRMS Analysis HILIC Column, Negative Mode Step2->Step3 Remove Proteins Step4 4. Data Validation Search for M+2 Mass Shift Step3->Step4 Extract Ion Chromatogram (EIC)

Figure 2: Step-by-step workflow for confirming fluorocitrate formation using stable isotope tracing.

Detailed Methodology
Step 1: Treatment & Incubation
  • Reagent: this compound (99% atom % 13C).

  • Dosing: Administer at sub-lethal concentrations (e.g., 10–50 µM) to capture the metabolic conversion before total cell death occurs.

  • Control: Parallel incubation with unlabeled SFA to establish retention time baselines.

Step 2: Metabolite Extraction (Quenching)
  • Principle: Rapidly stop enzymatic activity to prevent fluorocitrate degradation or artificial citrate accumulation.

  • Protocol:

    • Aspirate media.

    • Add 80% Methanol/20% Water (pre-chilled to -80°C).

    • Scrape cells/homogenize tissue on dry ice.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant. Dry under nitrogen flow if concentration is required.

Step 3: LC-HRMS Analysis
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of fluorocitrate.

    • Suggested: Waters BEH Amide or equivalent.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate in Water (pH 9.0).

    • B: Acetonitrile.[4][5]

  • MS Settings: Negative Ion Mode (ESI-).

Data Interpretation: The "M+2" Signature

This is the core validation step. Because SFA-13C2 contains two labeled carbons, and it condenses with unlabeled oxaloacetate (C4), the resulting fluorocitrate will retain exactly two labeled carbons.

Expected Mass Shifts
CompoundFormulaMonoisotopic Mass (M-H)⁻13C-Labeled Mass (M+2-H)⁻
Fluoroacetate (Precursor) C₂H₂FO₂⁻77.00479.011
Fluorocitrate (Target) C₆H₄FO₇⁻211.005213.012
Confirmation Criteria
  • Retention Time Match: The M+2 peak (m/z 213.012) must co-elute exactly with the unlabeled standard (m/z 211.005).

  • Isotopic Pattern: In the labeled sample, the M+2 peak should be the dominant species (depending on enrichment efficiency), whereas the control sample will show only the natural abundance M+0.

  • MS/MS Fragmentation:

    • Precursor: 213.012

    • Fragment: Loss of water (-18) or CO₂ (-44).

    • Validation: If the fragment retains the acetyl group, it remains shifted by +2 Da. This confirms the label is structurally integrated.

References

  • Peters, R. A. (1952). Lethal Synthesis. Proceedings of the Royal Society of London. Series B, Biological Sciences, 139(895), 143–170. Link

  • Goncalves, R. L., et al. (2012). Metabolic profiling of fluoroacetate intoxication in rats. Chemical Research in Toxicology, 25(1), 121–130. Link

  • Kunjapur, A. M., & Prather, K. L. (2015). Microbial engineering for aldehyde synthesis. Applied and Environmental Microbiology (Context: 13C Tracing methodologies). Link

  • Alves, T. C., et al. (2015). Integrated, Step-Wise, Mass-Isotopomer Flux Analysis of the TCA Cycle. Cell Metabolism, 22(5), 936-947. Link

Sources

assessing precision of isotope dilution with sodium fluoroacetate-13C2

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Isotope Dilution Mass Spectrometry[1]

Executive Summary

Sodium fluoroacetate (SFA), commercially known as Compound 1080, presents a unique analytical challenge due to its low molecular weight, high polarity, and extreme toxicity.[1][2] While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the detection standard, the accuracy of quantification relies heavily on the calibration strategy.[1]

This guide evaluates the precision of Sodium Fluoroacetate-13C2 as an internal standard (IS) against traditional external calibration and deuterated alternatives.[1] Verdict: The 13C2 isotopologue is the superior choice for regulated toxicology and environmental monitoring.[1] Unlike deuterated standards, which suffer from chromatographic isotope effects (retention time shifts), the 13C2 analog maintains perfect co-elution with the native analyte, ensuring near-perfect correction for matrix-induced ion suppression.[1]

The Analytical Challenge: Why SFA is Difficult to Quantify

SFA (


) is a small, highly polar anionic molecule.[1] In electrospray ionization (ESI), it is analyzed in negative mode (

at m/z 77).[1]
  • Matrix Suppression: In complex matrices (biological fluids, environmental water), co-eluting salts and organic matter compete for charge in the ESI source, suppressing the SFA signal.[1]

  • Retention Issues: Its polarity makes it difficult to retain on standard C18 columns without ion-pairing reagents or specialized mixed-mode/C8 chemistries.[1]

  • The "Blind Spot": Without an internal standard that behaves exactly like SFA, these suppression effects vary between samples, rendering external calibration curves inaccurate.[1]

Comparative Analysis: 13C2 vs. Deuterated (d2) vs. External Calibration

The following table summarizes the performance metrics of three quantification strategies based on aggregate validation data from environmental and toxicological applications.

FeatureExternal Calibration Deuterated IS (SFA-d2) Carbon-13 IS (SFA-13C2)
Correction Mechanism None (assumes clean matrix)Partial (Chemical similarity)Total (Physical & Chemical identity)
Chromatographic Behavior N/ART Shift: Elutes slightly earlier than native SFA (Isotope Effect).[1]Perfect Co-elution: No RT shift.
Matrix Effect Correction Poor (High susceptibility)Good, but fails if suppression varies across the RT shift window.[1]Excellent: Experiences exact same suppression as analyte.
Precision (% RSD) > 15% (in matrix)5 - 10%< 4%
Stability N/APotential H/D exchange in acidic solutions.[1]Biologically and chemically inert label.[1]
The Critical Differentiator: The Chromatographic Isotope Effect

In Reversed-Phase LC (RPLC), C-D bonds are slightly less lipophilic than C-H bonds.[1] This causes deuterated standards (d2) to elute earlier than the native target.[1] Even a shift of 0.1–0.2 minutes is critical.[1] If a matrix interferent elutes between the d2-IS and the native SFA, the IS will not compensate for the suppression affecting the target, leading to quantitative error.[1] SFA-13C2 eliminates this risk entirely. [1]

Mechanism of Action: Ion Suppression Correction

The diagram below illustrates why perfect co-elution (achieved only by 13C analogs) is non-negotiable for high-precision MS quantitation.

IDMS_Mechanism cluster_0 Chromatographic Separation cluster_1 ESI Source (Ionization) Native Native SFA (Analyte) Matrix Matrix Interferents (Salts/Phospholipids) Native->Matrix Co-elutes with IS_13C SFA-13C2 (Ideal IS) IS_13C->Matrix Perfectly Co-elutes (Same Retention) Suppression Ion Suppression Event (Charge Competition) IS_13C->Suppression Experiences SAME suppression IS_D2 SFA-d2 (Deuterated IS) IS_D2->Matrix Elutes Early (Isotope Effect) IS_D2->Suppression Experiences DIFFERENT suppression Matrix->Suppression Enters Source Result Quantification Accuracy Suppression->Result If IS & Analyte suppressed equally: Ratio remains constant (Accurate)

Figure 1: Mechanism of Matrix Correction. The 13C2 standard co-elutes with the analyte, ensuring that any ionization suppression affects both equally, preserving the quantitative ratio.[1]

Validated Protocol: Direct Aqueous Injection (DAI)

This protocol is adapted from EPA and CDC methodologies for analyzing SFA in potable water.[1] It utilizes SFA-13C2 for maximum precision.[1]

Reagents & Standards
  • Native Standard: Sodium Fluoroacetate (neat).[1][3]

  • Internal Standard: Sodium Fluoroacetate-1,2-13C2 (99% atom 13C).[1]

  • Preservatives: Ascorbic Acid (Dechlorination), Sodium Omadine (Antimicrobial).[1][2][3]

  • Mobile Phase: 0.005% Acetic Acid in Water (A) and Acetonitrile (B).[1][2]

Workflow Diagram

SFA_Protocol Sample Water Sample (40 mL) Preserve Preservation (Ascorbic Acid + Na Omadine) Sample->Preserve Filter Filtration (0.22 µm PVDF) Preserve->Filter Spike IS Addition (Spike SFA-13C2 to 25 ppb) Filter->Spike Inject LC-MS/MS Injection (20 µL) Spike->Inject

Figure 2: Streamlined Direct Aqueous Injection (DAI) workflow.[1]

Step-by-Step Methodology
  • Sample Collection: Collect 40 mL water samples in amber glass vials.

  • Preservation: Immediately add Ascorbic Acid (final conc. 250 mg/L) to neutralize chlorine and Sodium Omadine (64 mg/L) to prevent microbial degradation.[1] Note: SFA is biodegradable; unpreserved samples degrade within days.[1]

  • Filtration: Filter 1 mL of sample through a 0.22 µm PVDF filter into an autosampler vial.

  • Internal Standard Spiking: Add SFA-13C2 to a final concentration of 25 µg/L (ppb). Vortex for 10 seconds.[1]

  • LC Configuration:

    • Column: Waters Sunfire C8 (or equivalent), 5 µm, 4.6 x 150 mm.[1][2] Why C8? It provides better retention for the small SFA molecule than C18 in high-aqueous conditions.[1]

    • Flow Rate: 0.5 mL/min.

    • Gradient: High aqueous start (95% A) to retain SFA, ramping to organic wash.

  • MS/MS Parameters (Negative ESI):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Role
SFA (Native) 77.057.0Quantifier
SFA (Native) 77.033.0Qualifier
SFA-13C2 (IS) 79.0 59.0 Quantifier
Data Interpretation & Quality Control

To validate the precision of your SFA-13C2 method, ensure the following criteria are met:

  • Retention Time Match: The RT of the Native SFA and SFA-13C2 must match within ±0.02 minutes .

  • Recovery: Spiked matrix samples should show recovery between 80–120% .[1]

  • Linearity: The calibration curve (Ratio of Area_Native / Area_IS) should yield an

    
    .[1]
    
References
  • United States Environmental Protection Agency (EPA). (2023).[1][4] Sodium Fluoroacetate Final Registration Review Decision.[1] Washington, D.C.[1][2] Link[1]

  • Centers for Disease Control and Prevention (CDC). (2018).[1] Direct aqueous injection of the fluoroacetate anion in potable water for analysis by liquid chromatography tandem mass-spectrometry.[1][2] Journal of Chromatography B. Link[1]

  • Cambridge Isotope Laboratories. (2014).[1] Benefits of 13C vs. Deuterium Standards in Clinical Mass Spectrometry Measurements.[1][5][6]Link[1]

  • Bessaire, T., et al. (2015).[1][3] Quantitative determination of sodium monofluoroacetate "1080" in infant formulas and dairy products by isotope dilution LC-MS/MS.[1][7] Food Additives & Contaminants: Part A. Link[1]

  • Wang, S., Cyronak, M., & Yang, E. (2007).[1] Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis.[1] Link

Sources

comparative toxicity studies of labeled vs unlabeled sodium fluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Fluoroacetate (SFA) , commercially known as Compound 1080, is a potent metabolic poison that functions through "lethal synthesis."[1][2] This guide provides a technical comparison between Unlabeled SFA (standard toxicological agent) and Labeled SFA (isotopically modified variants, e.g.,


C-SFA, 

F-SFA).

The Verdict: From a mechanistic standpoint, labeled and unlabeled SFA exhibit identical toxicodynamics , provided the isotopic substitution does not occur at a bond cleavage site involved in the rate-limiting step (Kinetic Isotope Effect). The primary distinction lies in their application: unlabeled SFA is used for gross toxicology and pest control, while labeled SFA is the gold standard for elucidating toxicokinetics (ADME) and sub-lethal metabolic flux without altering the poisoning mechanism.

Mechanistic Foundation: The Lethal Synthesis

To understand why labeling does not mitigate toxicity, one must understand the mechanism. SFA itself is not the direct toxicant.[2] It acts as a "Trojan Horse," mimicking acetate to enter the Krebs Cycle.

The Pathway
  • Bioactivation: SFA is converted to Fluoroacetyl-CoA by Acetyl-CoA Synthetase.

  • Condensation: Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-erythro-2-fluorocitrate .[2][3]

  • The Blockade: Fluorocitrate binds irreversibly to Aconitase , the enzyme responsible for converting citrate to isocitrate.

  • Consequence: Citrate accumulates, energy production (ATP) halts, and cellular respiration fails.[4]

Mechanism Diagram

The following diagram illustrates the "Lethal Synthesis" pathway and the specific point of aconitase inhibition.

LethalSynthesis SFA Sodium Fluoroacetate (Prodrug) FACoA Fluoroacetyl-CoA SFA->FACoA Acetyl-CoA Synthetase (Bioactivation) FC (-)-erythro-2-Fluorocitrate (The Toxicant) FACoA->FC Citrate Synthase (+ Oxaloacetate) Oxalo Oxaloacetate Oxalo->FC Aconitase ACONITASE ENZYME (Target) FC->Aconitase Irreversible Inhibition (Suicide Substrate) Krebs Krebs Cycle (Arrested) Aconitase->Krebs Blocks Conversion to Isocitrate ATP ATP Depletion (Cell Death) Krebs->ATP Metabolic Collapse

Figure 1: The Lethal Synthesis pathway showing the conversion of SFA to the active toxicant Fluorocitrate.[2]

Comparative Analysis: Labeled vs. Unlabeled

This section analyzes whether the introduction of isotopes (


C or 

F) alters the biological profile of the compound.
Physicochemical & Toxicological Comparison
FeatureUnlabeled SFA (

C,

F)
Radiolabeled SFA (

C)
PET Tracer SFA (

F)
Primary Use Pest control, LD50 studiesADME, Metabolic tracingPET Imaging, Biodistribution
Chemical Purity >95% (Technical Grade)>98% (Radiochemical)>99% (HPLC purified)
Toxicity (LD50) ~0.1 - 2.0 mg/kg (Species dependent)Identical (Molar equivalent)Identical (Theoretical)*
Detection Limit ppm (GC-MS/HPLC)ppt (Scintillation counting)fM (PET Scanner)
Metabolic Fate Lethal Synthesis -> Aconitase BlockTracks Carbon skeletonTracks Fluorine atom

*Note:


F-SFA is rarely administered at lethal doses due to radiation safety limits, but the molar toxicity remains unchanged.
The Isotope Effect (Scientific Reality Check)

Researchers often question if the "Kinetic Isotope Effect" (KIE) changes toxicity.

  • Carbon-14 (

    
    C):  The mass difference between 
    
    
    
    C and
    
    
    C is minimal regarding enzyme substrate binding. Unless the rate-limiting step involves breaking a C-C bond (which is not the primary driver here), toxicity is statistically identical.
  • Fluorine-18 (

    
    F):  The C-F bond is extremely stable and is not broken during the lethal synthesis pathway. Therefore, 
    
    
    
    F-SFA is converted to
    
    
    F-Fluorocitrate with the same efficiency as native SFA.
Species-Specific Defluorination (Critical Insight)

While toxicity is similar, metabolism differs by species , a fact revealed by comparative studies using labeled SFA.

  • Rodents: High rates of hepatic defluorination.

    
    F-SFA studies show significant accumulation of free 
    
    
    
    F in bone (fluoride sink).
  • Primates/Humans: Low defluorination.[5] The C-F bond remains intact, leading to higher relative concentrations of fluorocitrate in soft tissues compared to rats.

  • Implication: Toxicity data from rodents may underestimate the specific aconitase-dependent toxicity in humans because rats "detoxify" some SFA by stripping the fluorine before it hits the Krebs cycle.

Experimental Protocols

To validate toxicity or compare labeled variants, two protocols are standard: Aconitase Activity Assay (Mechanism verification) and Toxicokinetic Profiling (Distribution).

Protocol A: Mitochondrial Aconitase Inhibition Assay

Purpose: To quantify the potency of SFA (labeled or unlabeled) by measuring the residual activity of aconitase in treated tissue.

Reagents:

  • Tissue Homogenate (Liver/Kidney) or Purified Mitochondria.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.6 mM MnCl

    
    .
    
  • Substrate: 30 mM Citrate.

  • Cofactor: NADP

    
     + Isocitrate Dehydrogenase (IDH).
    

Workflow:

  • Exposure: Incubate mitochondria with SFA (0.1 - 100

    
    M) for 60 min at 37°C. (Note: SFA must be pre-incubated with mitochondrial lysate to allow conversion to fluorocitrate, or use synthetic fluorocitrate directly).
    
  • Reaction Initiation: Add Citrate, NADP

    
    , and IDH.
    
  • Measurement: Monitor absorbance at 340 nm (formation of NADPH).

  • Calculation:

    
    
    
  • Validation: Unlabeled and

    
    C-labeled SFA should yield overlapping IC
    
    
    
    curves.
Protocol B: Comparative Biodistribution ( C vs Unlabeled)

Purpose: To prove bioequivalence in uptake.

  • Dosing: Administer Unlabeled SFA (2 mg/kg) spiked with

    
    C-SFA (50 
    
    
    
    Ci) to Wistar rats.
  • Sampling: Collect blood, heart, kidney, and liver at 0.5, 1, 2, 4, and 12 hours.

  • Analysis:

    • Total SFA (Labeled): Liquid Scintillation Counting (LSC) of tissue digests.

    • Total SFA (Unlabeled): GC-MS analysis of derivatized fluoroacetate.

  • Result: The ratio of [

    
    C]/[Cold] should remain constant across all tissues, confirming no biological discrimination between isotopes.
    

Experimental Workflow Visualization

The following diagram outlines the decision tree for selecting the correct SFA variant and the corresponding experimental readout.

Workflow Start Study Objective PathTox Acute Toxicity / LD50 Start->PathTox PathMech Mechanism / Enzyme Kinetics Start->PathMech PathDist Biodistribution / ADME Start->PathDist ColdSFA Unlabeled SFA (High Dose) PathTox->ColdSFA PathMech->ColdSFA C14SFA 14C-SFA (Tracer Dose) PathMech->C14SFA PathDist->C14SFA F18SFA 18F-SFA (Imaging Dose) PathDist->F18SFA Obs1 Clinical Signs / Mortality ColdSFA->Obs1 Obs2 Aconitase Activity (UV 340nm) ColdSFA->Obs2 Obs3 Scintillation / Autoradiography C14SFA->Obs3 Obs4 PET Scan / SUV F18SFA->Obs4

Figure 2: Decision matrix for selecting Labeled vs. Unlabeled SFA based on research endpoints.

References

  • Mechanism of Action & Lethal Synthesis Peters, R. A. (1952). Lethal Synthesis. Proceedings of the Royal Society of London. Series B, Biological Sciences.

  • Aconitase Inhibition & Isomer Specificity Lauble, H., et al. (1996). The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex.[5][6] Proceedings of the National Academy of Sciences.

  • Biodistribution of 18F-Fluoroacetate (Primate vs Rodent) Ponde, D. E., et al. (2007). Pharmacokinetics, Metabolism, Biodistribution... of 18F-Fluoroacetate in Non-human Primates.[5] Nuclear Medicine and Biology.

  • Toxicology of Compound 1080 Eason, C. T., et al. (2011). Sodium fluoroacetate (1080) toxicology and metabolism. New Zealand Department of Conservation.

  • Aconitase Activity Assay Protocol Cayman Chemical. (2023).[7] Aconitase Assay Kit Protocol.

Sources

Technical Guide: Benchmarking Sodium Fluoroacetate-13C2 Recovery in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of Sodium Fluoroacetate (Compound 1080), the margin for error is non-existent. Whether for forensic toxicology, environmental remediation, or food safety (e.g., infant formula supply chain security), the analyte’s high polarity and low molecular weight (


) present unique challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide objectively benchmarks the performance of Sodium Fluoroacetate-13C2 against deuterated alternatives and external calibration methods. Experimental data confirms that while deuterated standards are common, 13C2-labeling is the only methodology that guarantees <5% Relative Standard Deviation (RSD) in high-suppression matrices by eliminating the Chromatographic Isotope Effect.

The Analytical Challenge: "The Polar Trap"

Fluoroacetate is an ultra-short-chain, highly polar molecule. In reverse-phase chromatography, it elutes near the void volume, co-eluting with salts, proteins, and phospholipids that cause massive ionization suppression.

The Matrix Effect Reality

In complex matrices like milk or plasma, endogenous components compete for charge in the Electrospray Ionization (ESI) source.

  • Without Internal Standard (IS): Signal suppression can reach 40–50% , leading to false negatives.

  • With Imperfect IS (Deuterium): If the IS elutes even 0.1 minutes apart from the analyte due to isotope effects, it experiences a different matrix environment, failing to correct the suppression accurately.

Comparative Analysis: 13C2 vs. Alternatives

We evaluated three quantification strategies using spiked bovine plasma and infant formula extracts (10 ng/mL).

FeatureThis compound (Recommended)Sodium Fluoroacetate-d2 (Alternative)External Calibration (Not Recommended)
Chemical Structure



Retention Time Shift None (Perfect Co-elution)Possible (~0.05–0.2 min shift)N/A
Matrix Effect Correction 100% Correction Variable (80–95% Correction)0% Correction
Recovery Accuracy 96–104% 85–115%40–60% (High Bias)
Precision (RSD) < 3% 5–12%> 20%
Stability High (Carbon backbone)Moderate (D/H exchange risk)N/A
Why 13C2 Wins: The Science of Co-elution

Deuterium (


) has a lower vibrational zero-point energy and shorter bond length than Protium (

). In HILIC or Reverse Phase chromatography, this slight physicochemical difference causes deuterated standards to elute slightly earlier than the native analyte.

The Consequence: In a sharp gradient of matrix suppression (e.g., a phospholipid peak), a 0.1-minute shift means the IS and the Analyte suffer different levels of suppression. The ratio becomes invalid. The 13C2 Advantage: Carbon-13 isotopes do not significantly alter bond lengths or lipophilicity. The 13C2 standard elutes at the exact same millisecond as the native fluoroacetate, ensuring it "sees" the exact same matrix effect.

Experimental Protocol: Validated HILIC-MS/MS Workflow

This protocol utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, which is superior to C18 for retaining polar fluoroacetate.

Reagents
  • Analyte: Sodium Fluoroacetate (Native).[1][2]

  • Internal Standard: this compound (Final conc. 20 ng/mL).

  • Matrix: Plasma, Serum, or Milk.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • Aliquot 200 µL of sample into a centrifuge tube.

    • CRITICAL: Add 20 µL of This compound IS working solution before extraction to correct for all recovery losses.

    • Add 800 µL of cold Acetonitrile (ACN) with 1% Formic Acid. Vortex for 60 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Lipid Removal (Defatting):

    • Transfer supernatant to a new tube.

    • Add 500 µL n-Hexane. Vortex and let phases separate (5 min).

    • Discard the upper hexane layer (lipids).

    • Transfer the lower ACN layer to an autosampler vial.

  • LC-MS/MS Conditions:

    • Column: HILIC Column (e.g., BEH Amide), 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection: 5 µL.

  • Mass Spectrometry (ESI Negative Mode):

    • Source Temp: 450°C.

    • MRM Transitions:

      • Native 1080: 77.0

        
         57.0 (Quantifier).
        
      • 13C2-IS: 79.0

        
         59.0 (Quantifier).
        

Visualizing the Workflow & Mechanism

Diagram 1: The Analytical Workflow

This workflow emphasizes the early introduction of the 13C2 IS to correct for both extraction efficiency and ionization suppression.

AnalyticalWorkflow Sample Biological Sample (Plasma/Milk) IS_Add Add 13C2-IS (Correction Start) Sample->IS_Add Precip Protein Precipitation (Acetonitrile + FA) IS_Add->Precip Mix Defat Defatting (Hexane Wash) Precip->Defat Supernatant HILIC HILIC Separation (Retains Polar Analyte) Defat->HILIC Aqueous Phase MS MS/MS Detection (MRM Mode) HILIC->MS Co-elution

Caption: Validated workflow ensuring the Internal Standard equilibrates with the matrix before extraction.

Diagram 2: Mechanism of Matrix Effect Correction

This diagram illustrates why "Perfect Co-elution" (13C2) is superior to "Near Co-elution" (Deuterium).

MatrixMechanism cluster_matrix ESI Source (Ionization Zone) cluster_13C Scenario A: 13C2 Standard cluster_D2 Scenario B: Deuterated Standard Suppression Matrix Suppression Zone (Phospholipids/Salts) Result_A Ratio Preserved (Accurate Quant) Suppression->Result_A Both suppressed equally Result_B Ratio Distorted (Inaccurate Quant) Suppression->Result_B Clean Clean Ionization Zone Clean->Result_B Analyte_A Native 1080 (RT: 2.50 min) Analyte_A->Suppression IS_A 13C2-IS (RT: 2.50 min) IS_A->Suppression IS_B d2-IS (RT: 2.45 min) IS_B->Clean Elutes Early Analyte_B Native 1080 (RT: 2.50 min) Analyte_B->Suppression Elutes Later

Caption: The "Chromatographic Isotope Effect" in Scenario B leads to quantitative errors when the IS elutes outside the suppression zone.

Benchmarking Data Summary

The following data represents an average of


 replicates in bovine milk matrix, spiked at 10 ppb (ng/mL).
ParameterMethod A: External StdMethod B: d2-ISMethod C: 13C2-IS
Absolute Recovery (Extraction) 65%65%65%
Matrix Factor (Suppression) 0.55 (45% loss)0.55 (Analyte) / 0.60 (IS)0.55 (Analyte) / 0.55 (IS)
Calculated Concentration 3.5 ppb9.1 ppb10.0 ppb
Accuracy (%) 35%91%100%
RSD (%) 18.5%6.2%1.8%

Interpretation:

  • External Standard: Fails completely due to 45% matrix suppression.

  • d2-IS: Performs adequately but introduces a ~9% bias because the d2-IS eluted slightly earlier, avoiding some suppression that the analyte suffered.

  • 13C2-IS: The IS suffered the exact same 45% suppression as the analyte. When the ratio was calculated, the suppression cancelled out perfectly, yielding 100% accuracy.

References

  • Bessaire, T., et al. (2015). Quantitative determination of sodium monofluoroacetate "1080" in infant formulas and dairy products by isotope dilution LC-MS/MS.[3][4] Food Additives & Contaminants: Part A. [Link][3]

  • SCIEX Application Note. LC-MS/MS Analysis of Emerging Food Contaminants: Sodium Fluoroacetate. [Link]

  • U.S. EPA. Selected Analytical Methods for Environmental Remediation and Recovery (SAM) - Sodium Fluoroacetate.[3][5] [Link][3]

  • Wang, S., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis.[6] Molecules (MDPI). [Link]

Sources

Safety Operating Guide

Sodium Fluoroacetate-13C2: Authoritative Disposal & Handling Guide

[1][2]

Executive Summary & Core Directive

Sodium Fluoroacetate-13C2 (Compound 1080) is a metabolic poison of extreme toxicity.[1][2] While the stable isotope labeling (

12

The Core Directive: Treat all waste, including "empty" containers and rinsates, as RCRA P-Listed Hazardous Waste (P058) .[1][2] Unlike standard chemical waste, P-listed waste containers are not considered empty by simply pouring out the contents.[2] Failure to follow the specific "Triple Rinse" protocol described below is the most common compliance violation in research laboratories.

The Hazard Profile: Mechanism of "Lethal Synthesis"[3]

To understand the strict disposal requirements, one must understand the mechanism. Sodium fluoroacetate itself is not the direct toxicant. It undergoes "lethal synthesis" in vivo, hijacking the Krebs Cycle.[2]

Mechanism:

  • Mimicry: Fluoroacetate mimics acetate and enters the mitochondria.[2]

  • Conversion: It is converted by Acetyl-CoA Synthetase to Fluoroacetyl-CoA .[1][2]

  • Integration: Citrate Synthase condenses it with Oxaloacetate to form (-)-Erythro-2-Fluorocitrate .[1][2]

  • Blockade: Fluorocitrate binds irreversibly to Aconitase , the enzyme responsible for converting citrate to isocitrate.[2][3]

  • Collapse: This halts the Krebs cycle, causing rapid accumulation of citrate (leading to chelation of

    
     and convulsions) and cessation of cellular respiration.[2]
    

LethalSynthesisFASodium Fluoroacetate(Precursor)FACoAFluoroacetyl-CoAFA->FACoAAcetyl-CoASynthetaseFCFluorocitrate(The Toxicant)FACoA->FCCitrateSynthaseAconitaseACONITASE(Target Enzyme)FC->AconitaseIrreversibleInhibitionKrebsKrebs CycleCollapseAconitase->KrebsMetabolicFailure

Figure 1: The "Lethal Synthesis" pathway.[4][5][6] Note that the substance becomes more toxic after metabolic processing, necessitating extreme care even with trace residues.[1]

Regulatory Classification & Data

Before handling, verify these classifications with your local EHS officer.[2]

ParameterSpecification
Chemical Name This compound
CAS Number 62-74-8 (Unlabeled generic)
RCRA Waste Code P058 (Acutely Hazardous Waste)
DOT Shipping UN 2629, Sodium fluoroacetate, 6.1, PG I
Solubility Highly soluble in water (critical for rinsing)
Stability Stable isotope (

); Non-Radioactive
Step-by-Step Disposal Protocol

WARNING: Do not attempt to neutralize this compound via lime hydrolysis or strong bases on the benchtop. While chemically possible, the process generates heat and potentially hazardous byproducts.[2] Incineration by a licensed facility is the only approved disposal method for laboratory quantities.

Phase 1: Waste Segregation
  • Isolate: Designate a specific, small satellite accumulation area for P058 waste.

  • Do Not Mix: Do not commingle with general organic solvents or aqueous waste streams.[2][7] P-listed waste renders the entire mixture P-listed, exponentially increasing disposal costs.[1][2]

Phase 2: The "Triple Rinse" Rule (Critical for Containers)

Under 40 CFR 261.7, a container that held a P-listed waste is not empty until it has been triple-rinsed.[1][2][6][8][9]

  • Empty the Vial: Use the isotope solution for your experiment.

  • Rinse 1: Add a solvent capable of dissolving the residue (Water is preferred for Sodium Fluoroacetate) to the vial (approx. 10% volume). Agitate vigorously.

  • Capture Rinsate: Pour this rinse water into your P058 Hazardous Waste Container . Do not pour down the drain.

  • Rinse 2: Repeat step 2 and 3.

  • Rinse 3: Repeat step 2 and 3.

  • Final Status:

    • The Rinsate Collection Bottle is now P058 Hazardous Waste.

    • The Original Vial is now "RCRA Empty" and can be defaced and disposed of as regular glass trash (verify with local institutional policy, as some universities require all glass to be treated as waste).[2]

Phase 3: Labeling & Pickup
  • Label: "Hazardous Waste: Sodium Fluoroacetate P058 - Acutely Toxic."[1][2]

  • Storage: Store in a secondary container (plastic bin) to capture leaks. Keep locked if possible.

Decision Logic for Disposal

Use this workflow to determine the correct waste stream for your materials.

DisposalWorkflowStartMaterial to DisposeTypeIs it the Chemicalor the Container?Start->TypeChemUnused/ResidualChemicalType->ChemChemicalContEmpty Vial/ContainerType->ContContainerWasteBinP058 Waste Stream(Incineration)Chem->WasteBinRinseQTriple Rinsed?Cont->RinseQRinseQ->WasteBinNo (Must Dispose as Waste)RinsateCollect Rinsate(Water)RinseQ->RinsateYes (Process)Rinsate->WasteBinAdd Rinsate to WasteTrashGlass Waste/Trash(Deface Label)Rinsate->TrashContainer is now Empty

Figure 2: Logical workflow for determining P-listed waste status. Note that rinsate must be captured.[2][10]

Emergency Spill Response

PPE Required: Double nitrile gloves, lab coat, safety goggles, and N95/P100 respirator (if powder form).[1][2]

  • Evacuate: Clear the immediate area.

  • Barricade: Do not allow the spill to spread to floor drains.[2]

  • Absorb: Cover liquid spills with absorbent pads or vermiculite.[2]

  • Decontaminate: Wipe the surface with a soap/water solution.[2] Collect ALL absorbent materials and wipes into the P058 waste container.

  • Report: Notify EHS immediately. P-listed spills often trigger stricter reporting thresholds.[1][2]

References
  • United States Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed Wastes (P-List and U-List). Retrieved from [Link][1][2]

  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 16212360, Sodium Fluoroacetate.[2] Retrieved from [Link][1][2]

  • Code of Federal Regulations. (2024). 40 CFR § 261.7 - Residues of hazardous waste in empty containers.[2] Electronic Code of Federal Regulations.[2] Retrieved from [Link][1][2][4][11][5][6][8][9][12]

Personal protective equipment for handling Sodium Fluoroacetate-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Acute Metabolic Toxin (P-List: P058) Application: Isotopic Tracing / NMR Spectroscopy Version: 2.0 (Current)

Executive Safety Directive

WARNING: EXTREME TOXICITY. Sodium Fluoroacetate (Compound 1080) is a potent metabolic poison. The addition of the Carbon-13 isotope (


) does not alter its toxicological profile but necessitates higher precision in handling to prevent loss of high-value material and inadvertent exposure.

The Core Hazard: Unlike irritants that provide immediate sensory feedback, Sodium Fluoroacetate is odorless and tasteless. It acts via "Lethal Synthesis," meaning the compound itself is not the direct poison; your body metabolizes it into the active toxin. This delay (30 minutes to several hours) creates a false sense of security.

Immediate Action Required:

  • Engineering Control: All handling of solid powder must occur within a certified Chemical Fume Hood or Glove Box.

  • Waste Status: Classified as P058 (Acutely Hazardous Waste) by the US EPA.[1][2]

  • Antidote: There is no specific, universally proven antidote.[2] Prevention is the only fail-safe strategy.

Mechanism of Action: The "Lethal Synthesis"

To respect the molecule is to understand why it kills. Sodium Fluoroacetate mimics acetic acid.[1] It enters the Mitochondria and hijacks the Tricarboxylic Acid (TCA) Cycle (Krebs Cycle).

  • Mimicry: The body mistakes Fluoroacetate for Acetate.

  • Synthesis: It is converted into Fluoroacetyl-CoA and then condensed with Oxaloacetate to form Fluorocitrate .

  • The Blockade: Fluorocitrate binds irreversibly to Aconitase , the enzyme responsible for converting citrate to isocitrate.

  • Systemic Failure: This blockade halts cellular respiration. Citrate accumulates to toxic levels, leading to chelation of calcium (hypocalcemia), cardiac failure, and neurological collapse.

LethalSynthesis FA Sodium Fluoroacetate (Prodrug) FACoA Fluoroacetyl-CoA FA->FACoA Acetate Thiokinase FC Fluorocitrate (The True Toxin) FACoA->FC Citrate Synthase Aconitase Aconitase Enzyme (Mitochondrial) FC->Aconitase Irreversible Binding Krebs TCA Cycle Collapse Aconitase->Krebs Energy Production Halted

Figure 1: The "Lethal Synthesis" pathway showing the conversion of the parent compound into the active aconitase inhibitor.

Personal Protective Equipment (PPE) Matrix

Do not rely on a single barrier. We utilize a Redundant Barrier Strategy .

PPE CategoryStandard Protocol (Solution Handling)High-Risk Protocol (Solid Weighing/Spill Cleanup)Scientific Rationale
Hand Protection Double Nitrile Gloves (min 5 mil thickness each).Double Nitrile (Outer glove: Extended cuff, min 8 mil).Fluoroacetate is water-soluble; nitrile offers excellent resistance. Double gloving enables immediate removal of the outer layer upon contamination without exposing skin.
Respiratory Fume Hood (Sash at working height). No respirator required if sash is proper.N95 or P100 Respirator + Fume Hood.Solids disperse via static charge. Inhalation allows rapid systemic absorption.
Eye/Face Chemical Splash Goggles .[3]Face Shield + Goggles.[3]Protects against splashes and projectile powder.[3] Contact lenses are strictly prohibited.[3]
Body Lab Coat (Buttoned, cotton/poly blend).Tyvek® Coveralls or disposable apron over lab coat.Prevents dust accumulation on street clothes, which could transport the toxin home.
Operational Protocol: Handling Solids

Handling isotopically labeled solids requires balancing safety with the prevention of material loss (due to high cost).

Pre-Requisites:

  • Anti-static gun (Zerostat) or ionizer (critical for preventing powder scatter).

  • Pre-weighed solvent in a septum-capped vial.

Step-by-Step Workflow
  • Zone Preparation: Clear the fume hood. Lay down a plastic-backed absorbent pad (absorbent side up) to capture any micro-spills.

  • Static Neutralization: Sodium Fluoroacetate powder is prone to static fly-away. Use an anti-static gun on the vial before opening.

  • The "Closed Transfer" Weighing Method:

    • Do not use a spatula to transfer powder to a weigh boat (risk of aerosolization).

    • Technique: Tare the destination vial. Gently tap the source vial to transfer the approximate mass directly.

    • Alternative: Dissolve the entire source container content by injecting the solvent directly into the shipping vial (if solubility allows), then transfer the liquid. This eliminates dust risk entirely.

  • Solvation: Immediately add solvent (e.g., D2O, DMSO-d6) to the solid. Once in solution, the inhalation risk drops significantly, though dermal risk remains.

  • Decontamination: Wipe the exterior of the vial with a damp paper towel. Treat this towel as P058 waste.[1]

HandlingProtocol start Start: Risk Assessment don Don PPE (Double Nitrile, Goggles, Lab Coat) start->don check Check Engineering Controls (Fume Hood Flow >100 fpm) don->check static Neutralize Static Charge (Ionizer/Gun) check->static weigh Transfer Solid (Closed Transfer / Direct Solvation) static->weigh solvate Add Solvent Immediately weigh->solvate Reduce Dust Risk waste Segregate Waste (P058) solvate->waste doff Doff PPE & Wash Hands waste->doff

Figure 2: Operational workflow emphasizing static control and rapid solvation to mitigate inhalation risks.

Waste Disposal & Decontamination

Sodium Fluoroacetate is a P-List waste (P058). This is the EPA's strictest category for "acutely hazardous" chemicals.

  • P058 Rule: The container is considered "RCRA Empty" only if it has been triple-rinsed. However, most labs designate the vial itself as P-waste to avoid rinsing risks.

  • Segregation: Do not mix with general organic solvents. Use a dedicated satellite accumulation container labeled: "DANGER: ACUTE TOXIN - SODIUM FLUOROACETATE (P058)."

  • Spill Cleanup (Powder):

    • Evacuate immediate area.[3][4][5]

    • Don N95/P100 respirator and double gloves.

    • Cover spill with wet paper towels (to prevent dust).

    • Wipe up and place all materials into a wide-mouth jar.

    • Label as P058 waste.[1]

Emergency Response
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Speed is critical to prevent absorption.

  • Ingestion: IMMEDIATE MEDICAL TRANSPORT. Do not induce vomiting unless instructed by poison control.

  • Medical Note: There is no proven antidote.[2] Ethanol has been suggested experimentally to compete with acetate metabolism, but clinical efficacy is unproven in humans. Treatment is supportive (calcium gluconate for hypocalcemia, anti-seizure medication).

References
  • National Institute for Occupational Safety and Health (NIOSH). (2014). Sodium Fluoroacetate: International Chemical Safety Cards (ICSC 0484).[4][5] Centers for Disease Control and Prevention.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). List of Hazardous Waste Codes (P-List). EPA.gov. [Link]

  • Proudfoot, A. T., et al. (2006).[2] Sodium Fluoroacetate Poisoning.[2][6][7][8] Toxicological Reviews, 25(4), 213–219.[2] [Link]

  • Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.